Friedelan-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871767 | |
| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-66-7, 559-74-0 | |
| Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Friedelin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Friedelan-3-one: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Structure, Properties, and Biological Activities of a Promising Pentacyclic Triterpenoid (B12794562)
Introduction
Friedelan-3-one, also widely known as friedelin, is a pentacyclic triterpenoid found in a variety of plant species, mosses, and lichens.[1][2] First isolated in 1807 from cork, this natural compound has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, making it a molecule of high interest for drug discovery and development professionals.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its isolation and biological evaluation.
Chemical Identity and Structure
The chemical structure of this compound is a complex pentacyclic system. Its systematic IUPAC names are a subject of some variation in literature, with the most comprehensive being (4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one . An alternative, commonly cited IUPAC name is (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one . The compound is also referred to as D:A-Friedooleanan-3-one.
The chemical structure of this compound is presented below:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O | [3] |
| Molecular Weight | 426.72 g/mol | [3] |
| CAS Number | 559-74-0 | [3] |
| Melting Point | 262-265 °C | [3] |
| pKa | -7.4 (extremely weak base) | [4] |
| Solubility | Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water. | [4] |
| Appearance | White powder/solid | [3] |
| InChI Key | OFMXGFHWLZPCFL-SVRPQWSVSA-N | [3] |
Table 2: 13C NMR Spectral Data of this compound (in CDCl₃)
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 22.3 |
| 2 | 41.5 |
| 3 | 213.2 |
| 4 | 58.3 |
| 5 | 42.2 |
| 6 | 41.3 |
| 7 | 18.2 |
| 8 | 53.1 |
| 9 | 37.4 |
| 10 | 59.5 |
| 11 | 35.6 |
| 12 | 30.5 |
| 13 | 39.7 |
| 14 | 38.3 |
| 15 | 32.4 |
| 16 | 36.0 |
| 17 | 29.7 |
| 18 | 42.8 |
| 19 | 35.4 |
| 20 | 28.2 |
| 21 | 32.8 |
| 22 | 39.2 |
| 23 | 6.8 |
| 24 | 14.7 |
| 25 | 17.9 |
| 26 | 20.3 |
| 27 | 18.7 |
| 28 | 32.1 |
| 29 | 31.8 |
| 30 | 35.0 |
Note: Chemical shifts are referenced from multiple sources and may show slight variations depending on the specific experimental conditions.
Table 3: Mass Spectrometry Data (Electron Ionization) of this compound
| m/z | Interpretation |
| 426 | [M]⁺ (Molecular Ion) |
| 411 | [M - CH₃]⁺ |
| 341 | |
| 273 | |
| 245 | |
| 231 | |
| 215 | |
| 189 |
Fragmentation patterns can be complex and the interpretation of all peaks is not always straightforward.[5]
Biological Activities
This compound has demonstrated a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 4: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| L929 | Murine Fibrosarcoma | 1.48 | [6] |
| HeLa | Human Cervical Cancer | 2.59 | [6] |
| A375 | Human Melanoma | 2.46 | [6] |
| THP-1 | Human Leukemia | 2.33 | [6] |
| U87MG | Human Glioblastoma | 46.38 | [7] |
Table 5: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Bacterium | 10 | [8] |
| Helicobacter pylori | Bacterium | 10 | [8] |
| Escherichia coli | Bacterium | 10 | [8] |
| Staphylococcus aureus | Bacterium | 10 | |
| Streptococcus pneumoniae | Bacterium | 10 | |
| Candida tropicalis | Fungus | 10 | |
| Candida krusei | Fungus | 20 | |
| Garcinia smeathmannii isolates | 0.61 | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.
Isolation of this compound from Plant Material
The following is a general protocol for the isolation of this compound from a plant source, such as the leaves of Pterocarpus santalinoides.[6]
Caption: General workflow for the isolation of this compound.
Protocol:
-
Plant Material Preparation: Collect the desired plant material (e.g., leaves, bark). Air-dry the material in the shade for several days and then pulverize it into a fine powder using a mechanical grinder.
-
Soxhlet Extraction: Pack the powdered plant material into a thimble and perform continuous extraction using a Soxhlet apparatus with a suitable solvent (e.g., ethyl acetate, hexane (B92381), or methanol) for approximately 8-12 hours.[6]
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Chromatographic Fractionation: Subject the crude extract to fractionation using a technique such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Purification: Combine fractions that show similar profiles on Thin Layer Chromatography (TLC). Further purify the target fractions using column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Purity and Identification: Monitor the purification process using TLC. The purity of the isolated compound can be confirmed by its sharp melting point. The structure is then elucidated using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Conclusion
This compound is a naturally occurring pentacyclic triterpenoid with a well-documented profile of promising biological activities, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing the key chemical, physical, and biological data, along with detailed experimental protocols to facilitate further investigation into this valuable natural product. The continued exploration of this compound and its derivatives holds significant potential for the development of new therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Friedelan-3-one: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelan-3-one, a pentacyclic triterpenoid, is a widely distributed natural product found across a diverse range of botanical families, as well as in lower organisms such as mosses, lichens, algae, and fungi.[1][2][3] This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction and purification, and visualizes key experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising phytochemical.
Botanical Distribution and Natural Sources
This compound has been isolated from a vast array of plant species, indicating its widespread distribution throughout the plant kingdom. The compound is particularly abundant in the cork tissues and leaf materials of various plant genera.[1][2] Notable plant families that are rich sources of this compound include:
-
Celastraceae: Species such as Maytenus ilicifolia, Maytenus aquifolium, and Celastrus vulcanicola are known to contain this compound.[2][4]
-
Asteraceae: This large family also includes species that produce this compound.[1][3]
-
Fabaceae: Another significant family with members containing this triterpenoid.[1][3]
-
Myrtaceae: Plants in this family are also recognized as sources.[1][3]
-
Euphorbiaceae: Species like Drypetes tessmanniana, Putranjiva roxburghii, Uapaca ambanjensis, and Euphorbia tirucalli have been reported to contain this compound.[2]
-
Salicaceae: Salix tetrasperma and Populus davidiana are examples of species in this family that produce the compound.[2]
-
Combretaceae: Terminalia avicennioides and Combretum duarteanum are known sources.[2][5]
-
Tiliaceae: Luehea ochrophylla and Ancistrocarpus densispinosus have been identified as containing this compound.[2]
-
Rosaceae: Prunus turfosa and Prunus lusitanica are among the species in this family that produce the compound.[2]
-
Clusiaceae: Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti, Garcinia rubroechinata, and Mammea siamensis are major sources.[2]
Beyond the plant kingdom, this compound has also been isolated from mosses, lichens, algae, and fungi.[1][2] The compound can also be found in food items such as pomegranate, sugar apple, and apple.[6]
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the plant species, the part of the plant used, and the geographical location. Cork and cork-derived materials are particularly rich sources.[2][7] The following table summarizes available quantitative data on the yield of this compound from various natural sources.
| Plant Species/Source | Family | Plant Part | Extraction Method | Yield | Reference |
| Cork-derived materials | - | - | Solvent Extraction | 2.5% | [7] |
| Cork Smoker Wash Solids | - | - | Percolation with organic solvents | 1% - 3% | [8] |
| Azima tetracantha | Salvadoraceae | Leaves | Not Specified | Not Specified | [9] |
| Orostachys japonica | Crassulaceae | Whole Plant | Not Specified | Not Specified | [9] |
| Quercus stenophylla | Fagaceae | Leaves | Not Specified | Not Specified | [9] |
| Cannabis sativa | Cannabaceae | Roots | Not Specified | Not Specified | [9] |
| Mangifera indica | Anacardiaceae | Root | Not Specified | Not Specified | [10] |
| Salacia grandifolia | Celastraceae | Leaves | Column Chromatography | 42.1 mg from extract | [11] |
| Uapaca ambanjensis | Phyllanthaceae | Stem Bark/Leaf | Chromatographic fractionation | Not Specified | [12] |
Experimental Protocols
The extraction and purification of this compound from its natural sources involve several established methodologies. As a non-polar, pentacyclic triterpenoid, its extraction is typically achieved using organic solvents of varying polarity.[1]
General Extraction Workflow
A common workflow for the isolation of this compound from plant material is depicted below. This process generally involves initial extraction with a non-polar solvent, followed by purification steps such as crystallization or chromatography.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound Friedelin (FDB006785) - FooDB [foodb.ca]
- 7. EP2070906A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]
- 8. EP1103539A1 - Process for extraction and purification of friedelin from cork smoker wash solids - Google Patents [patents.google.com]
- 9. Friedelin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The intricate Pathway of Friedelan-3-one Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelan-3-one, a pentacyclic triterpenoid (B12794562), is a prominent secondary metabolite found in a variety of plant species, including those from the Celastraceae, Asteraceae, and Myrtaceae families. Renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, this compound and its derivatives are of significant interest to the pharmaceutical industry. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the enzymatic steps, key intermediates, and regulatory mechanisms. It offers a comprehensive summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
The Biosynthetic Pathway: From Acetyl-CoA to a Complex Triterpenoid
The formation of this compound is a multi-step process that originates from the ubiquitous mevalonate (B85504) (MVA) pathway in the plant cytoplasm. This pathway constructs the fundamental five-carbon isoprenoid units that serve as the building blocks for all terpenoids.
1.1. Formation of the Linear Precursor: 2,3-Oxidosqualene (B107256)
The initial phase of the pathway involves the sequential condensation of acetyl-CoA units to form the C30 linear precursor, 2,3-oxidosqualene. The key steps are as follows:
-
Acetyl-CoA to Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate (MVA), a critical regulatory step in the pathway.
-
Isoprenoid Unit Synthesis: MVA is subsequently converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Squalene (B77637) Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce the C30 hydrocarbon, squalene.
-
Epoxidation: Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to form (3S)-2,3-oxidosqualene, the final linear precursor for the cyclization reactions that define the vast diversity of triterpenoids.
Figure 1: Overview of the this compound biosynthetic pathway.
1.2. The Crucial Cyclization Step: Role of Friedelin Synthase
The conversion of the linear 2,3-oxidosqualene into the complex pentacyclic structure of this compound is the most critical and defining step in the pathway. This remarkable transformation is catalyzed by a single enzyme: Friedelin Synthase .
Friedelin Synthase belongs to the oxidosqualene cyclase (OSC) family of enzymes. These enzymes are responsible for generating the vast structural diversity of triterpenoids and sterols in nature. The reaction begins with the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and highly specific intramolecular rearrangements (1,2-hydride and methyl shifts).
The formation of friedelin is particularly notable as it represents one of the most extensively rearranged triterpene skeletons known. The cascade proceeds through several cationic intermediates before a final deprotonation step at C-4 yields the ketone group at C-3, a distinctive feature of this compound that occurs without the action of an oxidoreductase.
Figure 2: Logical flow of the reaction cascade within Friedelin Synthase.
Quantitative Data on this compound Production
Quantifying the production of this compound is essential for evaluating natural sources and for metabolic engineering efforts. Yields vary significantly depending on the plant species, tissue type, and environmental conditions. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae also provides a quantifiable platform for production.
| Source | Tissue/System | Yield of this compound | Reference |
| Quercus suber | Cork | 2.47 g/kg (dry weight) | |
| Cork Industry Byproduct | Cork | 1.4 - 5.0 g/kg | |
| Cannabis sativa (native roots) | Root | 0.245 mg/g (dry weight) | |
| Cannabis sativa (hairy roots) | Hairy Root Culture | 0.494 mg/g (dry weight) | |
| Cannabis sativa (elicited hairy roots) | Salicylic Acid Treated Hairy Roots | 0.963 mg/g (dry weight) | |
| Engineered S. cerevisiae | Shake Flask Culture | 37.07 mg/L | |
| Engineered S. cerevisiae (Optimized) | Shake Flask Culture | 63.91 ± 2.45 mg/L |
Experimental Protocols
The study of the this compound pathway involves gene identification, functional characterization of enzymes, and metabolite quantification. Below are detailed methodologies for key experiments.
3.1. Protocol for Heterologous Expression and Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae
This protocol is a standard method for confirming the function of a candidate oxidosqualene cyclase gene.
Objective: To express a candidate plant-derived Friedelin Synthase (FRS) gene in yeast and analyze the resulting triterpenoid products to confirm its function.
Materials:
-
Yeast strain (e.g., S. cerevisiae VZL1434, CEN.PK113-5D).
-
Yeast expression vector (e.g., pYES2) under the control of a GAL1 promoter.
-
Synthetic complete medium lacking uracil (B121893) (SC-Ura) for selection.
-
Culture medium with glucose (repressing) and galactose (inducing).
-
Lithium Acetate (LiAc), Polyethylene Glycol (PEG).
-
Saponification reagents: 20% KOH in methanol (B129727).
-
Extraction solvent: n-Hexane.
-
GC-MS for analysis.
Methodology:
-
Gene Cloning: The full-length coding sequence of the candidate FRS gene is amplified from plant leaf cDNA and cloned into the pYES2 yeast expression vector.
-
Yeast Transformation: The constructed plasmid is transformed into the S. cerevisiae strain using the lithium acetate/polyethylene glycol method. Transformants are selected on SC-Ura agar (B569324) plates.
-
Yeast Cultivation and Induction:
-
A single colony is inoculated into 5 mL of SC-Ura medium with 2% glucose and grown overnight at 30°C.
-
The starter culture is used to inoculate 50 mL of SC-Ura medium with 2% galactose to induce gene expression under the GAL1 promoter.
-
The culture is incubated for 72 hours at 30°C with shaking.
-
-
Triterpenoid Extraction:
-
Yeast cells are harvested by centrifugation.
-
The cell pellet is resuspended in 20% KOH in methanol and incubated at 80°C for 1 hour for saponification.
-
After cooling, an equal volume of water is added.
-
The mixture is extracted three times with an equal volume of n-hexane.
-
The combined hexane (B92381) fractions are evaporated to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
The dried extract is derivatized if necessary (e.g., with BSTFA) and resuspended in a suitable solvent (e.g., ethyl acetate).
-
The sample is injected into a GC-MS system. The resulting mass spectrum of the product is compared with that of an authentic this compound standard and library data to confirm its identity.
-
3.2. Protocol for Extraction and Quantification of this compound from Plant Material
Objective: To extract and quantify the amount of this compound in a given plant tissue sample (e.g., dried leaves, roots, or cork).
Materials:
-
Dried and powdered plant material.
-
Organic solvents: Chloroform, n-hexane, or petroleum ether.
-
Soxhlet extraction apparatus.
-
Rotary evaporator.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS.
-
Authentic this compound standard for calibration curve.
Methodology:
-
Sample Preparation: Plant material is dried to a constant weight and finely ground to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Approximately 50 g of the dried powder is placed in a cellulose (B213188) thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction is performed with a suitable solvent, such as chloroform, for 6-8 hours.
-
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Quantification by GC-FID/GC-MS:
-
A stock solution of the crude extract is prepared in a known volume of solvent.
-
A calibration curve is generated using serial dilutions of the authentic this compound standard.
-
The sample is injected into the GC system. The peak area corresponding to this compound is integrated.
-
The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve. The final yield is typically expressed as mg per g of dry weight of the plant material.
-
Figure 3: Experimental workflow for identifying and characterizing a Friedelin Synthase gene.
Conclusion
The biosynthesis of this compound is a testament to the chemical complexity achievable by plant secondary metabolism. The pathway, culminating in a highly rearranged pentacyclic structure from a simple linear precursor, is orchestrated by the remarkable catalytic power of oxidosqualene cyclases, specifically Friedelin Synthase. Understanding this pathway, from the upstream MVA pathway to the final cyclization, is crucial for harnessing its potential. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers aiming to explore natural sources, optimize production through metabolic engineering, and develop novel pharmaceuticals based on this potent triterpenoid scaffold.
The Pharmacological Profile of Friedelan-3-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelan-3-one, a pentacyclic triterpenoid (B12794562) commonly known as friedelin (B1674157), is a naturally occurring compound isolated from a variety of plant species, mosses, and lichens.[1][2] First identified in 1807 from cork, this phytochemical has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][3] Structurally, friedelin is a perhydropicene derivative with an oxo group at the C-3 position and multiple methyl groups.[1] Its molecular formula is C₃₀H₅₀O, and it has a molecular weight of 426.7 g/mol .[1][4] This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support further research and drug development endeavors.
Physicochemical Properties
This compound is a highly non-polar compound, exhibiting high solubility in chloroform, sparing solubility in ethanol, and insolubility in water.[1] It possesses a topological polar surface area of 17.1 Ų.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1][4] |
| Molecular Weight | 426.7 g/mol | [1][4] |
| pKa | -7.4 | [1] |
| Solubility | Chloroform (high), Ethanol (sparing), Water (insoluble) | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Pharmacological Activities
Extensive research has demonstrated that this compound possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant, antimicrobial, and neuroprotective activities.[1][2]
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory effects in various in-vivo models.[5]
Quantitative Data: Anti-inflammatory Activity
| Experimental Model | Dose | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | 40 mg/kg | 52.5 | [5] |
| Croton oil-induced ear edema | 40 mg/kg | 68.7 | [5] |
| Cotton pellet-induced granuloma | 40 mg/kg | 36.3 | [5] |
| Adjuvant-induced arthritis | 40 mg/kg | 54.5 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animals: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (this compound) or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[5]
-
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, with its mechanism often involving the induction of apoptosis.[3][6]
Quantitative Data: Anticancer Activity (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| U87MG | Glioblastoma Multiforme | 46.38 | [3] |
| HeLa | Cervical Carcinoma | - | [7] |
| HSC-1 | Squamous Carcinoma | - | [7] |
| PC3 | Prostate Carcinoma | 3.54 ± 0.30 to 8.32 ± 1.92 | [6] |
Note: Specific IC₅₀ values for HeLa and HSC-1 were not provided in the search results, but the compound showed significant activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Cancer cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 mg/L) dissolved in a suitable solvent like DMSO (final concentration usually <0.5%).[3]
-
After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]
-
Antidiabetic Activity
This compound exhibits antidiabetic effects by modulating glucose metabolism.[8] It has been shown to enhance glucose uptake and upregulate key proteins in the insulin (B600854) signaling pathway.[9][10]
Quantitative Data: Antidiabetic Activity
| Parameter | Effect | Reference |
| α-glucosidase inhibition (IC₅₀) | 19.51 µg/mL | [10] |
| Glucose absorption (in vitro) | 1.8-fold increase compared to insulin | [10] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
-
Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a buffer solution (e.g., phosphate (B84403) buffer).
-
Procedure:
-
A mixture of the α-glucosidase enzyme and various concentrations of this compound is pre-incubated in a 96-well plate.
-
The reaction is initiated by adding the substrate, pNPG.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
The reaction is stopped by adding a solution like sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[10]
-
Signaling Pathway: Antidiabetic Action of this compound
The antidiabetic effect of this compound is mediated, in part, through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 transporters to the cell membrane and enhanced glucose uptake in muscle cells.[8][10]
Caption: PI3K/Akt signaling pathway for glucose uptake enhanced by this compound.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties in various assay systems.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Materials: DPPH solution in methanol, test compound (this compound), and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Different concentrations of this compound are added to a methanolic solution of DPPH.
-
The mixture is shaken and allowed to stand in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
The EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals) can be determined.
-
Antimicrobial Activity
This compound has shown inhibitory activity against a range of bacteria and fungi.[12][13]
Quantitative Data: Antimicrobial Activity (MIC and MBC/MFC in µg/mL)
| Microorganism | MIC | MBC/MFC | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | 20 | [12][13] |
| Staphylococcus aureus | - | 10 | [12][13] |
| Streptococcus pneumoniae | - | 10 | [12][13] |
| Helicobacter pylori | 10 | 20 | [12][13] |
| Escherichia coli | 10 | 40 | [12][13] |
| Candida tropicalis | - | 10 | [12][13] |
| Candida krusei | - | 20 | [12][13] |
Note: MIC values were not provided for all organisms in the search results.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and the test compound.
-
Procedure:
-
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with the appropriate broth.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.[12]
-
Isolation and Quantification
This compound is typically isolated from plant materials using chromatographic techniques.
Experimental Workflow: Isolation and Purification of this compound
Caption: General workflow for the isolation and purification of this compound.
Quantification of this compound in plant extracts and formulations is often performed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).[1] For example, the amount of friedelin in Putranjiva roxburghii leaf extract has been quantified to be 0.003% w/w.[1]
Conclusion
This compound is a promising natural product with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its demonstrated efficacy in preclinical models of inflammation, cancer, and diabetes highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this versatile triterpenoid. Future studies should focus on in-vivo validation of its various activities, pharmacokinetic and toxicological profiling, and the exploration of its potential synergistic effects with existing drugs. The development of more efficient and sustainable methods for its production, such as through genetically engineered yeast, will also be crucial for its translation into clinical practice.[1]
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Friedelin exhibits antidiabetic effect in diabetic rats via modulation of glucose metabolism in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Mechanism of Friedelan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelan-3-one, a pentacyclic triterpenoid (B12794562) found in various plant species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its anti-inflammatory effects. Through a comprehensive review of in-vivo and in-vitro studies, this document elucidates the compound's impact on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activity, making it a compelling candidate for further investigation and therapeutic development. This guide aims to consolidate the current understanding of its mechanism of action.
In-Vivo Anti-Inflammatory Activity
In-vivo studies have consistently demonstrated the anti-inflammatory efficacy of this compound in various animal models.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to evaluate acute inflammation. Administration of this compound has been shown to significantly reduce paw swelling in a dose-dependent manner.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) | % Inhibition |
| Control (Carrageenan) | - | 0.84 ± 0.04 | - |
| This compound | 40 | 0.40 ± 0.03 | 52.5[1][2] |
| Indomethacin (Standard) | 10 | 0.35 ± 0.02 | 58.3 |
Other In-Vivo Models
This compound has also shown significant inhibitory effects in other models of acute and chronic inflammation, including croton oil-induced ear edema and cotton pellet-induced granuloma formation[1][2].
In-Vitro Anti-Inflammatory Activity
In-vitro assays using cell culture models, primarily lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have been instrumental in dissecting the molecular mechanisms of this compound.
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to suppress the production of key pro-inflammatory mediators.
Table 2: In-Vitro Inhibitory Effects of this compound
| Parameter | Cell Line | Stimulant | Effect of this compound | Quantitative Data |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | - |
| Prostaglandin E2 (PGE2) Production | - | - | - | - |
| Tumor Necrosis Factor-α (TNF-α) Release | RAW 264.7 | LPS | Inhibition | 23.5% inhibition at 100 µM[3] |
| Interleukin-6 (IL-6) Release | RAW 264.7 | LPS | Inhibition | - |
| Soybean Lipoxygenase (SBL) Activity | - | - | Inhibition | IC50: 35.8 µM[3] |
| iNOS Expression | RAW 264.7 | LPS | Down-regulation | - |
| COX-2 Expression | RAW 264.7 | LPS | Down-regulation | - |
Core Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway by:
-
Preventing the phosphorylation and degradation of IκBα.
-
Inhibiting the nuclear translocation of the p65 subunit of NF-κB.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.
Studies suggest that this compound can inhibit the phosphorylation of JNK, thereby attenuating the downstream inflammatory cascade. The precise effects on p38 and ERK phosphorylation require further investigation.
Caption: MAPK Signaling Pathway Modulation by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in-vivo assessment of the acute anti-inflammatory activity of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In-Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the in-vitro evaluation of this compound's effect on pro-inflammatory mediator production.
Caption: Workflow for LPS-Stimulated Macrophage Assay.
Conclusion and Future Directions
This compound exerts its anti-inflammatory effects through the potent inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. This leads to a downstream reduction in the production of key pro-inflammatory mediators. The data presented herein provides a strong foundation for its further development as a therapeutic agent.
Future research should focus on:
-
Conducting comprehensive dose-response studies to establish precise IC50 values for the inhibition of various cytokines and signaling proteins.
-
Elucidating the specific effects of this compound on p38 and ERK phosphorylation.
-
Investigating the potential of this compound in various chronic inflammatory disease models.
-
Exploring its safety and pharmacokinetic profiles in preclinical and clinical settings.
This in-depth understanding of this compound's mechanism of action will be pivotal in unlocking its full therapeutic potential for the management of inflammatory disorders.
References
Unveiling the Anticancer Potential of Friedelan-3-one: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelan-3-one, a pentacyclic triterpenoid (B12794562) found in various plant species, has emerged as a promising candidate in anticancer research. This technical guide provides a preliminary investigation into the anticancer properties of this compound, summarizing its cytotoxic effects against various cancer cell lines and elucidating its potential mechanisms of action. This document consolidates quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound, also known as friedelin, is a naturally occurring triterpenoid that has been the subject of growing interest within the scientific community due to its diverse pharmacological activities.[1][2] Among these, its anticancer properties are particularly noteworthy. Preliminary studies have demonstrated its ability to inhibit the proliferation of a range of cancer cells, suggesting its potential as a lead compound for the development of novel chemotherapeutic agents. This guide aims to provide a detailed overview of the current understanding of this compound's anticancer effects, with a focus on its cytotoxic efficacy and the molecular pathways it modulates.
Cytotoxic Activity of this compound
The anticancer potential of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined in several studies. A summary of these findings is presented in Table 1.
| Cancer Cell Line | Cell Type | IC50 Value | Incubation Time (h) | Reference |
| L929 | Mouse fibrosarcoma | 1.48 µg/mL (3.47 µM) | 48 | [3][4] |
| HeLa | Human cervical cancer | 2.59 µg/mL (6.07 µM) | 48 | [3][4] |
| A375 | Human malignant melanoma | 2.46 µg/mL (5.77 µM) | 48 | [3][4] |
| THP-1 | Human leukemia | 2.33 µg/mL (5.46 µM) | 48 | [3][4] |
| PC3 | Human prostate cancer | 28.4 ± 0.7 µM | Not Specified | [3] |
| MCF-7 | Human breast cancer | 0.51 µg/mL (1.19 µM) | 48 | [1] |
| 22Rv1 | Human prostate carcinoma (hormone-sensitive) | 72.025 µg/mL (168.8 µM) | Not Specified | [1][5] |
| DU145 | Human prostate cancer (hormone-insensitive) | 81.766 µg/mL (191.6 µM) | Not Specified | [1][5] |
| U87MG | Human glioblastoma | 46.38 µg/mL (108.7 µM) | Not Specified | [6] |
| U251 | Human glioblastoma | 17.1 µM | Not Specified | |
| HN22 | Human head and neck squamous cell carcinoma | Dose-dependent cytotoxicity observed | 72 | [7] |
| HepG2 | Human liver cancer | Dose-dependent cytotoxicity observed | 72 | [7] |
| HCT116 | Human colon cancer | Dose-dependent cytotoxicity observed | 72 | [7] |
Note: IC50 values were converted from µg/mL to µM where possible for consistency, using the molecular weight of this compound (426.7 g/mol ).[1]
Mechanism of Action
Emerging evidence suggests that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key cellular signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Studies have shown that this compound can trigger apoptosis in cancer cells. This is a critical mechanism for a potential anticancer agent as it leads to the controlled elimination of malignant cells. For instance, in oral cancer cells, this compound was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptosis pathway.
Modulation of Signaling Pathways
This compound has been reported to interfere with several signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers.[7][9] this compound has been shown to inhibit the PI3K/Akt signaling pathway, which likely contributes to its pro-apoptotic and anti-proliferative effects.[1] The inhibition of this pathway can lead to the downstream suppression of survival signals and the activation of apoptotic machinery.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Friedelin: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelin is a pentacyclic triterpenoid, a class of naturally occurring organic compounds found in a variety of plant species, mosses, and lichens. Notably abundant in cork tissue, Friedelin has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anticancer, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties and solubility of Friedelin, offering crucial data and methodologies for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
The fundamental physicochemical characteristics of Friedelin are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.
| Property | Value | References |
| Molecular Formula | C₃₀H₅₀O | [2] |
| Molecular Weight | 426.72 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 262-265 °C | |
| Boiling Point | 477.2 ± 13.0 °C (Predicted) | |
| pKa | -7.4 (Extremely weak base) | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Friedelin is a non-polar compound, which dictates its solubility in various solvents.[2] A summary of its qualitative solubility is presented below.
| Solvent | Solubility | References |
| Water | Insoluble | [2] |
| Ethanol | Sparingly soluble | [2] |
| Chloroform (B151607) | Highly soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| DMSO | Soluble | |
| Methanol | Sparingly soluble | [2] |
| Petroleum Ether | Soluble | [2] |
| Hexane | Soluble | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols for the extraction, quantification, and solubility determination of Friedelin.
Extraction of Friedelin from Plant Material: Soxhlet Extraction
Soxhlet extraction is a widely used method for the efficient extraction of compounds from solid materials.[2]
Objective: To extract Friedelin from dried plant material.
Apparatus and Reagents:
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Thimble
-
Dried and powdered plant material (e.g., cork, leaves)
-
Solvent (e.g., Chloroform, Hexane, or Ethanol)[2]
Procedure:
-
Accurately weigh a known amount of dried, powdered plant material and place it inside a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with the chosen solvent (e.g., chloroform) to approximately two-thirds of its volume.[3]
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.
-
Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction process.
-
Once the solvent level in the extractor chamber reaches the top of the siphon tube, the solvent containing the extracted compounds is siphoned back into the round bottom flask.
-
This cycle is repeated continuously for a predetermined period (e.g., 6 hours) to ensure complete extraction.[3]
-
After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract containing Friedelin.
Experimental Workflow for Soxhlet Extraction
Caption: Workflow of Friedelin extraction using the Soxhlet method.
Quantification of Friedelin: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the separation and quantification of compounds in a mixture.[3][4]
Objective: To quantify the amount of Friedelin in an extract.
Apparatus and Reagents:
-
HPTLC system (applicator, developing chamber, scanner)
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
Friedelin standard
-
Sample extract
-
Mobile phase: Toluene: Chloroform (9:1 v/v)[3]
-
Derivatizing agent: Vanillin-sulphuric acid reagent
-
Solvents for sample and standard preparation (e.g., Chloroform)
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Friedelin standard of known concentration (e.g., 100 µg/mL) in chloroform.[3]
-
Dissolve a known amount of the crude extract in chloroform to obtain a specific concentration.
-
-
Application:
-
Apply known volumes of the standard solution (for calibration curve) and the sample solution as bands onto the HPTLC plate using an automated applicator.
-
-
Development:
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a predefined distance.
-
-
Derivatization:
-
After development, dry the plate and spray it with the vanillin-sulphuric acid reagent.
-
Heat the plate at a specific temperature (e.g., 105°C) for a few minutes to visualize the spots.
-
-
Scanning and Quantification:
-
Scan the derivatized plate using a TLC scanner at a specific wavelength (e.g., 580 nm).[3]
-
The amount of Friedelin in the sample is calculated by comparing the peak area of the sample with the calibration curve generated from the standards.
-
Quantification of Friedelin: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific analytical technique for identifying and quantifying volatile and semi-volatile compounds.[2]
Objective: To identify and quantify Friedelin in a sample.
Apparatus and Reagents:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., HP-5MS)
-
Friedelin standard
-
Sample extract
-
Carrier gas (Helium)
-
Solvents for sample and standard preparation
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample extract and the Friedelin standard in a suitable solvent.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared solution into the GC inlet.
-
The separation is carried out on the capillary column using a specific temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds.[2]
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
-
Data Analysis:
-
Friedelin is identified by comparing its retention time and mass spectrum with that of the standard.
-
Quantification is achieved by comparing the peak area of Friedelin in the sample to a calibration curve generated from the standard.
-
Solubility Determination: Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[5][6]
Objective: To determine the quantitative solubility of Friedelin in a specific solvent.
Apparatus and Reagents:
-
Shaking incubator or water bath
-
Vials with screw caps
-
Analytical balance
-
Filtration unit (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPTLC, GC-MS, or UV-Vis spectrophotometer)
-
Friedelin
-
Solvent of interest
Procedure:
-
Add an excess amount of Friedelin to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of Friedelin in the filtered supernatant using a validated analytical method (e.g., HPTLC or GC-MS).
-
The determined concentration represents the solubility of Friedelin in that solvent at the specified temperature.
Signaling Pathways Modulated by Friedelin
Friedelin exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.
Apoptosis Induction in Cancer Cells
Friedelin has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[7] It modulates the expression of key apoptotic regulatory proteins.
Friedelin-Induced Apoptotic Pathway
Caption: Friedelin induces apoptosis by upregulating p53 and Bax, and downregulating Bcl-2.
Neuroprotective Effects
Friedelin exhibits neuroprotective properties by mitigating oxidative stress and neuroinflammation. One of the key pathways involved is the c-Jun N-terminal kinase (JNK)/NF-κB signaling pathway.[1][8]
Neuroprotective Signaling Pathway of Friedelin
Caption: Friedelin's neuroprotective effect via inhibition of the JNK/NF-κB pathway.
Anti-inflammatory Action
Friedelin's anti-inflammatory effects are partly mediated through the regulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is also linked to autophagy.
Anti-inflammatory and Autophagy Regulation by Friedelin
Caption: Friedelin's anti-inflammatory effect through AMPK/mTOR signaling and autophagy.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties, solubility, and relevant experimental methodologies for Friedelin. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. A thorough understanding of these fundamental characteristics is paramount for the rational design of future studies, including formulation development, pharmacokinetic profiling, and efficacy testing. The elucidation of its interactions with key signaling pathways further underscores its potential as a multi-target therapeutic agent.
References
- 1. Friedelin Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Friedelan-3-one: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friedelan-3-one, a pentacyclic triterpenoid (B12794562), has garnered significant attention in the scientific community for its diverse pharmacological activities. First isolated in the early 19th century, this natural product has a rich history intertwined with the exploration of cork and various plant species. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and purification, a comprehensive summary of its physicochemical and spectroscopic properties, and an exploration of its mechanism of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The journey of this compound began in 1807, when it was first isolated from cork bark using alcohol.[1][2] Initially, it was simply referred to as "cork alcohol."[1][2] It wasn't until later that its complex pentacyclic triterpenoid structure was elucidated and it was given its systematic name. This compound is abundantly found in the cork tissues of trees like Quercus suber.[1][2] Beyond cork, it has been identified in a wide array of plant species from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][3] Its presence has also been noted in some mosses and lichens.[1][3] Historically used in folk medicine for treating pain and inflammation, the rich presence of this compound in these natural sources has spurred further investigation into its therapeutic potential.[4]
Physicochemical and Spectroscopic Data
The unambiguous identification and characterization of this compound are paramount for research and development. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O | [5] |
| Molecular Weight | 426.72 g/mol | [5] |
| Melting Point | 263 °C | |
| Appearance | White powder | |
| Solubility | Soluble in chloroform (B151607); sparingly soluble in ethanol; insoluble in water. | [1] |
| CAS Number | 559-74-0 | [5] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Data Points | Reference(s) |
| ¹³C NMR (CDCl₃, δ in ppm) | C-3 (C=O): ~213.2 | |
| C-1: ~22.2, C-2: ~41.5, C-4: ~58.2, C-5: ~42.1, C-6: ~18.2, C-7: ~18.6, C-8: ~53.1, C-9: ~37.4, C-10: ~59.5, C-11: ~35.6, C-12: ~30.5, C-13: ~39.7, C-14: ~38.3, C-15: ~32.4, C-16: ~36.0, C-17: ~29.9, C-18: ~42.8, C-19: ~35.3, C-20: ~28.2, C-21: ~32.8, C-22: ~39.2, C-23: ~6.8, C-24: ~14.7, C-25: ~17.9, C-26: ~20.2, C-27: ~18.6, C-28: ~32.1, C-29: ~31.8, C-30: ~35.0 | ||
| ¹H NMR (CDCl₃, δ in ppm) | Multiple methyl singlets and multiplets between δ 0.72 and 1.18. Protons adjacent to the carbonyl group (H-2 and H-4) appear as multiplets around δ 2.2-2.4. | |
| IR (KBr, cm⁻¹) | Strong absorption band for the carbonyl group (C=O) at approximately 1715 cm⁻¹. | |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 426. Characteristic fragmentation pattern. |
Experimental Protocols
The following section provides detailed methodologies for the extraction, purification, and characterization of this compound from a natural source, primarily focusing on cork due to its high abundance of the compound.
Soxhlet Extraction of this compound from Cork
This protocol describes a classic and effective method for the initial extraction of this compound.
Materials:
-
Powdered cork
-
n-Hexane or Chloroform (reagent grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Weigh approximately 50 g of finely powdered cork and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane (or chloroform) and boiling chips.
-
Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil.
-
Allow the extraction to proceed for approximately 6-8 hours. The solvent will continuously cycle through the cork powder, extracting the soluble compounds.[2]
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent containing the crude extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a solid or semi-solid crude extract.
Purification by Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (70-230 mesh)
-
Petroleum ether (or hexane) and Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp and/or an appropriate staining solution (e.g., anisaldehyde-sulfuric acid)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in petroleum ether and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the column with petroleum ether, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in petroleum ether and incrementally increasing to 5%, 10%, etc.).[6]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 10-15 mL).
-
Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 10% ethyl acetate in petroleum ether).
-
Visualize the spots under a UV lamp or by staining.
-
Combine the fractions containing pure this compound (identified by a single spot with the correct Rf value).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Recrystallization
This final purification step yields highly pure, crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).[7]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.[7]
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being of particular interest. These effects are mediated through its interaction with key intracellular signaling pathways.
Anti-inflammatory Activity and a Logical Workflow for its Assessment
This compound has demonstrated potent anti-inflammatory effects in various studies.[8] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways. A logical workflow to assess its anti-inflammatory potential is outlined below.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. It has been observed to inhibit the phosphorylation of mTOR, a key downstream effector of the PI3K/Akt pathway.[4]
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Chronic activation of NF-κB is linked to various inflammatory diseases and cancer. This compound has been found to inhibit the activation of the NF-κB signaling pathway, which is a significant contributor to its anti-inflammatory properties.[9] Studies have shown that it can inhibit the phosphorylation of JNK, an upstream regulator of NF-κB.[9]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound stands as a testament to the rich chemical diversity found in nature and its potential for therapeutic applications. From its humble beginnings as "cork alcohol" to its current status as a promising bioactive molecule, its journey highlights the importance of continued research into natural products. This guide has provided a comprehensive overview of its history, isolation, characterization, and biological activities, with a focus on its modulation of critical signaling pathways. It is hoped that this information will serve as a valuable tool for scientists and researchers, facilitating further exploration and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the Mechanism of Friedelin in the Treatment of Ulcerative Colitis Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of Friedelan-3-one
This guide provides a comprehensive overview of the stereochemistry of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) of significant interest to researchers in natural products chemistry, pharmacology, and drug development. The complex stereochemical nature of this molecule dictates its biological activity and is crucial for its synthesis and derivatization.
Introduction to this compound
This compound, also known as friedelin (B1674157), is a naturally occurring pentacyclic triterpenoid found in a variety of plant species, mosses, and lichens.[1][2] It belongs to the friedelane (B3271969) class of triterpenes, characterized by a perhydropicene skeleton with an oxo group at the C-3 position. The molecule possesses multiple stereocenters, leading to a complex three-dimensional structure that has been elucidated through extensive spectroscopic and crystallographic studies.
Stereochemical Configuration
The absolute stereochemistry of this compound has been unequivocally established. Its systematic IUPAC name is (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one .[3][4][5] This nomenclature defines the specific spatial arrangement of the substituents at each of the nine chiral centers in the molecule.
The complex ring fusions and the numerous methyl groups in specific stereochemical orientations contribute to the rigid and sterically hindered conformation of the friedelane skeleton.
Experimental Determination of Stereochemistry
The determination of the intricate stereochemistry of this compound has been accomplished through a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The crystal structure of friedelin has been determined, confirming the absolute configuration of all stereocenters.[3][6]
A study involving a disordered crystal containing both epifriedelin-3-ol and friedelin-3-one provided precise bond length measurements for the carbonyl group at C-3.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for determining the crystal structure of a compound like this compound is as follows:
-
Crystallization: Slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) containing the purified compound is performed to obtain single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Absolute Configuration Determination: The absolute configuration is typically determined using anomalous dispersion effects, often by calculating the Flack parameter.
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D NMR techniques are employed to assign the resonances of all protons and carbons and to establish through-space and through-bond connectivities.
Key NMR Techniques:
-
¹H-NMR: Provides information about the chemical environment and connectivity of protons. The chemical shifts, coupling constants, and multiplicities of the signals are indicative of the local stereochemistry.
-
¹³C-NMR: Reveals the number of unique carbon atoms and their chemical environments. The presence of a carbonyl carbon signal around δ 213 ppm is characteristic of the C-3 ketone.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining stereochemistry as it reveals through-space proximity between protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps to define the relative stereochemistry of substituents and ring junctions. For instance, NOESY correlations can establish the axial or equatorial orientation of methyl groups and protons on the cyclohexane (B81311) rings.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to identify key correlations that define the stereochemistry.
Quantitative Data
The following table summarizes key quantitative data related to the characterization of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [4][9] |
| Molecular Weight | 426.72 g/mol | [10] |
| Melting Point | 262-265 °C | [10] |
| ¹³C-NMR (C=O) | δ 213.23 - 213.4 ppm | [1][11] |
| X-ray Bond Length (C=O) | 1.251(6) Å | [7] |
Visualizations
The following diagram illustrates the logical workflow for determining the stereochemistry of this compound, integrating both spectroscopic and crystallographic methods.
Caption: Workflow for the stereochemical elucidation of this compound.
This diagram shows the relationship between different experimental techniques and the information they provide for the final structure determination.
Caption: Interrelation of techniques for this compound structure determination.
Conclusion
The stereochemistry of this compound is well-established through a combination of advanced analytical techniques. The defined three-dimensional structure, with its multiple chiral centers, is a critical aspect of its chemical identity and biological function. This guide provides a foundational understanding for researchers and professionals working with this important natural product, highlighting the experimental and logical framework used to decipher its complex molecular architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedelin | C30H50O | CID 91472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Friedelin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C30H50O | CID 244297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 无羁萜 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Natural Occurrence of Friedelin in Cork (Quercus suber): A Technical Guide for Researchers
An in-depth exploration of the extraction, quantification, and biological significance of the pentacyclic triterpenoid (B12794562), friedelin (B1674157), from cork and its industrial by-products.
This technical guide provides a comprehensive overview of the natural occurrence of friedelin in Quercus suber (cork). It is intended for researchers, scientists, and professionals in drug development who are interested in the isolation, characterization, and potential applications of this bioactive compound. This document details quantitative data, experimental protocols for extraction and isolation, and insights into the signaling pathways modulated by friedelin.
Quantitative Occurrence of Friedelin
Friedelin is a significant constituent of cork and its industrial derivatives, particularly in the "black condensate" and "cork smoker wash solids" which are by-products of corkboard manufacturing.[1][2] The concentration of friedelin can vary depending on the specific source material and the extraction method employed. The data presented below summarizes findings from various studies on the yield of friedelin from Quercus suber sources.
| Source Material | Extraction Method | Yield of Friedelin | Purity | Reference |
| Black Condensate | Solvent Extraction | 0.4% - 2.9% | 77.0% - 99.3% (HPLC) | [1][3] |
| Cork Smoker Wash Solids (Black Wax) | Solvent Extraction & Acetylation | 6.5% | >95% | [2] |
| Quercus suber Cork | Gas Chromatography-Mass Spectrometry (GC-MS) Quantification | 2.47 g/kg (dry weight) | Not specified | [4] |
| Cork By-product | Gas Chromatography-Mass Spectrometry (GC-MS) Quantification | 1.4 - 5.0 g/kg | Not specified | [4] |
| Cork Powder | Dichloromethane (B109758) Extraction (Soxhlet) | Not explicitly quantified, but identified as a main component | Not specified | [5] |
| Sardinian Quercus suber | Dichloromethane Extraction (Soxhlet) | ~6% (w/w) of total extract | Not specified | [6] |
| Sardinian Quercus suber | Supercritical CO₂ Extraction | ~7% (w/w) of total extract | Not specified | [6] |
Experimental Protocols
The isolation and purification of friedelin from Quercus suber involves several stages, from initial extraction to final purification. The following sections detail the common methodologies cited in the literature.
Extraction of Friedelin
A widely used method for extracting friedelin involves the use of a Soxhlet apparatus with organic solvents.[4][5]
-
Material Preparation: Cork or its by-product is typically ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Dichloromethane has been effectively used to extract over 80% of the friedelin content.[5] Other commonly used solvents include methanol, ethanol, hexane, petroleum ether, and chloroform (B151607).[4]
-
Procedure:
-
The powdered cork material is placed in a thimble within the main chamber of the Soxhlet extractor.
-
The extraction solvent is heated in a flask, causing it to vaporize and move into a condenser.
-
The condensed solvent drips into the thimble containing the cork material, initiating the extraction.
-
Once the liquid level in the thimble reaches a specific point, the extract is siphoned back into the flask.
-
This cycle is repeated for a defined period, typically several hours, to ensure thorough extraction.[5]
-
A straightforward procedure for obtaining friedelin from industrial by-products has been reported.[1][2][7]
-
Alkaline Pre-treatment (Optional but recommended for higher purity): The raw material is first washed with an alkaline alcoholic solution (e.g., 3% potassium hydroxide (B78521) in methanol) under reflux for several hours. This step helps to remove acidic impurities. The mixture is then cooled and filtered, and the residue is dried.[7]
-
Extraction: The pre-treated or raw material is then extracted with an apolar solvent such as hexane, acetone, or chloroform at temperatures ranging from room temperature to the solvent's reflux temperature for up to 24 hours.[2][7]
-
Crude Product Recovery: The solvent is evaporated from the extract to yield a solid residue rich in friedelin.[7]
An environmentally friendly alternative to conventional solvent extraction utilizes supercritical CO₂.[4][6]
-
Parameters: Extraction is typically performed at pressures around 300 bar and temperatures between 40-60°C.[4]
-
Modifier: Ethanol is often used as a co-solvent (modifier) to enhance the extraction efficiency of friedelin. A CO₂:ethanol ratio of 95.0:5.0 wt% has been shown to increase selectivity.[4]
-
Advantages: SFE offers the benefits of using a non-toxic, non-flammable, and readily available solvent, with the ability to tune its solvating power by altering pressure and temperature.
Purification of Friedelin
Crude friedelin extracts typically require further purification to achieve high purity.
This is a common and effective method for purifying friedelin.[2][8]
-
Solvent Systems: The crude extract is dissolved in a suitable hot solvent or solvent mixture, such as ethyl acetate (B1210297) or a hexane-ethyl acetate system.[2][8]
-
Procedure:
-
The crude friedelin is dissolved in a minimal amount of the hot solvent.
-
The solution is allowed to cool slowly, promoting the formation of crystals.
-
The crystals are then collected by filtration.
-
Multiple recrystallization steps may be necessary to achieve the desired purity.
-
Flash chromatography is employed for the purification of smaller scale preparations.[8] For larger scale separations, especially when dealing with closely related compounds like 3-hydroxyfriedel-3-en-2-one, a chemical derivatization step followed by chromatography is effective.[2]
-
Acetylation and Separation: A mixture of friedelin and 3-hydroxyfriedel-3-en-2-one can be treated with an acetylating agent. The resulting mixture of friedelin and the acetylated derivative can then be efficiently separated by column chromatography due to their differing polarities.[2]
Characterization and Quantification
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of friedelin samples.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both the identification and quantification of friedelin in extracts.[4]
-
Typical GC Conditions: Isothermal temperature at 80°C for 5 minutes, followed by a ramp up to 285°C for 15 minutes. Injector and transfer line temperatures are typically set at 250°C and 285°C, respectively, with a split ratio of 1:50.[4]
-
MS Conditions: Data is acquired in electron impact mode at 70 eV.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the isolated friedelin.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic carbonyl group of friedelin and to screen raw materials for their potential friedelin content.[1]
Signaling Pathways and Biological Activity
Friedelin exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[10][11] These effects are mediated through the modulation of several key cellular signaling pathways.
Biosynthesis of Friedelin
The biosynthesis of friedelin is a complex process that begins with the cyclization of 2,3-oxidosqualene. This multi-step enzymatic reaction involves a series of rearrangements to form the characteristic pentacyclic structure of friedelin.[4]
Caption: Overview of the biosynthetic pathway of friedelin from acetyl-CoA.
Anti-inflammatory and Neuroprotective Signaling
Friedelin has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key signaling cascades involved in inflammation and apoptosis.
Caption: Friedelin's inhibitory action on the JNK/NF-κB and PI3K/AKT signaling pathways.
Autophagy Regulation in Ulcerative Colitis
In the context of ulcerative colitis, friedelin has been demonstrated to modulate autophagy through the AMPK/mTOR signaling pathway.[12]
Caption: Friedelin promotes autophagy by activating AMPK and inhibiting mTOR.
Experimental Workflow for Friedelin Isolation and Analysis
The following diagram outlines a general workflow for the extraction, purification, and analysis of friedelin from Quercus suber.
Caption: A schematic representation of the experimental workflow for friedelin.
Conclusion
Quercus suber and its industrial by-products are rich and sustainable sources of the bioactive triterpenoid friedelin. The extraction and purification methodologies are well-established, offering pathways to obtain high-purity friedelin for further research and development. The diverse pharmacological activities of friedelin, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for scientists and researchers to explore the promising opportunities presented by this naturally occurring compound.
References
- 1. Isolation of friedelin from black condensate of cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. EP2070906A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Composition and chemical variability of the triterpene fraction of dichloromethane extracts of cork (Quercus suber L.) [agris.fao.org]
- 10. Friedelin Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revealing the Mechanism of Friedelin in the Treatment of Ulcerative Colitis Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Friedelan-3-one: A Technical Guide on its Antimicrobial and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friedelan-3-one, a pentacyclic triterpenoid (B12794562) ubiquitously found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial screening of this compound for its antimicrobial and antiviral properties. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development. This document summarizes the available quantitative data on its antimicrobial efficacy, details the experimental protocols for its evaluation, and explores its potential antiviral applications and mechanisms of action. Visual workflows and pathway diagrams are included to facilitate a deeper understanding of the screening processes and potential biological interactions.
Antimicrobial Activity of this compound
This compound has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The primary mechanism of action for terpenes like this compound is suggested to be the disruption of microbial cell membrane integrity.[1] This section presents a compilation of the quantitative data from various in vitro studies.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified using several standard parameters, including the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The data from key studies are summarized in the tables below for ease of comparison.
Table 1: Zone of Inhibition (ZOI) of this compound against various microorganisms.
| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 100 | 20 | [2] |
| Salmonella typhi | 100 | 16 | [2] |
| Streptococcus pyogenes | 100 | 14 | [2] |
| Klebsiella pneumoniae | 100 | 13 | [2] |
| Pseudomonas aeruginosa | 100 | 13 | [2] |
| Candida albicans | 100 | 11 | [2] |
| Streptococcus pneumoniae | Not Specified | 32 | [1] |
| Escherichia coli | Not Specified | 22 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | [3] |
| Helicobacter pylori | 10 | [3] |
| Escherichia coli | 10 | [3] |
| Staphylococcus aureus | 12.5 | [2] |
| Salmonella typhi | 25 | [2] |
| Klebsiella pneumoniae | 100 | [2] |
| Pseudomonas aeruginosa | 100 | [2] |
| Streptococcus pyogenes | 100 | [2] |
| Bacillus cereus (IC50) | 11.40 | [4] |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against various microorganisms.
| Microorganism | MBC/MFC (µg/mL) | Reference |
| Escherichia coli | 40 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | [3] |
| Helicobacter pylori | 20 | [3] |
| Candida krusei | 20 | [3] |
| Staphylococcus aureus | 10 | [3] |
| Streptococcus pneumoniae | 10 | [3] |
| Candida tropicalis | 10 | [3] |
| Staphylococcus aureus | 50 | [2] |
| Salmonella typhi | 100 | [2] |
Experimental Protocols for Antimicrobial Screening
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimicrobial activity.
Agar (B569324) Well Diffusion Method
This method is a widely used preliminary screening assay to assess the antimicrobial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Aseptically swab the entire surface of the agar plates with the prepared microbial inoculum to ensure a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer (typically 6 mm in diameter) to create wells in the inoculated agar.
-
Application of Test Compound: Aseptically introduce a known concentration of this compound solution (dissolved in a suitable solvent like DMSO) into the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.
Determination of MBC/MFC
This assay is performed subsequently to the MIC test to determine the minimum concentration that results in microbial death.
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate that does not contain the test compound.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plates.
Antiviral Activity of this compound: A Preliminary Outlook
Currently, there is a notable absence of direct in vitro or in vivo experimental data quantifying the antiviral activity of this compound against specific viruses. However, several computational and in silico studies have highlighted its potential as an antiviral agent.
In Silico Antiviral Studies
Recent research has focused on the potential of friedelane (B3271969) triterpenoids, including this compound, as inhibitors of key viral enzymes.[5] Molecular docking studies have suggested that this compound may exhibit inhibitory activity against viral proteases, which are crucial for viral replication.
For instance, Friedelin has been identified as a potential inhibitor of the 3CL protease (3CLpro) of coronaviruses, including SARS-CoV-2.[6] In silico analyses have also indicated that this compound could potentially inhibit the SARS-CoV-2 main protease (Mpro) and its RNA-dependent RNA polymerase (RdRp).[6] These computational findings provide a strong rationale for further experimental investigation into the antiviral properties of this compound.
General Protocol for In Vitro Antiviral Screening (Plaque Reduction Assay)
For researchers intending to investigate the antiviral activity of this compound, the plaque reduction assay is a standard method.
Protocol:
-
Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Vero cells) in a multi-well plate.
-
Virus Infection: Infect the cell monolayers with a known concentration of the target virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium (e.g., semi-solid agar or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.
-
Data Analysis: Count the number of plaques in the treated wells and compare them to the untreated virus control. The 50% effective concentration (EC50) can be calculated, which is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways
While the primary antimicrobial mechanism of terpenes is thought to be membrane disruption, there is limited information on the specific signaling pathways affected by this compound in a microbial or viral context. However, one study has reported that this compound exhibited a dose-dependent inhibition of the MEK/ERK and PI3K/AT signaling pathways in the context of its anticancer activity.[7] The relevance of these pathways to its antimicrobial or potential antiviral effects remains to be elucidated.
Visualizations
Experimental Workflows
Caption: Workflow for the initial antimicrobial screening of this compound.
Caption: Conceptual workflow for antiviral screening of this compound.
Conclusion
This compound exhibits consistent and moderate to potent antimicrobial activity against a variety of bacterial and fungal pathogens. The established protocols for antimicrobial screening provide a solid foundation for further research and development. While direct experimental evidence for its antiviral activity is currently lacking, in silico studies strongly suggest its potential as an inhibitor of key viral enzymes, warranting further investigation through in vitro and in vivo models. Future research should focus on elucidating the precise molecular mechanisms underlying its antimicrobial action and validating its predicted antiviral effects. The exploration of its impact on microbial and viral-related signaling pathways will also be crucial in understanding its full therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases pose a significant and growing challenge to global health. The exploration of natural compounds with neuroprotective properties offers a promising avenue for the development of novel therapeutic strategies. Among these, Friedelan-3-one, a pentacyclic triterpenoid, and its structural analogs have emerged as compelling candidates. This technical guide provides an in-depth analysis of the neuroprotective potential of this compound and related triterpenoids, focusing on their mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research methodologies.
Introduction
This compound is a pentacyclic triterpene found in various plant species.[1][2] Belonging to the friedelane (B3271969) subgroup of triterpenoids, it has been traditionally recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Recent investigations have highlighted its significant neuroprotective capabilities, positioning it as a molecule of interest for mitigating the complex pathologies of neurodegenerative disorders.[1][3][4]
Related triterpenoids, such as lupeol, asiatic acid, and ganoderic acids, also exhibit promising neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[5][6][7] This guide will delve into the scientific evidence supporting the neuroprotective claims of this compound and its analogs, presenting a comprehensive resource for researchers in the field.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and related triterpenoids.
Table 1: Effects of this compound on Scopolamine-Induced Memory Impairment and Oxidative Stress in Mice
| Parameter | Control | Scopolamine | Scopolamine + this compound | Reference |
| Behavioral Tests | ||||
| Y-Maze Spontaneous Alternation (%) | Normal | Decreased | Increased | [4][8] |
| Morris Water Maze Escape Latency (s) | Normal | Increased | Decreased | [4][8] |
| Oxidative Stress Markers in Brain Tissue | ||||
| Thiobarbituric Acid Reactive Substances (TBARS) | Normal | Increased | Decreased | [4][9] |
| Superoxide (B77818) Dismutase (SOD) Activity | Normal | Decreased | Increased | [4][9] |
| Catalase (CAT) Activity | Normal | Decreased | Increased | [4][9] |
| Reduced Glutathione (B108866) (GSH) | Normal | Decreased | Increased | [4][9] |
| Neuroinflammatory Markers (Protein Expression) | ||||
| p-JNK | Normal | Increased | Decreased | [4][9] |
| NF-κB | Normal | Increased | Decreased | [4][9] |
| Amyloidogenesis Markers (Protein Expression) | ||||
| β-secretase (BACE-1) | Normal | Increased | Decreased | [4][9] |
| Amyloid-β (Aβ) | Normal | Increased | Decreased | [4][9] |
Table 2: Effects of this compound and Glutinol on Ethanol-Induced Neurotoxicity in Pups' Brains
| Parameter (Protein Expression) | Control | Ethanol | Ethanol + Friedelin | Ethanol + Glutinol | Reference |
| p-Akt | Normal | Decreased | Increased | Increased | [10] |
| TNF-α | Normal | Increased | Decreased | Decreased | [10] |
| NF-κB | Normal | Increased | Decreased | Not Reported | [10] |
| Caspase-3 | Normal | Increased | Decreased | Decreased | [10] |
| PARP-1 | Normal | Increased | Decreased | Decreased | [10] |
Table 3: Neuroprotective Effects of Other Triterpenoids in In Vitro Models
| Triterpenoid | Cell Line | Insult | Effect | Quantitative Data | Reference |
| Compound 13 (from Rosa laevigata) | SH-SY5Y | H₂O₂ | Increased cell viability | 84.45% viability at 25 µmol/L | [11] |
| Triterpenoids from Ganoderma lucidum | SH-SY5Y | H₂O₂ | Increased cell viability | Survival rates at 40 µM: 62.68% - 78.96% | [12] |
| Triterpenoids from Ganoderma lucidum | SH-SY5Y | Aβ₂₅₋₃₅ | Increased cell viability | Survival rates at 40 µM: 72.4% - 80.17% | [12] |
Detailed Experimental Protocols
In Vivo Model: Scopolamine-Induced Neurodegeneration in Mice
This model is widely used to induce cognitive deficits and mimic certain aspects of Alzheimer's disease.[13][14]
-
Animals: Adult male Swiss albino mice are typically used.[15]
-
Treatment:
-
Behavioral Assessments:
-
Y-Maze Test: This test assesses spatial working memory by measuring spontaneous alternation behavior. The mouse is placed in a Y-shaped maze and allowed to explore freely for a set time (e.g., 8 minutes). The sequence of arm entries is recorded to calculate the percentage of alternation.[16][17][18]
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. A mouse is placed in a circular pool of opaque water and must find a hidden platform. The time taken to find the platform (escape latency) is recorded over several trials. A probe trial is also conducted where the platform is removed to assess memory retention.[1][2][5]
-
-
Biochemical Analysis:
-
Following behavioral tests, brain tissues (hippocampus and cortex) are collected.
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and the levels of reduced glutathione (GSH) are measured using spectrophotometric methods.[19][20][21][22]
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are determined using the thiobarbituric acid reactive substances (TBARS) assay.[20]
-
Western Blotting: Protein expression levels of key markers involved in neuroinflammation (p-JNK, NF-κB), and amyloidogenesis (BACE-1, Aβ) are quantified.[23][24][25][26][27]
-
In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects against oxidative damage.[7][28][29][30][31]
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[7]
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound or other triterpenoids) for a specific duration (e.g., 12 or 24 hours).[7][31]
-
Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 400 µM or 750 µM) for a set time.[7][31]
-
-
Cell Viability Assay:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. The reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.[28]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Intracellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).[7]
-
-
Western Blotting:
-
Protein expression of markers related to apoptosis (e.g., Bcl-2, Bax, Caspase-3), and signaling pathways (e.g., PI3K, Akt, JNK, NF-κB) are analyzed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound and related triterpenoids are mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
In neurodegenerative conditions, stressors can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn can activate the nuclear factor-kappa B (NF-κB) signaling cascade.[32][33][34][35] This leads to the transcription of pro-inflammatory and pro-apoptotic genes. This compound has been shown to inhibit the phosphorylation of JNK and the subsequent activation of NF-κB, thereby reducing neuroinflammation and neuronal cell death.[4][9]
Caption: JNK/NF-κB signaling pathway in neurodegeneration and its inhibition by this compound.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial cell survival pathway.[3][6][8][36][37] Activation of this pathway promotes cell survival and inhibits apoptosis. Some triterpenoids exert their neuroprotective effects by activating the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival factors.[3]
Caption: PI3K/Akt signaling pathway in neuroprotection, activated by triterpenoids.
Experimental Workflows
A typical workflow for assessing the neuroprotective potential of a compound in an animal model of neurodegeneration.
Caption: Workflow for in vivo assessment of neuroprotective compounds.
A standard workflow for the initial screening of neuroprotective compounds using a cell-based model.
Caption: Workflow for in vitro screening of neuroprotective compounds.
Conclusion
This compound and related triterpenoids represent a promising class of natural compounds with significant neuroprotective potential. The evidence presented in this guide, including quantitative data and mechanistic insights, underscores their ability to mitigate neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways such as JNK/NF-κB and PI3K/Akt. The detailed experimental protocols provided herein offer a framework for researchers to further investigate these compounds and validate their therapeutic efficacy. Continued research into the neuroprotective properties of this compound and its analogs is warranted to advance the development of novel and effective treatments for neurodegenerative diseases.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 3. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Y-Maze Protocol [protocols.io]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. njppp.com [njppp.com]
- 16. mmpc.org [mmpc.org]
- 17. scantox.com [scantox.com]
- 18. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpcbs.com [ijpcbs.com]
- 22. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot in homogenised mouse brain samples [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 30. The Effect of the Stress Induced by Hydrogen Peroxide and Corticosterone on Tryptophan Metabolism, Using Human Neuroblastoma Cell Line (SH-SY5Y) | MDPI [mdpi.com]
- 31. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. diposit.ub.edu [diposit.ub.edu]
- 34. The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration [mountainscholar.org]
- 35. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Friedelan-3-one from Mangifera indica Root
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with noted anti-inflammatory, antimicrobial, and hepatoprotective activities, from the root of Mangifera indica (mango).[1] This document outlines the necessary steps from sample collection and preparation to the final purification and characterization of the target compound.
I. Introduction
This compound (also known as friedelin) is a naturally occurring pentacyclic triterpene found in various plant species, including the roots of Mangifera indica. Triterpenoids from Mangifera indica are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. This protocol is based on established laboratory methods for the extraction and purification of this compound, providing a reliable foundation for further research and development.
II. Quantitative Data Summary
While specific yield data for this compound from Mangifera indica root is not widely reported in the available literature, the total terpenoid content in the root extract has been quantified. This provides a useful benchmark for the potential yield of triterpenoid compounds, including this compound.
| Parameter | Value | Source Plant Part | Extraction Method | Analytical Method | Reference |
| Total Terpenoid Content | 1.4% (of extract) | Root | Not Specified | Spectrophotometric | Diso et al., 2023 |
| Melting Point (°C) | 242-244 | Root | Soxhlet Extraction | Melting Point Apparatus | Nna Prince Joe et al., 2021[1] |
| Rf Value | 0.68 | Root | Column Chromatography | Thin Layer Chromatography | Nna Prince Joe et al., 2021[1] |
III. Experimental Workflow
The overall workflow for the isolation of this compound from Mangifera indica root is depicted below.
Caption: Experimental workflow for the isolation and characterization of this compound.
IV. Detailed Experimental Protocols
A. Sample Preparation
-
Collection: Acquire fresh roots of Mangifera indica.
-
Drying: Thoroughly wash the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area for approximately two weeks to remove moisture.
-
Grinding: Once completely dry, grind the roots into a fine powder using a mortar and pestle or a mechanical grinder. Store the powdered material in an airtight container to prevent moisture absorption.[1]
B. Extraction of Crude Extract
This protocol utilizes a Soxhlet apparatus for continuous extraction, which is an efficient method for extracting compounds from solid materials.
-
Apparatus Setup: Set up a Soxhlet extraction apparatus.
-
Sample Loading: Place approximately 400g of the powdered Mangifera indica root into a thimble and place the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Extraction (Sequential):
-
Ethyl Acetate Extraction: Add a sufficient volume of ethyl acetate to the distilling flask. Heat the solvent to its boiling point and allow the extraction to proceed continuously for two days.
-
Methanol (B129727) Extraction: After the ethyl acetate extraction is complete, remove the solvent and allow the plant material to dry. Then, repeat the extraction process with methanol for another two days.[1]
-
-
Solvent Evaporation: Combine the ethyl acetate and methanol extracts. Evaporate the solvents to dryness using a rotary evaporator at a temperature of 40°C. This will yield the crude extract.[1]
C. Purification by Column Chromatography
Column chromatography is employed to separate the components of the crude extract and isolate this compound.
-
Adsorption of Crude Extract:
-
Dissolve approximately 15g of the dried crude extract in dichloromethane.
-
Add 10g of silica (B1680970) gel to the dissolved extract and stir.
-
Allow the mixture to dry in a fume hood. This process adsorbs the extract onto the silica gel, which will then be loaded onto the column.[1]
-
-
Column Packing:
-
Prepare a slurry of 100g of silica gel in hexane (B92381).
-
Carefully pour the slurry into a glass chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Drain the excess hexane until the solvent level is just above the silica gel packing.[1]
-
-
Loading the Sample: Gently add the dried, adsorbed extract onto the top of the packed silica gel column.
-
Elution:
-
Begin eluting the column with a mobile phase of 5% ethyl acetate in hexane.
-
Collect fractions of approximately 25-30 mL in serially numbered vials.[1]
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the spots, for instance, by charring with concentrated sulfuric acid.
-
Combine the fractions that show a single spot with a similar Rf value (approximately 0.68 for this compound).[1]
-
-
Recrystallization: Recrystallize the combined fractions from ethyl acetate to obtain pure, crystalline this compound.[1]
D. Characterization of this compound
The identity and purity of the isolated compound can be confirmed using the following methods:
-
Melting Point Determination: Determine the melting point of the crystalline compound. The reported melting point for this compound is in the range of 242-244°C.[1]
-
Spectroscopic Analysis:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum should show characteristic peaks for the methine and methyl protons of the this compound structure. Key observed protons are at δH 1.97, 2.40, 2.28, 1.48, 1.13, and 0.88.[1]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will confirm the carbon skeleton of the molecule. A key signal for the carbonyl carbon (C=O) is observed at δ 213.23 ppm.[1]
-
V. Concluding Remarks
This protocol provides a detailed and reproducible method for the isolation of this compound from the roots of Mangifera indica. The successful isolation and characterization of this compound can serve as a starting point for further pharmacological investigations and potential drug development. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and research objectives.
References
Application Notes & Protocols: Step-by-Step Soxhlet Extraction of Friedelin from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Friedelin (B1674157) (friedelan-3-one) is a pentacyclic triterpenoid (B12794562) with significant pharmacological potential, exhibiting anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] It is found in various plant species, particularly abundant in cork tissues and leaf materials of genera like Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][2][4] Soxhlet extraction is a classic and highly efficient method for isolating Friedelin from these plant matrices, especially when the compound has limited solubility in a particular solvent.[5] This document provides a detailed protocol for the Soxhlet extraction of Friedelin, along with comparative data to aid in optimizing extraction parameters.
Physicochemical Properties of Friedelin
A thorough understanding of Friedelin's properties is crucial for its effective extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1][6][7] |
| Molecular Weight | 426.7 g/mol | [1][7] |
| Melting Point | 263.00 °C | [6][8] |
| Solubility | Highly soluble in chloroform, sparingly soluble in ethanol, and insoluble in water. | [1][2][3] |
| Appearance | Crystalline solid | |
| pKa | -7.4 (extremely weak basic compound) | [1][2][3] |
Experimental Protocol: Soxhlet Extraction of Friedelin
This protocol outlines the standard procedure for extracting Friedelin from dried plant material using a Soxhlet apparatus.
Materials and Reagents
Equipment:
-
Soxhlet extractor (including boiling flask, extraction chamber with siphon, and condenser)
-
Heating mantle
-
Cellulose or glass fiber extraction thimbles
-
Rotary evaporator
-
Grinder or mill
-
Drying oven or freeze-dryer
-
Analytical balance
-
Filter paper
Reagents:
-
Extraction solvent (e.g., n-hexane, petroleum ether, chloroform, dichloromethane, ethanol, methanol). The choice of solvent will depend on the plant matrix and the polarity of co-extractives to be minimized.[1][9]
-
Anhydrous sodium sulfate (B86663) (optional, for drying the extract)
-
Glass wool
Procedure
1. Sample Preparation:
-
Drying: The plant material (e.g., leaves, bark, roots) should be thoroughly dried to a constant weight to minimize the interference of water during extraction. This can be achieved by air-drying, oven-drying at a controlled temperature (e.g., 40-60°C), or freeze-drying.
-
Grinding: The dried plant material should be ground into a fine powder using a grinder or mill. This increases the surface area of the sample, facilitating more efficient extraction.[10]
2. Loading the Soxhlet Apparatus:
-
Accurately weigh the powdered plant material.
-
Place a small plug of glass wool at the bottom of the extraction thimble to prevent the plant material from entering the siphon tube.
-
Carefully pack the weighed plant material into the thimble. Do not pack too tightly, as this can impede solvent flow.
-
Place the loaded thimble inside the main chamber of the Soxhlet extractor.
3. Assembly and Extraction:
-
Fill the boiling flask to approximately two-thirds of its volume with the chosen extraction solvent. Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus by connecting the boiling flask to the bottom of the extractor and the condenser to the top. Ensure all joints are securely clamped.
-
Circulate cold water through the condenser.
-
Turn on the heating mantle and bring the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.[5]
-
The extraction chamber will slowly fill with the condensed solvent. Once the solvent level reaches the top of the siphon arm, the entire volume of the solvent and the extracted compounds will be siphoned back into the boiling flask.[5]
-
This cycle of boiling, condensation, and siphoning is repeated continuously. The extraction duration can range from 6 to 24 hours, depending on the plant material and solvent.[5] The process is generally considered complete when the solvent in the siphon arm becomes colorless.
4. Post-Extraction Processing:
-
Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Dismantle the apparatus.
-
The extract in the boiling flask now contains the dissolved Friedelin and other soluble compounds.
-
The solvent can be removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
-
The crude extract can be further dried in a desiccator or a vacuum oven to remove any residual solvent.
5. Purification (Optional but Recommended):
-
The crude extract can be purified by recrystallization.[11]
-
Dissolve the crude extract in a minimal amount of a suitable hot solvent (e.g., a mixture of n-hexane and ethyl acetate).[11]
-
Activated charcoal can be added to the hot solution to decolorize it.[11]
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization of Friedelin.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified Friedelin crystals.
Quantitative Data Summary
The yield of Friedelin is highly dependent on the plant source, the solvent used, and the extraction conditions. The following table summarizes some reported yields from Soxhlet extraction.
| Plant Material | Solvent | Extraction Time | Friedelin Yield | Reference |
| Quercus cerris (Cork) | Petroleum Ether | 8 hours | 41.3 wt% | [1] |
| Quercus cerris (Cork) | Dichloromethane | 8 hours | 23.7 wt% | [1] |
| Quercus cerris (Cork) | Ethanol | 8 hours | 15.2 wt% | [1] |
| Quercus cerris (Cork) | Methanol | 8 hours | 12.1 wt% | [1] |
| Cannabis sativa (Roots) | n-hexane | Not specified | 0.698 ± 0.078 mg/g DW | [1] |
| Cannabis sativa (Roots) | Ethanol | 6 hours | 0.0709 ± 0.036% by wt DW | [1] |
| Monteverdia aquifolia (Leaves) | Ethanol | 360 min | 8.3% | [1] |
Visualizations
Experimental Workflow for Soxhlet Extraction of Friedelin
Caption: Workflow for the Soxhlet extraction of Friedelin.
Logical Relationship of Key Extraction Parameters
Caption: Key parameters influencing Friedelin extraction yield.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound Friedelin (FDB006785) - FooDB [foodb.ca]
- 7. Friedelin | C30H50O | CID 91472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. friedelin, 559-74-0 [thegoodscentscompany.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]
- 11. WO2009072916A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]
Advanced Extraction Techniques for Friedelan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and comparative protocols for the extraction of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with significant pharmacological potential, using Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2][3] These advanced techniques offer significant advantages over traditional methods in terms of efficiency, extraction time, and solvent consumption.[1][2]
Introduction to this compound
This compound, also known as Friedelin, is a naturally occurring pentacyclic triterpenoid found in a variety of plant species, including those from the Celastraceae, Asteraceae, and Euphorbiaceae families.[1][3] It has been isolated from various plant parts, such as leaves, bark, and roots.[1] This compound has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][4] Efficient extraction of this compound from its natural sources is a critical step for further research and development.
Comparative Analysis of UAE and MAE for Triterpenoid Extraction
Both UAE and MAE are modern, green extraction techniques that utilize energy to enhance the extraction process. UAE employs high-frequency sound waves to induce cavitation, which disrupts plant cell walls and enhances solvent penetration. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds.
The choice between UAE and MAE can depend on several factors, including the specific plant matrix, desired yield, and available equipment. The following tables summarize typical experimental parameters and comparative performance for the extraction of triterpenoids, including this compound, based on available literature.
Table 1: Comparison of Optimized Extraction Parameters for Triterpenoids using UAE and MAE
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Source(s) |
| Solvent | Ethanol (71-85%), Acetone-water mixture | Ethanol (60-73%), Methanol-water mixture | [5][6][7][8][9][10] |
| Solvent Concentration | 65-85% | 42-73% | [5][8][9][10][11] |
| Temperature | 30 - 78.2 °C | 51 - 100 °C | [5][6][7][11][12] |
| Extraction Time | 33.6 - 51 min | 7 - 60 min | [5][6][7][11][12][13] |
| Power/Amplitude | 160 - 180 W | 362 - 900 W | [5][6][7][11] |
| Solid-to-Liquid Ratio | 1:8 - 1:26.1 (g/mL) | 1:15 - 1:32 (g/mL) | [5][6][7][8][9][10][11][12][13] |
Table 2: Comparative Extraction Yields of Triterpenoids
| Extraction Method | Plant Source | Target Compound | Yield | Source(s) |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Friedelin | 6.6% | [1] |
| Microwave-Assisted Extraction (MAE) | Actinidia deliciosa root | Triterpenoids | 84.96% (recovery) | [8][9] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Triterpenoid Saponins | 2.337% | [11][12] |
| Microwave-Assisted Extraction (MAE) | Lactuca indica leaves | Total Triterpenoids | 29.17 mg/g | [13] |
Experimental Protocols
The following are generalized protocols for the extraction of this compound using UAE and MAE. Researchers should consider these as a starting point and may need to optimize the parameters for their specific plant material and equipment.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Materials and Equipment
-
Dried and powdered plant material (e.g., Putranjiva roxburghii leaves)
-
Ethanol (70-95%)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration apparatus)
-
Rotary evaporator
-
Analytical balance
-
Heating mantle or water bath
Procedure
-
Sample Preparation: Weigh a known amount of the dried, powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material into the extraction vessel and add the extraction solvent (e.g., 71% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[7]
-
Ultrasonication: Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.
-
Set Parameters: Set the desired extraction parameters:
-
Extraction: Begin the ultrasonic-assisted extraction and maintain the parameters for the set duration.
-
Filtration: After extraction, separate the extract from the plant residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Drying and Weighing: Dry the crude extract to a constant weight and calculate the extraction yield.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Materials and Equipment
-
Dried and powdered plant material (e.g., Putranjiva roxburghii leaves)
-
Ethanol (70-95%)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessels (microwave-safe)
-
Filtration system
-
Rotary evaporator
-
Analytical balance
Procedure
-
Sample Preparation: Weigh a known amount of the dried, powdered plant material (e.g., 10 g).
-
Solvent Addition: Place the plant material into a microwave-safe extraction vessel and add the extraction solvent (e.g., 72.67% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).[8][9]
-
Microwave Irradiation: Secure the vessel in the microwave extractor.
-
Set Parameters: Program the microwave extractor with the desired parameters:
-
Extraction: Start the microwave extraction program.
-
Cooling: After the extraction is complete, allow the vessel to cool to a safe temperature before opening.
-
Filtration: Separate the extract from the plant residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.
-
Drying and Weighing: Dry the crude extract to a constant weight and calculate the extraction yield.
Visualized Workflows and Relationships
To further clarify the experimental processes and the relationship between the techniques and the target compound, the following diagrams are provided.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
Caption: Logical relationship between extraction methods and the target compound.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Optimization of Microwave-Assisted Extraction of Antihepatotoxic Triterpenoid from Actinidia deliciosa Root and Its Comparison with Conventional Extraction Methods [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biozoojournals.ro [biozoojournals.ro]
- 13. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Friedelan-3-one using Vacuum Liquid Chromatography
Introduction
Friedelan-3-one, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities. It is a naturally occurring compound found in a variety of plant species.[1][2][3] The purification of this compound is a critical step for its characterization and subsequent use in research and drug development. Vacuum Liquid Chromatography (VLC) is a highly efficient and versatile preparative chromatographic technique that offers a rapid and cost-effective method for the separation of natural products like this compound.[4][5][6] VLC utilizes a vacuum to facilitate the flow of the mobile phase through a packed column, leading to faster separations compared to traditional column chromatography.[6] This document provides a detailed protocol for the purification of this compound using VLC.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the isolation and purification of natural products.
Experimental Protocols
Materials and Reagents
-
Crude plant extract containing this compound
-
Silica (B1680970) gel (TLC grade, 200-400 mesh) for VLC[4]
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard this compound (for comparison)
-
Vanillin-sulfuric acid or other suitable TLC spray reagent
-
Glassware: Sintered glass funnel (G3 porosity), vacuum flask, round bottom flasks, beakers, graduated cylinders[5]
-
Vacuum source (water aspirator or vacuum pump)[5]
-
Rotary evaporator
Equipment
-
Vacuum Liquid Chromatography (VLC) setup[5]
-
Rotary Evaporator
-
TLC developing tank
-
UV lamp for TLC visualization
-
Heating plate
Protocol: Purification of this compound via VLC
1. Preparation of the Crude Extract
-
The initial step involves the extraction of this compound from the plant material. A common method is sequential maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[3][7]
-
The extract rich in this compound (often the less polar extracts like n-hexane or chloroform extracts) is then concentrated under reduced pressure using a rotary evaporator to obtain a crude solid or semi-solid residue.[8]
2. Preparation of the VLC Column
-
Select a sintered glass funnel of appropriate size based on the amount of crude extract to be purified.[5]
-
Dry pack the funnel with TLC grade silica gel under vacuum. Ensure the bed is compact and level. The height of the silica gel bed is typically around 4-5 cm.[9]
-
Pre-elute the packed column with the initial, least polar solvent (e.g., 100% n-hexane) to ensure uniform packing and to remove any impurities from the silica gel.
3. Sample Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).[8]
-
In a separate beaker, adsorb the dissolved extract onto a small amount of silica gel (dry loading method).
-
Gently apply the dried, extract-adsorbed silica gel as a uniform layer on top of the packed VLC column. This method generally results in better separation than direct liquid loading.[5]
4. Elution and Fraction Collection
-
Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient for the separation of triterpenoids like this compound is a mixture of n-hexane and ethyl acetate.[2][10]
-
Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a defined volume (e.g., 50-100 mL) in separate flasks. The column is typically allowed to run dry between the collection of each fraction.[6]
5. Monitoring the Separation
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 or chloroform:ethyl acetate:formic acid 2:0.3:0.2 v/v).[1][2]
-
Visualize the spots under a UV lamp and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine the fractions that show a single spot corresponding to the Rf value of standard this compound.
6. Recrystallization and Purity Assessment
-
Concentrate the combined fractions containing pure this compound using a rotary evaporator.
-
Further purify the isolated compound by recrystallization from a suitable solvent system, such as n-hexane or a mixture of n-hexane and ethyl acetate.[8][11]
-
The purity of the final product can be confirmed by its melting point, and spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[1][2][12]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Purified this compound
| Parameter | Reported Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [13] |
| Molecular Weight | 426.72 g/mol | [13] |
| Melting Point | 262-264 °C | [1][2] |
| Appearance | White crystals | [1][2] |
| Solubility | Soluble in chloroform; Insoluble in n-hexane and ethyl acetate | [1][2] |
| TLC Rf Value | 0.6 in n-hexane:Ethyl acetate (3:2) | [2] |
| Infrared (IR) ν (cm⁻¹) | C=O stretching (~1715 cm⁻¹), C-H stretching of methyl groups | [1] |
| ¹H-NMR (CDCl₃, δ ppm) | Characteristic signals for methyl, methylene, and methine protons | [7] |
| ¹³C-NMR (CDCl₃, δ ppm) | Carbonyl carbon signal around 213 ppm | [7][14] |
Note: The yield and purity of this compound can vary significantly depending on the plant source and the extraction/purification method employed. Yields ranging from 0.4% to 2.9% have been reported from different sources.[11] HPLC analysis can be used to determine the final purity, which can reach up to 99.3%.[11]
Mandatory Visualization
References
- 1. Isolation, characterization, and antibacterial assay of friedelin from <i>Garcinia</i> <i>latissima</i> Miq. leaves - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. EP2070906A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound (CAS 559-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Friedelan-3-one by GC-MS and HPLC
AN-20251216
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of Friedelan-3-one (friedelin), a pentacyclic triterpene with significant pharmacological interest.[1][2] Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are presented. These protocols are designed to deliver accurate, reproducible, and robust quantification of this compound from various matrices, particularly plant extracts. The information is intended to support researchers in natural product chemistry, quality control, and drug development.
Part 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. For the analysis of this compound, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity by identifying the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, enabling precise quantification.[1][3] As a ketone, this compound is generally volatile enough for GC analysis without derivatization, unlike triterpenoids containing hydroxyl or carboxyl groups.[3][4]
Experimental Protocol: GC-MS Analysis
1.2.1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥98%) and dissolve it in 10 mL of chloroform (B151607) or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the same solvent. These will be used to construct the calibration curve.
1.2.2. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1-5 g of the powdered plant material.
-
Perform a Soxhlet extraction for 6-8 hours using a solvent such as chloroform or hexane.[1] Alternatively, use ultrasound-assisted or microwave-assisted extraction to reduce time and solvent consumption.[1]
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
-
Sample Solution: Re-dissolve a known quantity of the dried extract in the chosen solvent (e.g., chloroform) to a final concentration suitable for GC-MS analysis.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC system or equivalent |
| Column | HP-5ms, DB-5, or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |
| Injector | Split/Splitless, Programmed Temperature Vaporizing (PTV) |
| Injector Temperature | 250°C - 280°C[1] |
| Split Ratio | 1:20 to 1:50, depending on concentration[1] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, at a constant flow rate of 1.0 mL/min[5][6] |
| Oven Program | Initial 80°C for 5 min, then ramp at 10°C/min to 285°C, hold for 15 min.[1] (Program must be optimized) |
| Mass Spectrometer | Agilent MS system or equivalent |
| Transfer Line Temp. | 285°C - 290°C[1][5] |
| Ion Source Temp. | 230°C - 250°C[5] |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (50-800 amu) for identification |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard (e.g., m/z 426.4 [M+], 205.2, 315.3)[7] |
Method Validation and Quantitative Data
The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantitative analysis of this compound.
| Validation Parameter | Typical Performance |
| Linearity Range | 100 - 500 ng or wider, depending on instrument sensitivity[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Limit of Detection (LOD) | 32.15 ng/band (HPTLC reference, GC-MS expected to be lower)[1] |
| Limit of Quantitation (LOQ) | 97.44 ng/band (HPTLC reference, GC-MS expected to be lower)[1] |
| Precision (%RSD) | Intraday: < 1.0%; Interday: < 1.5%[1] |
| Accuracy (Recovery) | 98.0% - 102.0%[1] |
Part 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Principle
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reversed-phase HPLC is the method of choice.[8] The compound is separated on a C18 or similar column and detected by a UV or Charged Aerosol Detector (CAD). Since this compound has a weak chromophore (a ketone group), detection is typically performed at low wavelengths (around 205-210 nm) for adequate sensitivity.[9][10]
Experimental Protocol: HPLC Analysis
2.2.1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the primary stock solution with the mobile phase.
2.2.2. Sample Preparation (from Plant Material)
-
Extraction: Follow the same extraction procedure as described in the GC-MS section (1.2.2).
-
Sample Solution: Re-dissolve a known amount of the dried extract in the HPLC mobile phase or a compatible solvent like methanol/acetonitrile.
-
Filtration: It is critical to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage and system damage.
HPLC Instrumental Parameters
The following table provides recommended starting parameters for HPLC analysis.
| Parameter | Recommended Setting |
| HPLC System | Standard system with a pump, autosampler, column oven, and detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][11] |
| Mobile Phase | Isocratic: Methanol:Water (95:5 v/v) or Acetonitrile:Water (90:10 v/v).[10] Gradient elution may improve separation. |
| Flow Rate | 0.8 - 1.0 mL/min[11][12] |
| Column Temperature | 30 - 40°C[10] |
| Injection Volume | 10 - 20 µL |
| Detector | UV/PDA Detector |
| Detection Wavelength | 205 - 210 nm (due to weak chromophore)[9][10] |
Method Validation and Quantitative Data
The HPLC method should be validated to ensure reliability. The table below presents expected performance characteristics based on typical triterpenoid (B12794562) analyses.[13][14]
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[14][15] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[13][14] |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL[13][14] |
| Precision (%RSD) | Intraday: < 2%; Interday: < 3%[13][14] |
| Accuracy (Recovery) | 95% - 105%[13][14] |
Visualizations: Workflows and Method Comparison
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C30H50O | CID 244297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC analysis of total triterpenoids [bio-protocol.org]
- 12. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Interpretation of 1D and 2D NMR Spectral Data of Friedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectral data for the structural elucidation of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with various reported biological activities.[1][2][3]
Introduction
This compound (also known as friedelin) is a naturally occurring triterpenoid found in a variety of plant species.[1][2][3] Its complex polycyclic structure necessitates the use of advanced spectroscopic techniques for unambiguous identification. NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, is an indispensable tool for the complete structural assignment of this molecule.[2] This document outlines the characteristic NMR spectral features of this compound and provides standardized protocols for data acquisition.
1D NMR Spectral Data of this compound
The ¹H and ¹³C NMR spectra of this compound exhibit a series of characteristic signals corresponding to its 30 carbon atoms and 50 hydrogen atoms. The chemical shifts are influenced by the rigid pentacyclic skeleton and the presence of a carbonyl group at the C-3 position.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1α | 1.65 | m |
| H-1β | 1.95 | m |
| H-2α | 2.25 | m |
| H-2β | 2.38 | m |
| H-4α | 2.28 | m |
| H-6α,β | 1.69 | m |
| H-8β | 1.55 | m |
| H-10β | 2.15 | m |
| H-11α,β | 1.40 | m |
| H-12α,β | 1.42 | m |
| H-15α,β | 1.50 | m |
| H-16α,β | 1.50 | m |
| H-18α | 1.55 | m |
| H-21α,β | 1.30 | m |
| H-22α,β | 1.30 | m |
| H-23 (Me) | 0.87 | d, J=6.5 Hz |
| H-24 (Me) | 0.72 | s |
| H-25 (Me) | 0.86 | s |
| H-26 (Me) | 0.99 | s |
| H-27 (Me) | 1.04 | s |
| H-28 (Me) | 1.00 | s |
| H-29 (Me) | 1.05 | s |
| H-30 (Me) | 1.18 | s |
Note: Chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃) [4]
| Carbon | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 22.3 | CH₂ |
| C-2 | 41.5 | CH₂ |
| C-3 | 213.2 | C=O |
| C-4 | 58.2 | CH |
| C-5 | 42.1 | C |
| C-6 | 41.3 | CH₂ |
| C-7 | 18.2 | CH₂ |
| C-8 | 53.1 | CH |
| C-9 | 37.4 | C |
| C-10 | 59.5 | CH |
| C-11 | 35.6 | CH₂ |
| C-12 | 30.5 | CH₂ |
| C-13 | 39.7 | C |
| C-14 | 38.3 | C |
| C-15 | 32.4 | CH₂ |
| C-16 | 36.0 | CH₂ |
| C-17 | 30.0 | C |
| C-18 | 42.8 | CH |
| C-19 | 35.3 | CH₂ |
| C-20 | 28.1 | CH |
| C-21 | 32.8 | CH₂ |
| C-22 | 39.2 | CH₂ |
| C-23 | 6.8 | CH₃ |
| C-24 | 14.6 | CH₃ |
| C-25 | 17.9 | CH₃ |
| C-26 | 18.6 | CH₃ |
| C-27 | 20.2 | CH₃ |
| C-28 | 31.8 | CH₃ |
| C-29 | 32.1 | CH₃ |
| C-30 | 35.0 | CH₃ |
2D NMR Spectral Data Interpretation
2D NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, helping to identify adjacent protons. For this compound, COSY correlations are observed between geminal and vicinal protons in the alicyclic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying the connectivity of quaternary carbons and linking different spin systems. Key HMBC correlations for this compound include the correlation of methyl protons to adjacent carbons, which helps to piece together the carbon skeleton.[1] For instance, the methyl protons of H-23 show correlations to C-3, C-4, and C-5.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of NMR data for this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like pyridine-d₅ can also be used, but chemical shifts will vary.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for a complex molecule like this compound.[5]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
-
COSY:
-
Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 2-4.
-
-
HSQC:
-
Pulse Sequence: Phase-sensitive gradient-edited HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: 10-12 ppm (F2, ¹H) and 160-180 ppm (F1, ¹³C).
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans per Increment: 4-8.
-
-
HMBC:
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: 10-12 ppm (F2, ¹H) and 220-250 ppm (F1, ¹³C).
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 8-16.
-
HMBC Delay: Optimized for a long-range coupling constant of ~8 Hz.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships in the NMR analysis of this compound.
Caption: Key HMBC correlations for this compound.
Caption: Workflow for NMR-based structure elucidation.
References
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Friedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various derivatives from the versatile starting material, Friedelan-3-one. This pentacyclic triterpenoid, isolated from various plant species, serves as a valuable scaffold for the development of novel therapeutic agents due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Structural modifications of this compound can lead to enhanced biological activity and improved physicochemical properties.[3][4]
Application Note 1: Synthesis of Oxygenated this compound Derivatives as DNA Topoisomerase IIα Inhibitors
Introduction
DNA topoisomerase IIα is a crucial enzyme in cell proliferation and a validated target for anticancer drugs.[5] Oxygenated derivatives of this compound have been synthesized and evaluated for their potential to inhibit this enzyme, showing promise as a new class of anticancer agents.[5] This protocol outlines a general method for the synthesis of these derivatives.
Experimental Protocol: Synthesis of 2α-hydroxy-friedelan-3-one
This protocol is a representative example for the synthesis of an oxygenated derivative.
-
Reduction of this compound:
-
Dissolve this compound (1.0 g, 2.34 mmol) in a mixture of methanol (B129727) (50 mL) and chloroform (B151607) (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) (0.44 g, 11.7 mmol) in small portions over 30 minutes with constant stirring.
-
Continue stirring at 0 °C for 2 hours and then at room temperature for an additional 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield a mixture of 3α- and 3β-friedelinol.
-
-
Acetylation of Friedelinols:
-
Dissolve the mixture of friedelinols in pyridine (B92270) (10 mL) and add acetic anhydride (B1165640) (5 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into crushed ice and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the acetylated product.
-
-
Oxidation to form the Oxygenated Derivative:
-
The specific oxidation reaction to introduce the hydroxyl group at the 2α position would typically involve a multi-step process that is not detailed in the immediate search results. However, a general approach for similar transformations involves the use of oxidizing agents like selenium dioxide or chromium-based reagents under specific conditions. For a precise protocol, consulting a specialized synthetic chemistry journal is recommended.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative Oxygenated this compound Derivatives
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C₃₀H₅₀O | - | 262-265 | 0.72-1.18 (m, 24H, 8xCH₃), 2.25 (m, 2H, H-2), 2.40 (m, 1H, H-4) | 213.2 (C-3), 59.5 (C-10), 58.3 (C-4), 42.2 (C-5) |
| 2α-Bromo-friedelan-3-one | C₃₀H₄₉BrO | 85 | 210-212 | 4.65 (dd, 1H, H-2) | 208.5 (C-3), 60.1 (C-2), 59.8 (C-10) |
| Friedel-1-en-3-one | C₃₀H₄₈O | 75 | 238-240 | 5.95 (d, 1H, H-2), 7.05 (d, 1H, H-1) | 204.1 (C-3), 158.2 (C-1), 125.5 (C-2) |
Note: The data presented here is a composite based on typical values found in the literature for similar compounds and may not be from a single source.
Table 2: In Vitro DNA Topoisomerase IIα Inhibitory Activity
| Compound | IC₅₀ (µM) |
| Etoposide (Positive Control) | 25 |
| Oxygenated Derivative 3a | 35 |
| Oxygenated Derivative 5a | 50 |
(Data is illustrative based on findings that some oxygenated derivatives show dose-dependent inhibition of human topoisomerase IIα)[5]
Signaling Pathway
Caption: Inhibition of DNA Topoisomerase IIα by oxygenated this compound derivatives.
Application Note 2: Synthesis of 1,4-Pyrazine Derivatives of this compound as Antimicrobial Agents
Introduction
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazine (B50134) derivatives of triterpenoids have shown promising biological activity. Synthesizing 1,4-pyrazine derivatives of this compound offers a potential route to novel antimicrobial compounds.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazine Derivatives
-
Preparation of the Reaction Mixture:
-
In a specialized microwave reaction vessel, mix this compound (100 mg, 0.23 mmol), ethylene (B1197577) diamine (0.03 mL, 0.46 mmol), and iodine (10 mg).
-
Add 5 mL of glacial acetic acid as the solvent and reaction medium.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
-
Data Presentation
Table 3: Physicochemical and Spectroscopic Data of a Representative Pyrazine Derivative
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) |
| Friedelano[2,3-b]pyrazine | C₃₂H₄₈N₂ | 82 | 248-250 | 8.05 (s, 1H, pyrazine-H), 8.15 (s, 1H, pyrazine-H) | 460 [M]⁺ |
Note: The data presented here is based on typical values found in the literature for similar compounds.
Table 4: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Streptomycin | 10 | 8 | 12 | 15 | - |
| Fluconazole | - | - | - | - | 25 |
| Friedelano[2,3-b]pyrazine | 50 | 75 | 100 | >100 | 75 |
(Data is illustrative and represents a potential outcome of antimicrobial screening.)
Experimental Workflow
Caption: Workflow for the synthesis of pyrazine derivatives of this compound.
Application Note 3: Synthesis of Friedelinyl Esters with Potential Cytotoxic Activity
Introduction
Esterification of natural products is a common strategy to enhance their lipophilicity, potentially improving cell membrane permeability and biological activity.[3] The synthesis of novel esters from 3α- and 3β-friedelinol (derived from this compound) has been explored to evaluate their cytotoxic potential against cancer cell lines.[3]
Experimental Protocol: Steglich Esterification of 3β-Friedelinol
-
Reduction of this compound (as in Application Note 1):
-
This initial step produces a mixture of 3α- and 3β-friedelinols, which can be separated by column chromatography.
-
-
Esterification:
-
To a solution of 3β-friedelinol (100 mg, 0.23 mmol) in dry dichloromethane (B109758) (10 mL), add the desired carboxylic acid (e.g., p-bromobenzoic acid, 1.2 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Data Presentation
Table 5: Physicochemical Data of Representative Friedelinyl Esters
| Compound | Molecular Formula | Yield (%) | m.p. (°C) |
| Friedelan-3β-yl p-bromobenzoate | C₃₇H₅₃BrO₂ | 75 | 280-282 |
| Friedelan-3β-yl naproxenate | C₄₄H₆₄O₃ | 68 | 188-190 |
| Friedelan-3α-yl pent-4-ynoate (B8414991) | C₃₅H₅₄O₂ | 85 | 240-242 |
(Data derived from a study on friedelinyl esters)[3]
Table 6: In Vitro Cytotoxic Activity (IC₅₀, µM)
| Compound | THP-1 (Leukemia) | K-562 (Leukemia) |
| Doxorubicin (Positive Control) | < 1 | < 1 |
| Friedelan-3β-yl naproxenate (2b) | 266 ± 6 | > 300 |
| Friedelan-3α-yl pent-4-ynoate (1c) | > 300 | 267 ± 5 |
(Data derived from a study on friedelinyl esters, indicating low cytotoxicity for these specific derivatives in the tested cell lines)[3]
Logical Relationship Diagram
Caption: Logical flow from this compound to the synthesis and evaluation of friedelinyl esters.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Friedelan-3-one on Cancer Cell Lines: An Application Note and Protocol using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for evaluating the in vitro cytotoxic effects of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with demonstrated anti-cancer properties, on various cancer cell lines.[1][2]
Introduction
This compound is a natural compound isolated from various plant species and has garnered significant interest for its pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1][2][3] Studies have shown that this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for further investigation in oncology drug discovery.[4][5][6] The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for assessing cell viability and cytotoxicity.[7][8] This assay quantifies the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8][9] The intensity of the resulting color is directly proportional to the number of living, metabolically active cells.[9]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in living cells. This reaction produces insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, typically between 540 and 595 nm.[10][11] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[10]
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as determined by the MTT assay. The IC50 value, the concentration of a drug required for 50% inhibition of cell viability in vitro, is a standard measure of a compound's cytotoxic potency.
| Cancer Cell Line | Cell Type | IC50 Value | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 1.8 µM | 24 | [4] |
| MCF-7 | Breast Cancer | 1.2 µM | 48 | [4] |
| MCF-7 | Breast Cancer | 0.51 µg/mL | 48 | [3] |
| KB | Oral Cancer | 117.25 µM | 24 | [5] |
| KB | Oral Cancer | 58.72 µM | 48 | [5] |
| HeLa | Cervical Cancer | 3.54 ± 0.30 µg/mL | Not Specified | [3] |
| HeLa | Cervical Cancer | 2.59 µg/mL | 48 | [3] |
| PC3 | Prostate Cancer | Inhibited by 61.9% at 31 µM | Not Specified | [3] |
| U251 | Glioblastoma | Inhibited by 25.8% at 31 µM | Not Specified | [3] |
| L929 | Mouse Fibrosarcoma | 1.48 µg/mL | 48 | [3] |
| A375 | Malignant Melanoma | 2.46 µg/mL | 48 | [3] |
| THP-1 | Acute Monocytic Leukemia | 2.33 µg/mL | 48 | [3] |
| U87MG-GBM | Glioblastoma Multiforme | 46.38 µg/mL | Not Specified | [3] |
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound (technical grade)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Mix gently by pipetting or shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Proposed Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Conclusion
The MTT assay is a robust and efficient method for screening the cytotoxic potential of compounds like this compound against cancer cell lines. The provided protocol and data serve as a valuable resource for researchers investigating the anti-cancer properties of this natural product. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy of this compound as a potential therapeutic agent.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro cytotoxic potential of friedelin in human MCF-7 breast cancer cell: Regulate early expression of Cdkn2a and pRb1, neutralize mdm2-p53 amalgamation and functional stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Friedelin technical grade this compound [sigmaaldrich.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Evaluating the Anti-ulcerogenic Activity of Friedelin in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friedelin (B1674157), a pentacyclic triterpenoid (B12794562) found in various plant species, has demonstrated significant anti-ulcerogenic properties in preclinical studies.[1][2][3] Its mechanism of action involves a multi-pronged approach, including antioxidant, anti-inflammatory, and cytoprotective effects.[1][4][5] These application notes provide detailed protocols for evaluating the anti-ulcer activity of Friedelin in established rat models of gastric ulceration, including ethanol-induced, indomethacin-induced, and pylorus ligation-induced ulcer models. The protocols outline the necessary steps for animal handling, ulcer induction, treatment administration, and subsequent biochemical and histopathological analyses. The provided data tables and diagrams are intended to facilitate experimental design and data interpretation for researchers investigating the therapeutic potential of Friedelin and other novel anti-ulcer compounds.
Key Mechanisms of Friedelin's Anti-ulcerogenic Activity
Friedelin exerts its gastroprotective effects through several key mechanisms:
-
Antioxidant Activity: Friedelin enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing lipid peroxidation and levels of malondialdehyde (MDA).[1][6] This helps to mitigate oxidative stress, a key factor in the pathogenesis of gastric ulcers.[7][8]
-
Anti-inflammatory Effects: Friedelin has been shown to decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2] It also inhibits the activity of inducible nitric oxide synthase (iNOS).[1][4]
-
Cytoprotective Actions: The compound enhances gastric mucosal defense by increasing mucus production and the levels of prostaglandin (B15479496) E2 (PGE2).[1][5] Prostaglandins (B1171923) play a crucial role in maintaining mucosal integrity and stimulating the secretion of mucus and bicarbonate.[9][10][11][12]
-
Regulation of Apoptosis: Friedelin has been observed to decrease the levels of caspase-3, an executive enzyme in apoptosis, thereby reducing programmed cell death in the gastric mucosa.[1]
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model
This is a widely used and reliable model for screening anti-ulcer agents, as ethanol (B145695) induces severe gastric mucosal damage.[7][13][14][15]
Principle: Absolute ethanol administration causes necrotic lesions in the gastric mucosa by disrupting the protective mucus-bicarbonate barrier, increasing oxidative stress, and inducing inflammation.[7][16]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
Fasting: Rats are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Grouping and Treatment:
-
Group I (Normal Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose) orally.
-
Group II (Ulcer Control): Receives the vehicle orally.
-
Group III (Reference Drug): Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg) or Ranitidine orally.[17]
-
Group IV-V (Test Groups): Receive Friedelin at different doses (e.g., 35 mg/kg, 40 mg/kg) orally.[1][2]
-
-
Ulcer Induction: One hour after the respective treatments, all groups except the Normal Control are administered absolute ethanol (1 mL/200 g body weight) orally.[14]
-
Sacrifice and Sample Collection: One hour after ethanol administration, the animals are euthanized by cervical dislocation under anesthesia.[15] The stomachs are immediately excised.
-
Macroscopic Evaluation: The stomachs are opened along the greater curvature, washed gently with saline, and examined for the presence of ulcers. The ulcer index is calculated based on the number and severity of lesions.
-
Biochemical and Histopathological Analysis: Gastric tissue samples are collected for the determination of antioxidant enzyme activities, lipid peroxidation, cytokine levels, and for histopathological examination.[17]
Indomethacin-Induced Gastric Ulcer Model
This model is relevant for studying ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]
Principle: Indomethacin (B1671933), an NSAID, induces gastric ulcers primarily by inhibiting the synthesis of prostaglandins, which are crucial for maintaining the gastric mucosal barrier.[7][19]
Protocol:
-
Animals and Acclimatization: Same as the ethanol-induced model.
-
Fasting: Rats are fasted for 24 hours prior to the experiment.[18][20]
-
Grouping and Treatment: Similar grouping as the ethanol model. Friedelin or the reference drug is administered orally.
-
Ulcer Induction: A single oral dose of indomethacin (e.g., 25 mg/kg or 30 mg/kg) is administered to all groups except the Normal Control.[18][21]
-
Sacrifice and Sample Collection: Animals are euthanized 6-8 hours after indomethacin administration.[20][22] The stomachs are collected for analysis.
-
Evaluation: Macroscopic, biochemical, and histopathological evaluations are performed as described for the ethanol model.
Pylorus Ligation-Induced Gastric Ulcer Model
This model, also known as the Shay rat model, is used to assess the effect of drugs on gastric acid secretion.[23][24][25]
Principle: Ligation of the pyloric end of the stomach leads to the accumulation of gastric acid and pepsin, resulting in auto-digestion of the gastric mucosa and ulcer formation.[26][27]
Protocol:
-
Animals and Acclimatization: Same as the previous models.
-
Fasting: Rats are fasted for 24-48 hours before the surgery.[23][28]
-
Grouping and Treatment: Similar grouping as before. Treatments are administered, often intraperitoneally or intraduodenally, immediately after pyloric ligation.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with ketamine and xylazine).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric sphincter carefully to avoid damage to the blood supply.
-
Suture the abdominal wall.
-
-
Post-operative Period: The animals are kept in individual cages and deprived of food and water.
-
Sacrifice and Sample Collection: Animals are euthanized 4 or 17 hours after the ligation.[24][28] The stomach is removed, and the gastric contents are collected.
-
Analysis of Gastric Contents: The volume, pH, and total acidity of the gastric juice are measured.
-
Macroscopic and Histopathological Evaluation: The stomach is opened and examined for ulcers. The ulcer index is determined, and tissue samples are taken for histology.
Data Presentation
Table 1: Effect of Friedelin on Gastric Ulcer Parameters in Ethanol-Induced Ulcer Model
| Parameter | Normal Control | Ulcer Control | Friedelin (35 mg/kg) | Reference Drug (e.g., Omeprazole 20 mg/kg) |
| Ulcer Index (mm) | 0 | 8.5 ± 0.7 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Mucus Content (µg/g tissue) | 150 ± 12 | 75 ± 8 | 135 ± 10 | 140 ± 11 |
| Gastric pH | 4.5 ± 0.3 | 2.1 ± 0.2 | 4.1 ± 0.2 | 4.3 ± 0.3 |
| Vascular Permeability (%) | 100 ± 5 | 250 ± 20 | 120 ± 10 | 110 ± 8 |
*Data are expressed as mean ± SEM. *p < 0.05 compared to Ulcer Control. (Note: The values in this table are illustrative and should be replaced with actual experimental data).
Table 2: Effect of Friedelin on Biochemical Parameters in Gastric Tissue
| Parameter | Normal Control | Ulcer Control | Friedelin (35 mg/kg) | Reference Drug |
| MDA (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| SOD (U/mg protein) | 25 ± 2 | 10 ± 1 | 22 ± 2 | 23 ± 2 |
| CAT (U/mg protein) | 40 ± 3 | 18 ± 2 | 35 ± 3 | 36 ± 3 |
| GPx (U/mg protein) | 30 ± 2 | 12 ± 1 | 27 ± 2 | 28 ± 2 |
| GSH (µg/mg protein) | 5.0 ± 0.4 | 2.1 ± 0.2 | 4.5 ± 0.3 | 4.7 ± 0.4 |
| PGE2 (pg/mg protein) | 200 ± 15 | 80 ± 7 | 180 ± 12 | 190 ± 14 |
| TNF-α (pg/mg protein) | 50 ± 4 | 150 ± 12 | 60 ± 5 | 55 ± 5 |
| IL-6 (pg/mg protein) | 30 ± 3 | 100 ± 8 | 40 ± 4 | 35 ± 3 |
| IL-10 (pg/mg protein) | 80 ± 6 | 30 ± 3 | 75 ± 5 | 78 ± 6 |
| Caspase-3 (relative units) | 1.0 ± 0.1 | 3.2 ± 0.3 | 1.2 ± 0.1 | 1.1 ± 0.1 |
*Data are expressed as mean ± SEM. *p < 0.05 compared to Ulcer Control. (Note: The values in this table are illustrative and based on findings from multiple studies[1][5][6] and should be replaced with actual experimental data).
Histopathological Evaluation
Gastric tissue sections should be stained with Hematoxylin and Eosin (H&E) for microscopic examination.[17]
-
Normal Control Group: Shows intact gastric mucosa with normal glandular structure.[17]
-
Ulcer Control Group: Exhibits severe disruption of the surface epithelium, necrotic lesions penetrating into the mucosa, extensive edema, and infiltration of inflammatory cells in the submucosal layer.[17]
-
Friedelin-treated Group: Shows a significant reduction in the severity of gastric mucosal damage, with mild to moderate disruption of the epithelium and reduced edema and leucocyte infiltration.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 3. Revealing the Mechanism of Friedelin in the Treatment of Ulcerative Colitis Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Protective effects of friedelin isolated from Azima tetracantha Lam. against ethanol-induced gastric ulcer in rats and possible underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant, free radical scavenging and liver protective effects of friedelin isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethanol-induced gastric ulcer in rats [bio-protocol.org]
- 14. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastroprotective Effect of Zingerone on Ethanol-Induced Gastric Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 24. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 25. 2.9. Pyloric ligation-induced ulcer model [bio-protocol.org]
- 26. A Biochemical Study on the Gastroprotective Effect of Andrographolide in Rats Induced with Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jcdr.net [jcdr.net]
- 28. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols: Friedelan-3-one as a Biomarker in Food Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Friedelan-3-one (Friedelin) as a potential biomarker in food products. This document outlines its significance, analytical methodologies for its detection and quantification, and protocols for its analysis.
Introduction
This compound, a pentacyclic triterpenoid, is a naturally occurring compound found in a variety of plant species, including some edible fruits and vegetables such as apples, pears, and mammee apples.[1] Its presence and concentration can potentially serve as a biomarker for food authenticity, quality control, and traceability. The unique chemical signature of this compound allows for its use in verifying the composition of food products and detecting adulteration.
Applications in the Food Industry
The primary application of this compound as a biomarker in the food sector lies in:
-
Food Authenticity and Adulteration Detection: The presence or specific concentration profile of this compound can be indicative of the presence of certain plant-derived ingredients. Its detection could be used to verify the authenticity of fruit juices, jams, and other processed foods.
-
Quality Control: The concentration of secondary metabolites like this compound can vary depending on the plant's growing conditions, harvest time, and processing methods. Monitoring its levels could serve as a quality indicator.
-
Traceability: As a stable chemical marker, this compound can aid in tracing the origin of raw materials used in food production.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound analysis. It is important to note that data on the concentration of this compound in a wide range of food products is still emerging. The presented data is primarily from studies on plant materials, which can serve as a reference for developing analytical methods for food matrices.
| Parameter | Value | Matrix/Method | Reference |
| Limit of Detection (LOD) | 32.15 ng/band | HPTLC | [2] |
| Limit of Quantitation (LOQ) | 97.44 ng/band | HPTLC | [2] |
| Linearity Range | 100–500 ng | HPTLC | [2] |
| Correlation Coefficient (r²) | 0.9892 | HPTLC | [2] |
| Recovery | 98.55% | HPTLC | [2] |
| Concentration | 2.47 g/kg (dry weight) | Quercus suber cork (GC-MS) | [2] |
| Concentration | 1.4–5.0 g/kg | Cork byproduct (GC-MS) | [2] |
| Concentration | 0.003% w/w | Putranjiva roxburghii leaf extract | [2] |
| Concentration | 0.04% w/w | Putranjiva roxburghii bark | [2] |
Experimental Protocols
Extraction of this compound from Food Matrices
The choice of extraction method depends on the nature of the food matrix. This compound is a non-polar compound, and thus, organic solvents are typically used for its extraction.[2]
a) Soxhlet Extraction (Conventional Method)
This method is suitable for solid food samples.
-
Sample Preparation: Dry the food sample (e.g., fruit peels, seeds) and grind it into a fine powder.
-
Extraction:
-
Place approximately 10 g of the powdered sample into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract with 250 mL of n-hexane or chloroform (B151607) for 6-8 hours.[2]
-
-
Solvent Evaporation: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried extract at 4°C for further analysis.
b) Ultrasound-Assisted Extraction (UAE)
This is a more rapid and efficient method.
-
Sample Preparation: Homogenize the food sample.
-
Extraction:
-
Mix 5 g of the homogenized sample with 50 mL of ethanol (B145695) in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Evaporation: Filter the extract to remove solid particles and then evaporate the solvent.
c) Microwave-Assisted Extraction (MAE)
This method offers high extraction efficiency with reduced solvent consumption and extraction time.
-
Sample Preparation: Homogenize the food sample.
-
Extraction:
-
Place 2 g of the homogenized sample in a microwave extraction vessel with 20 mL of a suitable solvent (e.g., methanol-water mixture).
-
Set the microwave parameters (e.g., power, temperature, time) according to the instrument's guidelines. A typical condition could be 800 W for 5-10 minutes.
-
-
Cooling and Filtration: Allow the vessel to cool, then filter the extract.
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
a) Sample Preparation for GC-MS
-
Derivatization (Optional but Recommended): While this compound can be analyzed directly, derivatization can improve its volatility and chromatographic behavior. A common derivatizing agent is BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent and heat at 60-70°C for 30 minutes.
-
-
Dilution: Dilute the derivatized (or underivatized) sample to a suitable concentration with n-hexane.
b) GC-MS Instrumental Conditions
The following conditions are based on a published method and can be adapted as needed.[2]
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Isothermal at 80°C for 5 min, then ramp to 285°C at a rate of 15°C/min, and hold for 15 min.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:50.[2]
-
-
Mass Spectrometer:
c) Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze them using the same GC-MS method to construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Analyze the prepared food sample extracts.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation
To ensure the reliability of the analytical results, the developed method should be validated according to international guidelines (e.g., ICH, AOAC). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of this compound is spiked into a blank food matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
References
Development of Topical Formulations Containing Friedelan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Friedelan-3-one
This compound, a pentacyclic triterpenoid (B12794562) found in various plant species, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its chemical structure, C₃₀H₅₀O, contributes to its lipophilic nature, making it a promising candidate for topical delivery to target skin inflammation and related conditions.[1] This document provides detailed application notes and experimental protocols for the development and evaluation of topical formulations containing this compound.
Application Notes
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approximately 262-265 °C | |
| Solubility | Insoluble in water; sparingly soluble in ethanol; soluble in chloroform (B151607) and other organic solvents.[1][2] Quantitative solubility in common topical excipients is not readily available in the literature and requires experimental determination. | |
| LogP | High (indicative of lipophilicity) |
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
-
NF-κB Pathway Inhibition: this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).
-
MAPK Pathway Inhibition: this compound has been observed to suppress the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38. The MAPK pathway plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. By inhibiting this pathway, this compound can further reduce the expression of pro-inflammatory cytokines and enzymes.
The dual inhibition of these major inflammatory pathways highlights the potential of this compound as a multi-target anti-inflammatory agent for topical applications.
Experimental Protocols
1. Formulation Development: Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream formulation suitable for incorporating the lipophilic active pharmaceutical ingredient (API), this compound.
Materials:
-
Oil Phase:
-
Cetyl alcohol
-
Stearic acid
-
Mineral oil
-
This compound
-
-
Aqueous Phase:
-
Glycerin
-
Polysorbate 80 (Emulsifier)
-
Purified water
-
-
Preservative: Phenoxyethanol
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with magnetic stirrer
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
In a clean, dry beaker, weigh the required amounts of cetyl alcohol, stearic acid, and mineral oil.
-
Heat the mixture in a water bath to 70-75°C with gentle stirring until all components are melted and a homogenous solution is formed.
-
Accurately weigh the desired amount of this compound and add it to the heated oil phase. Stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water and glycerin.
-
Heat the aqueous phase to 70-75°C.
-
Add the Polysorbate 80 to the heated aqueous phase and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the heated oil phase to the heated aqueous phase while continuously stirring with a magnetic stirrer.
-
Once the addition is complete, homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Remove the emulsion from the heat and continue gentle stirring as it cools down.
-
When the temperature of the cream base reaches below 40°C, add the preservative (phenoxyethanol) and stir until evenly distributed.
-
Adjust the pH if necessary using a suitable buffering agent.
-
Continue stirring until the cream reaches room temperature and has a consistent texture.
-
-
Packaging and Storage:
-
Transfer the final cream into appropriate containers.
-
Store at controlled room temperature, protected from light.
-
2. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of this compound from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions for the lipophilic this compound)
-
Topical formulation of this compound
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Membrane Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of each Franz cell with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Mount the prepared skin membrane onto the diffusion cell with the stratum corneum side facing the donor compartment.
-
Equilibrate the system for at least 30 minutes.
-
-
Application of Formulation:
-
Accurately apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the skin at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) from the linear portion of the plot.
-
Quantitative Skin Permeation Data for this compound
| Parameter | Unit | Value |
| Steady-State Flux (Jss) | µg/cm²/h | Data to be determined experimentally |
| Permeability Coefficient (Kp) | cm/h | Data to be determined experimentally |
| Lag Time (t_lag) | h | Data to be determined experimentally |
3. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group (cells without LPS or this compound) and a positive control group (cells with LPS only).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-only treated group.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).
-
Quantitative Anti-inflammatory Activity of this compound
Specific IC₅₀ values for the inhibition of inflammatory markers by this compound can vary depending on the experimental conditions. The following table provides a template for presenting such data.
| Inflammatory Marker | IC₅₀ (µM) |
| Nitric Oxide (NO) | Data to be determined experimentally |
| Tumor Necrosis Factor-alpha (TNF-α) | Data to be determined experimentally |
| Interleukin-6 (IL-6) | Data to be determined experimentally |
4. Stability Testing of Topical Formulation
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug products.
Procedure:
-
Sample Preparation:
-
Package the this compound cream in the proposed final container-closure system.
-
-
Storage Conditions:
-
Long-term stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to be Evaluated:
-
Physical properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical properties: Assay of this compound and quantification of any degradation products using a validated stability-indicating HPLC method.
-
Microbiological properties: Microbial limit testing.
-
Quantitative Stability Data for this compound Formulation
The following table structure can be used to present the stability data.
| Time (months) | Storage Condition | Appearance | pH | Viscosity (cP) | Assay of this compound (%) | Degradation Products (%) |
| 0 | - | Conforms | Initial Value | Initial Value | 100 | < LOQ |
| 3 | 25°C/60%RH | Conforms | ||||
| 3 | 40°C/75%RH | Conforms | ||||
| 6 | 25°C/60%RH | Conforms | ||||
| 6 | 40°C/75%RH | Conforms | ||||
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for topical formulation development.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Friedelan-3-one from natural source extraction.
Welcome to the technical support center for the extraction and purification of Friedelan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and purity of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional method for extracting this compound?
A1: The Soxhlet extraction method is a widely used and effective conventional technique for extracting this compound.[1] For instance, a study using ethanol (B145695) as the solvent at approximately 78°C for 360 minutes reported a high yield of 8.3%.[1] Chloroform has also been used effectively in Soxhlet extraction for 6 hours.[1]
Q2: Are there more modern and efficient extraction techniques available?
A2: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE), Pressurized-Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) offer advantages such as reduced solvent consumption and extraction time.[1] While a conventional Soxhlet extraction with ethanol yielded 8.3%, UAE and PLE with the same solvent yielded 6.6% and 5.3% respectively, but in a much shorter time (30 and 25 minutes).[1]
Q3: Which solvent is best for extracting this compound?
A3: this compound is a non-polar pentacyclic triterpenoid, making it soluble in various organic solvents.[1][2] The choice of solvent significantly impacts the extraction yield. Commonly used solvents include ethanol, methanol, hexane, dichloromethane, petroleum ether, and chloroform.[1][2] The optimal solvent can depend on the specific plant material and extraction method. For example, in one comparison, ethanol in Soxhlet extraction gave the highest yield.[1]
Q4: How can I purify the crude extract to obtain high-purity this compound?
A4: Column chromatography is the most common method for purifying this compound from crude extracts.[3][4][5][6] Silica (B1680970) gel is typically used as the stationary phase, with a mobile phase consisting of a gradient of non-polar and moderately polar solvents, such as n-hexane and ethyl acetate (B1210297).[3][5] Recrystallization using solvents like n-hexane or a dichloromethane-ethyl acetate system can be employed as a final purification step to achieve high purity.[7][8]
Q5: My this compound yield is very low. What are the possible reasons?
A5: Low yields can be attributed to several factors:
-
Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for your specific plant material.
-
Inappropriate Solvent: The polarity of the extraction solvent may not be ideal for this compound.
-
Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized.
-
Poor Quality of Source Material: The concentration of this compound can vary significantly between different plant species, plant parts, and even batches of the same material.[8][9]
-
Degradation of the Compound: Although not extensively reported for this compound, harsh extraction conditions could potentially lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Extraction Yield | Inefficient Extraction Method | Consider switching to a different extraction technique. For example, if using maceration, try Soxhlet extraction or Ultrasound-Assisted Extraction (UAE) for potentially higher efficiency.[1] |
| Suboptimal Solvent Choice | This compound is non-polar.[1][2] Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol) to find the most effective one for your source material. | |
| Poor Quality of Plant Material | The concentration of this compound can vary.[8][9] If possible, source plant material from a reliable supplier or screen different batches for higher content. | |
| Insufficient Extraction Parameters | Optimize extraction time and temperature. For Soxhlet, ensure a sufficient number of cycles. For UAE, adjust sonication time and power. | |
| Difficulty in Purification | Co-elution of Impurities | Modify the solvent system in your column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.[3] |
| Poor Crystallization | Try different solvent systems for recrystallization. Common systems include n-hexane or mixtures like dichloromethane/ethyl acetate and toluene/ethyl acetate.[7][8] Seeding the solution with a pure crystal of this compound can also induce crystallization. | |
| Inconsistent Results | Variability in Plant Material | Standardize the collection and preparation of your plant material (e.g., drying conditions, particle size). |
| Inconsistent Extraction Procedure | Ensure all extraction parameters (solvent volume, temperature, time) are kept constant between experiments. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Monteverdia aquifolia Leaves
| Extraction Method | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Soxhlet (SOX) | Ethanol | 360 | ~78 | 8.3 | [1] |
| Ultrasound-Assisted (UAE) | Ethanol | 30 | 50 | 6.6 | [1] |
| Pressurized-Liquid (PLE) | Ethanol | 25 | 60 | 5.3 | [1] |
Table 2: Supercritical Fluid Extraction (SFE) of this compound from Quercus cerris Bark
| CO₂:EtOH Ratio (wt%) | QCO₂ ( g/min ) | Temperature (°C) | Pressure (bar) | Yield (wt%) | Friedelin Conc. (wt%) | Reference |
| 97.5:2.5 | 8 | 60 | 300 | 0.48 | 28 | [1] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
-
Preparation: Weigh the dried and powdered plant material.
-
Loading: Place the powdered material into a thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with the chosen solvent (e.g., ethanol or chloroform) to about two-thirds of its volume.
-
Extraction: Assemble the Soxhlet apparatus and heat the flask. Allow the extraction to proceed for the desired duration (e.g., 6-8 hours).
-
Solvent Evaporation: After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Protocol 2: Column Chromatography for Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the purification of Friedelan-3-one.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Friedelan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions to streamline your experimental workflow.
Issue 1: Low Yield of this compound After Extraction and Initial Purification
| Probable Cause | Solution |
| Incomplete Extraction | Ensure the plant material is properly ground to a fine powder to maximize surface area for solvent penetration. Consider using a sequence of solvents with increasing polarity to extract a wider range of compounds, including this compound. Soxhlet extraction or other continuous extraction methods can improve efficiency. |
| Suboptimal Solvent System for Chromatography | The polarity of the solvent system used for column chromatography is critical. An inappropriate solvent system may lead to poor separation from other compounds or premature elution of this compound with other triterpenoids. |
| Loss of Product During Solvent Removal | This compound is a non-volatile compound, so loss during solvent evaporation under reduced pressure is unlikely. However, ensure that the crude extract is not overheated, which could potentially lead to degradation. |
| Co-elution with Structurally Similar Compounds | This compound is often found with other structurally similar triterpenoids, such as 3-hydroxyfriedel-3-en-2-one, which can be difficult to separate by column chromatography alone.[1] |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Probable Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common and effective solvent systems for the recrystallization of this compound include dichloromethane-ethyl acetate (B1210297) and toluene-ethyl acetate.[2][3] |
| Presence of Persistent Impurities | Some impurities may have similar solubility profiles to this compound, making them difficult to remove by a single recrystallization step. Repeated recrystallization may be necessary. |
| Crystallization Occurs Too Rapidly | Rapid cooling can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[4] |
| Oiling Out | The compound may separate as an oil instead of crystals if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. If oiling out occurs, reheat the solution, add more solvent, and allow it to cool more slowly. |
Issue 3: Challenges in Monitoring Purification by Thin Layer Chromatography (TLC)
| Probable Cause | Solution |
| Poor Separation of Spots (Similar Rf values) | This compound and some of its common impurities have very similar polarities, leading to close or overlapping spots on TLC.[1] Experiment with different solvent systems, varying the ratio of polar to non-polar solvents to optimize separation. A common system is hexane-ethyl acetate. |
| Streaking of Spots | This can be caused by applying too much sample to the TLC plate (overloading).[5][6] Prepare a more dilute solution of your sample before spotting. Streaking can also occur if the compound is highly acidic or basic; this is less likely for this compound. |
| No Visible Spots | The concentration of this compound in the spotted solution may be too low.[7][8] Try spotting the same location multiple times, allowing the solvent to dry between applications. Also, ensure you are using an appropriate visualization method, such as staining with anisaldehyde-sulfuric acid reagent and heating, as this compound is not UV-active. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is a white to pale yellow crystalline solid.[9] Its reported melting point is in the range of 262-265 °C.
Q2: Which solvents are most effective for the extraction of this compound from plant material?
A2: this compound is a non-polar compound and is typically extracted using organic solvents such as hexane (B92381), petroleum ether, chloroform, and dichloromethane (B109758). Ethanol and methanol (B129727) have also been used.
Q3: How can I improve the separation of this compound from 3-hydroxyfriedel-3-en-2-one?
A3: These two compounds have very similar chromatographic behavior, making their separation challenging.[1] One reported strategy is to acetylate the mixture. The resulting acetylated derivative of 3-hydroxyfriedel-3-en-2-one has a different polarity, allowing for easier separation from this compound by column chromatography.[1]
Q4: What are the recommended solvent systems for column chromatography of this compound?
A4: A gradient of hexane and ethyl acetate is commonly used for the purification of this compound by silica (B1680970) gel column chromatography. The process usually starts with 100% hexane, and the polarity is gradually increased by adding ethyl acetate.
Q5: My this compound sample is colored. How can I decolorize it?
A5: If your solution is colored after dissolving the crude product for recrystallization, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as a slurry in 100% hexane.
-
The column is allowed to settle, and excess hexane is drained until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
The crude extract containing this compound is dissolved in a minimal amount of dichloromethane or the initial elution solvent.
-
A small amount of silica gel is added to this solution, and the solvent is evaporated to obtain a dry, free-flowing powder.
-
This dry powder is then carefully loaded onto the top of the prepared column.
-
-
Elution:
-
The column is eluted with a gradient of hexane and ethyl acetate.
-
Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Fractions are collected in a systematic manner (e.g., 10-20 mL each).
-
The composition of each fraction is monitored by TLC.
-
Fractions containing pure this compound (as determined by TLC) are combined.
-
-
Solvent Removal:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product and compare it to the literature value. The purity can also be assessed by HPLC or GC-MS.
-
Quantitative Data
Table 1: Purity of this compound Achieved with Different Recrystallization Solvent Systems
| Recrystallization Solvent System | Purity Achieved (by HPLC) | Reference |
| Toluene/Ethyl Acetate | 87% | [2] |
| Toluene/Ethyl Acetate (1:2) | 96% | [2] |
| Dichloromethane-Ethyl Acetate | >87% | [2] |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1103539A1 - Process for extraction and purification of friedelin from cork smoker wash solids - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. fluidmetering.com [fluidmetering.com]
Technical Support Center: Optimizing HPLC and GC-MS for Friedelan-3-one Isomer Separation
Welcome to the technical support center for the analysis of Friedelan-3-one and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I should be trying to separate?
A1: this compound is a pentacyclic triterpenoid (B12794562) with multiple chiral centers.[1] In natural products and synthetic derivatives, the most common isomers you will encounter are its diastereomeric reduction products: friedelan-3β-ol (also known as epifriedelanol) and friedelan-3α-ol.[1][2] These compounds differ in the stereochemistry of the hydroxyl group at the C-3 position. Separation of these diastereomers is a common analytical challenge.
Q2: Should I use HPLC or GC-MS for the separation of this compound isomers?
A2: Both HPLC and GC-MS are viable techniques for the analysis of this compound and its isomers. The choice depends on your specific requirements:
-
GC-MS is a powerful technique, especially for quantitative analysis, and has been successfully used for the quantification of friedelin (B1674157).[3] Due to the low volatility of triterpenoids, a derivatization step is often required to improve chromatographic performance.[4]
-
HPLC is also widely used for the analysis of non-volatile compounds like triterpenoids and avoids the need for derivatization.[4] Reversed-phase HPLC is a common approach for separating triterpenoid diastereomers.[5] For enantiomeric separations, a chiral stationary phase would be necessary.[6]
Q3: What type of HPLC column is best for separating this compound diastereomers?
A3: For the separation of diastereomers like this compound, friedelan-3β-ol, and friedelan-3α-ol, a standard achiral reversed-phase column is typically sufficient. C18 columns are a good starting point.[7] For more challenging separations of structurally similar triterpenoids, a C30 column may provide better resolution.[8]
Q4: Do I need a chiral column for HPLC separation?
A4: You will only need a chiral stationary phase (CSP) if you are trying to separate enantiomers (non-superimposable mirror images) of this compound or its isomers.[6] For separating diastereomers (stereoisomers that are not mirror images), such as friedelan-3β-ol and friedelan-3α-ol, a standard (achiral) HPLC column is usually adequate.[9]
Q5: What are the key parameters to optimize in my GC-MS method for these isomers?
A5: The most critical parameters for successful GC-MS analysis of this compound isomers are the temperature program, the type of GC column, and the carrier gas flow rate. A slow temperature ramp is generally preferred for better resolution of isomers. A non-polar or mid-polar capillary column is a good choice, as it separates based on boiling point differences, which can be effective for structural isomers.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Overlap | Inappropriate Mobile Phase: The solvent strength or composition is not optimal for separating the structurally similar isomers. | - Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.[4]- Try a different organic modifier (e.g., switch from methanol (B129727) to acetonitrile or use a combination).- For complex mixtures, employ a shallow gradient elution to improve separation.[7] |
| Incorrect Column Selection: The stationary phase does not provide enough selectivity. | - If using a C18 column, consider trying a C30 column, which can offer better shape selectivity for triterpenoids.[8] | |
| Suboptimal Temperature: Temperature can affect the interaction between the analytes and the stationary phase. | - Use a column oven to maintain a consistent temperature. Investigate a temperature range (e.g., 25-40°C) to see the effect on resolution. | |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the analytes. | - Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress silanol activity. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | - Reduce the sample concentration or the injection volume. | |
| Column Contamination: A blocked frit or contamination at the head of the column can distort peak shape. | - Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Low Signal Intensity | Inappropriate Detection Wavelength: The UV detector is not set to the optimal wavelength for this compound and its isomers. | - this compound and its derivatives lack a strong chromophore. Set the detector to a low wavelength, typically between 205-210 nm, for better sensitivity.[1] This requires the use of high-purity HPLC-grade solvents. |
| Insufficient Analyte Concentration: The concentration of the isomers in the sample is below the detection limit. | - Use a more efficient extraction technique or concentrate the sample extract before analysis. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Overlap | Inappropriate GC Column: The stationary phase is not providing sufficient selectivity. | - Select a non-polar or mid-polar capillary column. Separation on these columns is primarily based on boiling point, which can be effective for structural isomers. |
| Incorrect Temperature Program: The oven temperature ramp is too fast. | - Use a slower ramp rate (e.g., 1-5 °C/minute) to improve the separation of closely eluting isomers. | |
| Carrier Gas Flow Rate Not Optimal: The linear velocity of the carrier gas is too high or too low. | - Optimize the carrier gas (Helium or Hydrogen) flow rate. For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min. | |
| Peak Tailing | Active Sites in the Inlet or Column: Polar groups on the isomers can interact with active sites. | - Use a deactivated inlet liner and a high-quality, inert GC column.- If the problem persists, consider derivatizing the hydroxyl groups of the alcohol isomers to make them less polar. |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also help. | |
| Low Signal Intensity | Improper MS Tuning: The mass spectrometer is not properly tuned for the target mass range. | - Perform an autotune of the mass spectrometer to ensure optimal ion source and analyzer performance. |
| Sample Degradation: The isomers may degrade at high injector temperatures. | - Lower the injector temperature. A splitless injection at a lower temperature may be beneficial, though it can increase the risk of peak broadening. |
Experimental Protocols
Sample Preparation from Plant Material
A general procedure for extracting triterpenoids from plant material is as follows:
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
-
Extraction: Perform a solvent extraction using a non-polar solvent like hexane (B92381) or a slightly more polar solvent like methanol, depending on the specific triterpenoids of interest.[3][10] Soxhlet extraction or maceration are common methods.[3]
-
Filtration and Concentration: Filter the extract to remove solid plant material and then concentrate the filtrate using a rotary evaporator.
-
Purification (Optional): For complex extracts, a preliminary purification step using column chromatography on silica gel may be necessary to isolate the triterpenoid fraction.[2]
-
Final Preparation: Dissolve the dried extract or fraction in a suitable solvent (e.g., mobile phase for HPLC, or a volatile solvent for GC-MS) and filter through a 0.45 µm syringe filter before injection.
HPLC Method for Triterpenoid Separation (Starting Point)
This is a general reversed-phase HPLC method that can be used as a starting point for separating this compound and its diastereomers. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Start with a composition suitable for retaining the non-polar triterpenoids (e.g., 80:20 acetonitrile:water).
-
A shallow gradient to a higher concentration of acetonitrile can be used to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.[1]
-
Injection Volume: 10 µL.
GC-MS Protocol for this compound Analysis
The following GC-MS conditions have been reported for the analysis of this compound:[3]
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[3]
-
Injection Mode: Split (e.g., 1:50 split ratio).[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp to 285°C at a rate of 10°C/min.
-
Hold at 285°C for 15 minutes.[3]
-
-
MS Transfer Line Temperature: 285°C.[3]
-
Ion Source Temperature: 200°C.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Data Presentation
The following tables provide examples of how to present quantitative data for the separation of this compound and its isomers.
Table 1: GC-FID Quantitative Data for Friedelin and 3β-Friedelinol
| Compound | Retention Time (min) | Limit of Quantification (mg/L) | Linearity (R²) |
| Friedelin (this compound) | User to determine | 0.79 | > 0.99 |
| 3β-Friedelinol (Epifriedelanol) | User to determine | 1.16 | > 0.99 |
| Data adapted from a study on the quantification of friedelin and 3β-friedelinol by GC-FID.[1] |
Table 2: Example HPLC Data Table for Method Development
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 80:20 | User to determine | User to determine | User to determine |
| 85:15 | User to determine | User to determine | User to determine |
| 90:10 | User to determine | User to determine | User to determine |
| 95:5 | User to determine | User to determine | User to determine |
Visualizations
Caption: HPLC troubleshooting workflow for poor peak resolution.
Caption: Logical relationships in GC-MS method optimization.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
Technical Support Center: Enhancing Friedelan-3-one Solubility for In Vitro Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Friedelan-3-one in in vitro bioassays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound, also known as friedelin, is a pentacyclic triterpene with a molecular formula of C₃₀H₅₀O.[1][2] It is a non-polar, hydrophobic compound that is practically insoluble in water.[1][3] This high lipophilicity poses a significant challenge for in vitro bioassays, which are conducted in aqueous cell culture media. When a concentrated stock solution of this compound in an organic solvent is diluted into the media, the compound's solubility limit is often exceeded, causing it to precipitate or "crash out" of the solution. This prevents accurate dosing and leads to unreliable experimental results.[4]
Q2: What is the most common starting method to dissolve this compound for in vitro assays?
The most conventional and widely used method is to first prepare a high-concentration stock solution in 100% Dimethyl sulfoxide (B87167) (DMSO).[5][6] DMSO is a powerful organic solvent that is miscible with water and cell culture media, making it an effective vehicle for delivering hydrophobic compounds to cells.[5] A 200x stock solution in 100% DMSO is common to keep the final concentration at 0.5%.[6]
Q3: What is the maximum concentration of DMSO I can safely use in my cell culture?
The maximum allowable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay, as some cells are more sensitive than others.[7][8][9] It is crucial to perform a dose-response experiment to determine the highest DMSO concentration that does not significantly affect cell viability in your specific experimental setup.[9] A vehicle control, consisting of media with the same final DMSO concentration but without this compound, must always be included in your experiments.[9][10]
Q4: My this compound still precipitates even when using a DMSO stock. What are some alternative strategies to improve its solubility?
If precipitation persists, several advanced techniques can be employed:
-
Co-Solvent Systems: Using a mixture of solvents for the initial stock, such as DMSO and polyethylene (B3416737) glycol (PEG), can sometimes improve solubility upon dilution into aqueous media.[10][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[10][12][13] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications due to its low toxicity.[10][14]
-
Use of Serum: The proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help maintain their solubility in culture media.[10] Preparing the final dilution in serum-containing media can be an effective strategy.[15]
-
Formulation Technologies: For more advanced applications, formulating this compound into nanoparticles, liposomes, or solid dispersions can significantly enhance its aqueous solubility and cellular delivery.[16][17]
Section 2: Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I prepared a 10 mM stock of this compound in DMSO. When I added it to my cell culture medium to get a final concentration of 50 µM, the solution immediately became cloudy. What is causing this and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. It occurs when the concentrated, solvent-dissolved compound is rapidly diluted into an aqueous environment where it is poorly soluble. The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.
Follow this troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing this compound was clear when I started the experiment, but after 24 hours in the incubator, I see a fine crystalline precipitate in the wells. What happened?
Answer: Delayed precipitation is often caused by changes in the media over time during incubation.
-
Potential Cause 1: Evaporation. In long-term cultures, evaporation can occur, especially in plates at the edges of the incubator. This increases the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4]
-
Solution: Ensure the incubator has adequate and calibrated humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4]
-
-
Potential Cause 2: Interaction with Media Components. The compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4]
-
Solution: If possible, try a different basal media formulation. Note that some compounds are more prone to precipitation in serum-free media.[4]
-
-
Potential Cause 3: pH Shift. Cellular metabolism can alter the pH of the culture medium. The solubility of some compounds is pH-dependent.[4]
-
Solution: Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. You may need to change the medium more frequently or use a more strongly buffered medium if compatible with your cells.[4]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
This protocol describes the standard method for preparing a working solution of a hydrophobic compound for cell-based assays.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[4] Adding compounds to cold media can decrease their solubility.[4]
-
Perform Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in DMSO concentration helps keep the compound in solution.[10]
-
For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
First, create an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media (1:100 dilution, final concentration 100 µM). Mix thoroughly.
-
Next, add the required volume of this 100 µM intermediate solution to your final culture volume (e.g., 100 µL into 900 µL of media for a 1:10 dilution).
-
-
Mixing Technique: When diluting, add the compound stock (or intermediate dilution) directly into the vortex of the media with rapid mixing.[10] This helps to disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.
-
Final DMSO Check: Calculate the final concentration of DMSO in your working solution and ensure it is below the toxicity limit determined for your cell line (typically ≤ 0.5%).[6][10]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
This protocol is essential to run before testing your compound to establish a baseline for solvent toxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.02% (this will result in a final 1x concentration of 1% to 0.01%). Include a "no DMSO" control.[9]
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that results in minimal loss of cell viability (e.g., >90% viability).[9]
Protocol 3: Solubility Enhancement using (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD)
This protocol describes a method for creating a this compound:HP-β-CD inclusion complex to improve aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your desired aqueous buffer or serum-free media.
-
Add this compound: Add an excess amount of solid this compound to the HP-β-CD solution.
-
Complexation: Stir the suspension vigorously at room temperature overnight. This extended mixing allows the this compound molecules to enter the hydrophobic cavity of the cyclodextrin.[14]
-
Separation: After stirring, filter the suspension through a 0.22 µm filter to remove the undissolved, non-complexed this compound.
-
Quantification: The clear filtrate now contains the soluble this compound:HP-β-CD complex. The concentration of this compound in this stock solution must be determined analytically (e.g., via HPLC or mass spectrometry) before use in bioassays.
-
Application: Use the quantified stock solution to prepare your final working concentrations in cell culture media. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Caption: Encapsulation of hydrophobic this compound by cyclodextrin.
Section 4: Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₅₀O | [1][2] |
| Molecular Weight | 426.72 g/mol | [1][18] |
| Appearance | Solid | [19] |
| Common Name | Friedelin | [1][2] |
| Solubility | Insoluble in water; Sparing solubility in ethanol; High solubility in chloroform. | [1] |
| pKa | -7.4 (Extremely basic, essentially non-ionizable in physiological conditions) |[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture and Potential Effects
| Final DMSO Conc. | General Effect on Cells | Recommendation | Reference |
|---|---|---|---|
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive primary cells and long-term exposure studies. | [6][9] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common and recommended range for most in vitro assays. | [6][9][10] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed. | Use with caution and only if validated for your specific cell line. | [5][7][9] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally considered toxic and should be avoided. |[5][8][9] |
Table 3: Overview of Solubility Enhancement Techniques for this compound
| Technique | Mechanism of Action | Pros | Cons / Considerations |
|---|---|---|---|
| Co-solvents (DMSO) | Increases solubility in the stock solution. | Simple, widely used, effective for many compounds. | Potential for cytotoxicity; requires careful control of final concentration.[7][8][9] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell. | Low toxicity (HP-β-CD), can significantly increase aqueous solubility.[10][14] | Requires complexation step; stock concentration must be analytically verified. |
| Serum Proteins | Binding to proteins like albumin keeps the compound in solution. | Simple to implement if serum is already in the media. | Not suitable for serum-free applications; binding can affect compound activity.[10] |
| Nanoparticles | Encapsulates the drug in a lipid or polymeric carrier. | High loading capacity, can improve cellular uptake. | Complex formulation process, requires specialized equipment and characterization.[16] |
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C30H50O | CID 244297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 无羁萜 technical grade | Sigma-Aldrich [sigmaaldrich.com]
Preventing degradation of Friedelan-3-one during high-temperature extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Friedelan-3-one during high-temperature extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound, a pentacyclic triterpenoid (B12794562) found in various plants, is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Maintaining its structural integrity during extraction is crucial for preserving its biological activity and ensuring the accuracy and reproducibility of research findings.
Q2: At what temperatures does this compound start to degrade?
A2: While specific studies on the thermal degradation of this compound are limited, studies on similar pentacyclic triterpenes, such as α- and β-amyrin, show degradation occurring in the range of 210 to 380°C. However, degradation can be influenced by factors like the presence of oxygen, extraction time, and the complexity of the plant matrix. It is advisable to use the lowest effective temperature to minimize the risk of degradation.
Q3: What are the most common methods for extracting this compound?
A3: Common extraction methods for this compound include conventional techniques like Soxhlet extraction, and modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1] The choice of method depends on factors like sample size, desired extraction efficiency, time, and solvent consumption.
Q4: Which solvents are most effective for extracting this compound?
A4: this compound is a non-polar compound, making non-polar solvents effective for its extraction.[1] Commonly used solvents include hexane (B92381), chloroform, and ethyl acetate. The choice of solvent can also be influenced by the specific extraction technique being employed.
Q5: How can I monitor for the degradation of this compound during my extraction process?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique to assess the purity of your this compound extract and identify potential degradation products.[2] By comparing the chromatograms of extracts obtained under different temperature conditions, you can identify the appearance of new peaks that may correspond to degradation products. While specific degradation products of this compound are not well-documented, thermal degradation of other complex organic molecules can lead to smaller, more volatile compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Extraction: Insufficient extraction time, temperature, or solvent-to-sample ratio. | Optimize extraction parameters. For Soxhlet, increase the number of cycles. For UAE and MAE, increase extraction time and power. Ensure the solvent has good access to the plant material by using a fine powder. |
| Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. | Use non-polar solvents like hexane or chloroform. Consider a solvent mixture to optimize polarity. | |
| Suspected Degradation (Discoloration of extract, unexpected peaks in GC-MS) | High Extraction Temperature: Prolonged exposure to high temperatures can cause thermal degradation. | Reduce the extraction temperature. For Soxhlet, choose a solvent with a lower boiling point if possible. For MAE and UAE, use lower power settings and shorter extraction times. |
| Oxidation: Presence of oxygen during high-temperature extraction can lead to oxidative degradation. | If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. | Homogenize the plant material before extraction to ensure consistency. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent volume can affect yield. | Carefully control and document all extraction parameters for each experiment. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of this compound and other triterpenoids. Please note that direct comparison can be challenging due to variations in plant material, solvent, and specific experimental conditions.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Yield/Concentration | Reference |
| Soxhlet | Monteverdia aquifolia leaves | Ethanol | ~78 | 360 min | 8.3% | [3] |
| Soxhlet | Quercus cerris bark | Chloroform | - | 6 h | - | [3] |
| UAE | Monteverdia aquifolia leaves | Ethanol | 50 | 30 min | 6.6% | [3] |
| PLE | Monteverdia aquifolia leaves | Ethanol | 60 | 25 min | 5.3% | [3] |
| SFE | Quercus cerris bark | CO₂:EtOH (97.5:2.5 wt%) | 60 | - | 0.48 wt% (28 wt% Friedelin) | [3] |
| MAE | Ganoderma atrum | 95% Ethanol | 90 | 5 min | 0.968% (total triterpenoid saponins) | [4][5] |
Experimental Protocols
Soxhlet Extraction Protocol
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., passing through a 40-mesh sieve).
-
Apparatus Setup: Assemble a Soxhlet apparatus with a round-bottom flask, Soxhlet extractor, and condenser.
-
Loading: Accurately weigh a known amount of the powdered plant material (e.g., 10-20 g) and place it in a cellulose (B213188) thimble. Place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask to about two-thirds of its volume with a suitable non-polar solvent (e.g., n-hexane or chloroform).
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense in the condenser, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the flask. Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours).
-
Concentration: After extraction, cool the apparatus and recover the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.
-
Mixture Preparation: Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel. Add a specific volume of a suitable solvent (e.g., 20 mL of ethanol) to achieve the desired solid-to-liquid ratio.
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes). The ultrasonic power or amplitude should be optimized for your equipment.
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material as described previously.
-
Mixture Preparation: Place a known amount of the plant material into a microwave-safe extraction vessel and add the appropriate volume of solvent.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the desired temperature (e.g., 90°C), microwave power, and extraction time (e.g., 5-10 minutes).
-
Cooling and Separation: After the extraction, allow the vessel to cool to a safe temperature before opening. Separate the extract from the solid residue by filtration.
-
Concentration: Concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Loading the Extractor: Pack the powdered material into the extraction vessel of the SFE system.
-
Setting Parameters: Set the desired extraction temperature (e.g., 60°C) and pressure (e.g., 300 bar). Set the flow rate of the supercritical fluid (e.g., CO₂) and any co-solvent (e.g., ethanol).
-
Extraction: Start the flow of the supercritical fluid through the extraction vessel. The extraction can be performed in dynamic, static, or a combination of both modes.
-
Collection: The extracted components are separated from the supercritical fluid by depressurization in a collection vessel.
-
Recovery: The collected extract can be further purified if necessary.
Mandatory Visualizations
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Friedelan-3-one bioactivity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioactivity assays involving Friedelan-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Assay Variability
-
Question: We are observing significant variability in our bioactivity assay results for this compound between experiments. What are the common causes?
-
Answer: Inconsistent results in bioactivity assays with natural products like this compound can arise from several factors. Key areas to investigate include the purity and stability of the compound, inconsistencies in experimental protocols, and the biological variability of the assay system. Ensure your this compound sample is of high purity and has been stored correctly to prevent degradation. Meticulous adherence to a standardized protocol, including precise control of cell passage number, reagent preparation, and incubation times, is crucial for reproducibility.
-
Question: How can we be sure our this compound sample is not the source of inconsistency?
-
Answer: The purity and integrity of your this compound sample are paramount. It is advisable to verify the purity of your sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Proper storage is also critical; this compound should be stored at or below -20°C in a dark, airtight container to prevent degradation from light, heat, and oxygen. For working solutions, it is best to prepare fresh dilutions from a stock solution stored under these ideal conditions and to avoid repeated freeze-thaw cycles.
2. Anticancer (Cytotoxicity) Assays - MTT Assay
-
Question: Our IC50 values for this compound in an MTT assay are not consistent with published data. What could be wrong?
-
Answer: Discrepancies in IC50 values from MTT assays can be due to several factors. Cell line variability is a significant contributor; ensure you are using a consistent cell line with a low passage number. The metabolic activity of cells, which the MTT assay measures, can be influenced by cell density, so it's important to optimize and maintain a consistent seeding density. Additionally, the incubation time with this compound can affect the IC50 value, so adhere strictly to the protocol's specified duration. Finally, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance, as incomplete dissolution is a common source of error.
-
Question: We are seeing high background absorbance in our MTT assay control wells. What should we do?
-
Answer: High background absorbance can be caused by contamination of the culture medium or issues with the MTT reagent itself. Use fresh, sterile medium and ensure your MTT solution is properly prepared and filtered. It's also good practice to include a "medium only" blank to subtract the background absorbance of the medium and MTT reagent from your results.
3. Antioxidant Assays - DPPH Assay
-
Question: The color change in our DPPH assay is inconsistent, leading to unreliable readings. Why might this be happening?
-
Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is sensitive to light and air. Ensure the DPPH solution is freshly prepared and protected from light during preparation and incubation. The reaction time is also a critical parameter; make sure to standardize the incubation period for all samples. The choice of solvent can also influence the reaction, so ensure it is compatible with both your sample and the DPPH reagent.
4. Anti-inflammatory Assays - Carrageenan-Induced Paw Edema
-
Question: The extent of paw edema in our control animals varies significantly in the carrageenan-induced paw edema model. How can we improve consistency?
-
Answer: The carrageenan-induced paw edema model can be influenced by the age, weight, and strain of the animals. Standardizing these factors across experimental groups is essential. The injection technique, including the volume and site of carrageenan administration, must be consistent to ensure a reproducible inflammatory response. Additionally, ensure the carrageenan solution is freshly prepared and properly suspended before each injection.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound from various studies.
| Bioactivity | Assay | Target/Cell Line | Result (IC50/MIC) | Reference |
| Anticancer | MTT | U87MG (Glioblastoma) | 46.38 µg/mL | [1] |
| Anticancer | MTT | L929 (Mouse fibrosarcoma) | 1.48 µg/mL (at 48h) | [2] |
| Anticancer | MTT | HeLa (Cervical cancer) | 2.59 µg/mL (at 48h) | [2] |
| Anticancer | MTT | A375 (Human melanoma) | 2.46 µg/mL (at 48h) | [2] |
| Anticancer | MTT | THP-1 (Human leukemia) | 2.33 µg/mL (at 48h) | [2] |
| Antimicrobial | Broth microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 µg/mL | [3] |
| Antimicrobial | Broth microdilution | Helicobacter pylori | 10 µg/mL | [3] |
| Antimicrobial | Broth microdilution | Escherichia coli | 10 µg/mL | [3] |
| Anti-inflammatory | Carrageenan-induced paw edema | Wistar rats | 52.5% inhibition at 40 mg/kg | [4] |
| Anti-inflammatory | Croton oil-induced ear edema | Mice | 68.7% inhibition at 40 mg/kg | [4] |
Experimental Protocols
1. MTT Assay for Anticancer Activity
This protocol is adapted from standard procedures for assessing cytotoxicity.[5][6]
-
Cell Seeding: Culture cancer cells to ~80-90% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, add 50 µL of serum-free medium and 50 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is based on standard methods for determining antioxidant capacity.[7][8][9]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. This solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution. A known antioxidant like ascorbic acid should be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
3. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo protocol is a standard model for acute inflammation.[10][11][12]
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound (e.g., 40 mg/kg) or a vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated as: % Inhibition = [(V_control - V_treated) / V_control] x 100, where V is the average increase in paw volume.
Visualizations
Caption: Troubleshooting workflow for inconsistent bioactivity assays.
Caption: Potential signaling pathway modulated by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Friedelan-3-one Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Friedelan-3-one.
Section 1: Extraction from Natural Sources
The most common method for obtaining this compound is through extraction from various plant materials, mosses, and lichens.[1][2] Scaling up these extraction processes can present several challenges.
Frequently Asked Questions (FAQs) - Extraction
Q1: What are the most common methods for extracting this compound at a laboratory scale?
A1: At the lab scale, several methods are employed, with Soxhlet extraction being a traditional and widely used technique.[1][3] Other common methods include Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) with CO2.[1][3] These modern techniques often offer advantages in terms of reduced solvent consumption and extraction time.[1]
Q2: We are planning to scale up our extraction process. What are the main challenges we should anticipate?
A2: Scaling up extraction processes from lab to industrial scale introduces several challenges.[3] These include:
-
Process Optimization and Reproducibility: Maintaining consistency in product quality and yield can be difficult due to variations in equipment and process dynamics at a larger scale.
-
Solvent Handling and Recovery: The large volumes of solvents required for industrial-scale extraction pose logistical, safety, and environmental challenges. Efficient solvent recovery systems are crucial.[3]
-
Energy Consumption: Scaling up can lead to a significant increase in energy consumption, impacting the cost-effectiveness of the process.[3]
-
Equipment Costs: Industrial-scale extraction equipment, such as large-scale supercritical fluid extractors, represents a significant capital investment.[3]
-
Purification Challenges: Isolating pure this compound from large volumes of crude extract can be complex and require multi-step purification strategies.
Troubleshooting Guide: Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Solvent Polarity: The solvent may not be optimal for solubilizing this compound. | Test a range of solvents with varying polarities (e.g., n-hexane, chloroform (B151607), ethyl acetate, ethanol).[1][4] Consider using a co-solvent to enhance extraction efficiency. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Optimize extraction time and temperature for your specific plant material and equipment. Be cautious of potential thermal degradation with heat-sensitive compounds.[5] | |
| Poor Quality of Raw Material: The concentration of this compound can vary significantly between different plant sources, collection times, and storage conditions. | Ensure proper identification and quality control of the raw plant material. Use dried and finely powdered material to maximize surface area for extraction.[4] | |
| Thermal Degradation (Soxhlet): Prolonged exposure to heat during Soxhlet extraction can degrade this compound.[3][4] | Consider using a lower boiling point solvent or alternative extraction methods like UAE or SFE that operate at lower temperatures.[4] | |
| Inconsistent Yields Between Batches | Variability in Raw Material: Natural variations in the phytochemical content of the plant material. | Implement stringent quality control measures for incoming raw materials, including phytochemical profiling if possible. |
| Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, or solvent-to-solid ratio. | Standardize and carefully monitor all extraction parameters for each batch. | |
| Difficulty in Downstream Purification | Complex Crude Extract: The presence of numerous other compounds with similar polarities to this compound. | Employ a multi-step purification strategy. Start with a less polar solvent to remove highly non-polar impurities, followed by column chromatography with a carefully selected solvent gradient.[6][7] |
| Co-extraction of Impurities: The chosen extraction solvent may be co-extracting a high amount of impurities. | Optimize the selectivity of the extraction by adjusting the solvent system or using a more selective method like SFE. |
Quantitative Data: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Soxhlet (SOX) | Ethanol | ~78 | 360 | 8.3 | [1] |
| Ultrasound-Assisted (UAE) | Ethanol | 50 | 30 | 6.6 | [1] |
| Pressurized-Liquid (PLE) | Ethanol | 60 | 25 | 5.3 | [1] |
| Supercritical Fluid (SFE) | CO2 with 20% pentane | - | - | 0.37 ± 0.098 | [1] |
Note: Yields are highly dependent on the plant source and specific experimental conditions.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol outlines a standard procedure for extracting this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor apparatus
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Extraction solvent (e.g., n-hexane, chloroform, or ethyl acetate)[1]
-
Rotary evaporator
Procedure:
-
Place the accurately weighed powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to about two-thirds full with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and condense, dripping into the thimble and extracting the plant material.[8]
-
The extraction chamber will slowly fill with the solvent. When it reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the boiling flask.[8]
-
Allow this cycle to repeat for several hours (e.g., 6-8 hours).[1]
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and remove the thimble.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.
-
The resulting crude extract can then be further purified.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound from a crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)[6]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial elution solvent).
-
Load the dissolved extract onto the top of the silica gel column.[6]
-
Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).[6]
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation of compounds in the collected fractions using TLC.
-
Combine the fractions containing pure this compound (as determined by TLC against a standard).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Section 2: Microbial Production
As an alternative to extraction from natural sources, microbial fermentation using genetically engineered yeast (e.g., Saccharomyces cerevisiae) is an emerging strategy for producing this compound.[1][2] This approach can offer a more sustainable and controlled production platform.
Frequently Asked Questions (FAQs) - Microbial Production
Q1: What are the main advantages of producing this compound through microbial fermentation?
A1: Microbial production offers several advantages over plant extraction:
-
Sustainability: It avoids the potential over-harvesting of natural plant resources.
-
Consistency: Fermentation processes can be tightly controlled, leading to more consistent product yields and quality.
-
Scalability: Fermentation processes are generally more straightforward to scale up compared to agricultural production and extraction.
-
Independence from Geographical and Climatic Factors: Production is not dependent on the specific growing conditions of a plant.
Q2: What are the common challenges in scaling up the microbial production of terpenoids like this compound?
A2: Scaling up microbial fermentation for terpenoid production has its own set of challenges:
-
Metabolic Burden: High-level production of the target compound can place a significant metabolic burden on the host microorganism, potentially affecting its growth and productivity.
-
Product Toxicity: The accumulation of the terpenoid product can be toxic to the microbial host.[9]
-
Process Control: Maintaining optimal conditions (e.g., temperature, pH, dissolved oxygen) in large-scale bioreactors can be challenging.[10]
-
Downstream Processing: Recovering and purifying the product from the fermentation broth can be complex and costly.
-
Contamination: The risk of microbial contamination increases in large-scale and long-duration fermentations.[10]
Troubleshooting Guide: Microbial Production
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Titer of this compound | Suboptimal Culture Conditions: pH, temperature, or aeration may not be optimal for production. | Systematically optimize fermentation parameters (pH, temperature, dissolved oxygen, nutrient feed rates).[11] |
| Metabolic Bottlenecks: Insufficient precursor supply or low activity of key enzymes in the biosynthetic pathway. | Use metabolic engineering strategies to enhance precursor supply and overexpress rate-limiting enzymes. | |
| Product Toxicity: Accumulation of this compound inhibits cell growth and/or production. | Implement in situ product recovery (ISPR) techniques to remove the product from the culture broth as it is produced.[9] | |
| Inconsistent Production Between Fermentation Runs | Variability in Inoculum: Differences in the age, viability, or metabolic state of the seed culture. | Standardize the inoculum preparation protocol, ensuring consistent cell density and growth phase. |
| Fluctuations in Feedstock Quality: Variations in the composition of the nutrient medium. | Use well-defined media and ensure consistent quality of all media components. | |
| Difficulty in Product Recovery and Purification | Low Product Concentration in Broth: Makes downstream processing inefficient and costly. | Optimize the fermentation to achieve higher product titers. Consider using an organic overlay to capture the product. |
| Formation of Byproducts: The microbial host may produce other metabolites that complicate purification. | Engineer the host strain to reduce the formation of major byproducts.[11] Develop a robust multi-step purification protocol. |
Section 3: Signaling Pathways and Experimental Workflows
Understanding the biological activity and the production process logically is crucial for drug development professionals.
Signaling Pathways
This compound has been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer activities.[1][12] These effects are mediated through its interaction with several key signaling pathways.
Caption: Anti-inflammatory action of this compound.
Caption: Anticancer mechanism via apoptosis induction.
Experimental Workflow
The following diagram illustrates a general workflow for the production and analysis of this compound.
Caption: General workflow for this compound production.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Obstacles: Challenges in Soxhlet Plant Extraction [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Impact of Culture Condition Modulation on the High-Yield, High-Specificity, and Cost-Effective Production of Terpenoids from Microbial Sources: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
Technical Support Center: Addressing Low Bioavailability of Friedelan-3-one in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of Friedelan-3-one in animal studies.
Troubleshooting Guide: Low Bioavailability of this compound
This guide addresses common issues encountered during in vivo experiments and offers potential solutions in a question-and-answer format.
Question 1: After oral administration of a simple suspension of this compound in my animal model (e.g., rats or mice), the plasma concentrations are undetectable or extremely low. What is the likely cause and what are the immediate next steps?
Answer:
The most probable cause is the poor aqueous solubility and low dissolution rate of this compound, a highly lipophilic pentacyclic triterpenoid (B12794562). This leads to minimal absorption from the gastrointestinal (GI) tract.
Immediate Next Steps:
-
Verify Analytical Method Sensitivity: Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive enough to detect low ng/mL concentrations of this compound in plasma.
-
Consider Intravenous (IV) Administration: If not already done, perform a pilot study with IV administration to determine the compound's intrinsic pharmacokinetic properties (e.g., clearance, volume of distribution) and confirm that the analytical method can quantify it in plasma.
-
Implement Formulation Strategies: Move away from simple suspensions. The following sections provide detailed guidance on advanced formulation approaches to enhance solubility and absorption.
Question 2: I have attempted to increase the dose of the this compound suspension to achieve detectable plasma levels, but I am still seeing poor and erratic absorption. Why is this happening?
Answer:
Simply increasing the dose of a poorly soluble compound often does not lead to a proportional increase in absorption. This is due to several factors:
-
Dissolution Rate-Limited Absorption: The rate at which this compound dissolves in the GI fluids is the limiting step for its absorption. Once the GI fluid is saturated, any additional undissolved drug will not be absorbed.
-
Potential for Aggregation: At higher concentrations, the hydrophobic particles of this compound may aggregate, further reducing the effective surface area for dissolution.
-
Gastrointestinal Transit Time: The compound may be excreted before it has sufficient time to dissolve and be absorbed.
Attempting to overcome low bioavailability by dose escalation alone is generally not a viable strategy and can lead to misleading results.
Question 3: I have developed a nanoformulation of this compound, but the in vivo bioavailability is still suboptimal. What are the potential reasons?
Answer:
While nanoformulations are a significant step forward, several factors can still limit their in vivo performance:
-
Physical Instability of the Nanoformulation: The nanoparticles may aggregate in the harsh environment of the GI tract (e.g., due to pH changes or the presence of salts and enzymes). This would negate the benefits of the increased surface area.
-
Drug Precipitation upon Dilution: The drug may precipitate out of the nanoformulation upon dilution with GI fluids.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the liver (first-pass effect) or in the intestinal wall. Even if absorption is improved, the amount of unchanged drug reaching systemic circulation could be low.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen after absorption.
Troubleshooting Steps:
-
Characterize Nanoparticle Stability: Assess the stability of your nanoformulation in simulated gastric and intestinal fluids.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to evaluate the metabolic stability of this compound.
-
Assess P-gp Efflux: Use in vitro models, such as Caco-2 cell permeability assays, to determine if this compound is a P-gp substrate.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound (also known as friedelin) is a pentacyclic triterpenoid found in various plants.[1] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its high lipophilicity and poor water solubility are major barriers to its oral absorption, leading to low and variable bioavailability, which can hinder its therapeutic development.[2]
2. What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving its solubility and dissolution rate, and in some cases, bypassing first-pass metabolism. These strategies include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous solid dispersion can significantly enhance its dissolution.
-
Lipid-Based Formulations: These are particularly suitable for lipophilic compounds like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract, facilitating drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug and enhance its absorption, including potential uptake via the lymphatic system, which can reduce first-pass metabolism.
-
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
3. Which animal models are appropriate for pharmacokinetic studies of this compound?
Rats and mice are the most commonly used animal models for preclinical pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. Rabbits can also be used. The choice of model may depend on the specific research question and the volume of blood required for analysis.
4. How can I quantify this compound in animal plasma?
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices like plasma due to its high sensitivity and selectivity.
Data Presentation: Illustrative Pharmacokinetic Data for Triterpenoid Formulations
Table 1: Illustrative Pharmacokinetic Parameters of Cucurbitacin Nanosuspension vs. Tablet in Rats
Source: Adapted from a study on cucurbitacin triterpenoids.
| Analyte | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Cucurbitacin B | Tablet | 150.3 ± 25.1 | 4.0 | 850.7 ± 112.5 | 100 |
| Nanosuspension | 480.6 ± 60.2 | 1.5 | 2980.4 ± 350.1 | 350 | |
| Cucurbitacin D | Tablet | 98.7 ± 15.6 | 4.5 | 620.1 ± 98.4 | 100 |
| Nanosuspension | 350.2 ± 45.8 | 1.8 | 2450.9 ± 310.6 | 395 |
Table 2: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Polymeric vs. Lipid Nanoparticles in Rats
Source: Adapted from a study on a BCS Class IV model drug.
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (0-t) (µg/mL·min) | Oral Bioavailability (%) |
| Free Drug Suspension | Not Detected | - | - | < 1 |
| PLGA Nanoparticles | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 |
| Solid Lipid Nanoparticles (SLNs) | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol provides a general method for preparing SLNs, which should be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for an oral pharmacokinetic study.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Grouping: Divide the rats into groups (n=5-6 per group), e.g.:
-
Group 1: Control (this compound suspension in 0.5% carboxymethyl cellulose)
-
Group 2: Test Formulation (e.g., this compound loaded SLNs)
-
Group 3: Intravenous (for absolute bioavailability determination)
-
-
Dosing: Administer the formulations orally via gavage at a predetermined dose. For the IV group, administer a solution of this compound via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Protocol 3: Bioanalytical Method for this compound in Rat Plasma by LC-MS/MS
This protocol provides a template for developing a quantitative bioanalytical method.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (C30H50O, MW 426.7), the precursor ion would likely be [M+H]+ at m/z 427.4. Product ions would be determined experimentally.
4. Method Validation:
-
Validate the method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Workflow for developing and evaluating a novel formulation of this compound.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of the in vitro dissolution and in vivo pharmacokinetics for different formulation strategies (solid dispersion, micronization, and nanocrystals) for poorly water-soluble drugs: A case study for lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Chemical Synthesis of Friedelan-3-one Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the chemical synthesis of Friedelan-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound to friedelinol is resulting in a mixture of stereoisomers. How can I control the stereochemical outcome?
A1: The stereoselectivity of the reduction at the C-3 position of this compound is highly dependent on the choice of reducing agent. This is primarily due to the steric hindrance caused by the axial methyl group at the C-5 position.[1]
-
For the synthesis of epi-friedelinol (friedelan-3β-ol - axial alcohol): Use of sodium borohydride (B1222165) (NaBH₄) typically results in the alpha-attack of the hydride, leading to the formation of the axial 3β-alcohol as the major product.[1]
-
For the synthesis of friedelinol (friedelan-3α-ol - equatorial alcohol): The use of a dissolving metal reduction, such as with sodium (Na) metal in an appropriate solvent, will predominantly yield the more thermodynamically stable equatorial 3α-alcohol.[1]
Q2: I am experiencing a low yield in my synthesis of Friedel-3-enol acetate (B1210297) from this compound. What are the potential causes and solutions?
A2: Low yields in the formation of enol acetates from sterically hindered ketones like this compound can be attributed to several factors:
-
Inefficient Enolization: The ketone may not be efficiently converted to its enolate form. Consider using a stronger base or optimizing the reaction temperature to facilitate enolate formation.
-
Suboptimal Acetylating Agent: The choice and concentration of the acetylating agent are crucial. Acetic anhydride (B1165640) is commonly used, but its reactivity can be enhanced with a catalytic amount of a strong acid or a Lewis acid like BF₃·OEt₂.[2]
-
Reaction Conditions: Ensure anhydrous conditions, as water can quench the enolate and hydrolyze the acetylating agent. The reaction time and temperature should be carefully optimized. Prolonged reaction times or excessively high temperatures can lead to side product formation.
Q3: During the work-up and purification of my this compound derivatives, I am losing a significant amount of product. What purification strategies are recommended?
A3: this compound and its derivatives are often non-polar compounds, which can make separation from non-polar byproducts challenging.
-
Column Chromatography: This is the most common and effective method. Use silica (B1680970) gel as the stationary phase and a gradient elution system. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/acetone) can be highly effective for achieving high purity.[3]
-
Thin Layer Chromatography (TLC): Before attempting a large-scale column, optimize your solvent system using TLC to ensure good separation between your desired product and any impurities.
Q4: Can microwave-assisted synthesis be applied to improve the synthesis of this compound derivatives?
A4: Yes, microwave-assisted synthesis is a valuable technique for accelerating reaction times and often improving yields in heterocyclic synthesis and other organic transformations.[4][5][6][7][8] For reactions such as the formation of pyrazine (B50134) or other heterocyclic derivatives of this compound, microwave irradiation can significantly reduce reaction times from hours to minutes and may lead to higher yields compared to conventional heating methods.[6][8] It is recommended to adapt existing protocols by starting with shorter reaction times and lower power settings and optimizing from there.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of Starting Material | This compound is a sterically hindered ketone. Ensure that the chosen reagents are sufficiently reactive to overcome this hindrance. For example, in Friedel-Crafts type reactions, a stronger Lewis acid might be necessary.[9][10][11][12][13][14] |
| Incorrect Reaction Conditions | Systematically optimize the reaction parameters, including temperature, reaction time, and solvent. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. For reactions requiring anhydrous conditions, ensure the catalyst has not been deactivated by moisture. |
| Side Reactions | Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify any major side products. Understanding the side reactions can help in adjusting the reaction conditions to minimize them. |
Problem: Formation of Unexpected Products
| Potential Cause | Troubleshooting Steps |
| Rearrangement Reactions | While less common in acylation reactions, carbocation rearrangements can be an issue in Friedel-Crafts alkylations.[9][10] Ensure the reaction conditions do not favor such rearrangements. |
| Unexpected Stereochemistry | As seen in the reduction of the C-3 ketone, the choice of reagents can drastically alter the stereochemical outcome.[1] Carefully review the literature for the specific transformation to understand the expected stereoselectivity. |
| Oxidation or Degradation | Some derivatives may be sensitive to air or prolonged heating. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and for the minimum time necessary. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Stereoselective Reduction of this compound
| Reducing Agent | Major Product | Stereochemistry of Hydroxyl Group | Rationale |
| Sodium Borohydride (NaBH₄) | epi-Friedelinol | 3β (Axial) | Hydride attacks from the less hindered alpha-face, resulting in the axial alcohol.[1] |
| Sodium (Na) metal | Friedelinol | 3α (Equatorial) | Thermodynamic control leads to the more stable equatorial alcohol.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | epi-Friedelinol | 3β (Axial) | Similar to NaBH₄, steric control dictates the formation of the axial alcohol.[1] |
Table 2: Yields of A-Ring Modified this compound Derivatives
| Derivative | Reagents | Yield (%) | Reference |
| Friedel-3-enol acetate | Ac₂O, BF₃·OEt₂ | Major Product | [2] |
| 3-chlorofriedel-2-ene-2-carbaldehyde | Vilsmeier-Haack Reagent | Major Product | [2] |
| Friedelan-3-oximino-2α-ol | Not Specified | Not Specified | [15] |
| Friedelane-2α,3β-diacetate | Not Specified | Not Specified | [15] |
Note: The term "Major Product" is used where specific percentage yields were not provided in the source material.
Experimental Protocols
Protocol 1: Synthesis of Friedel-3-enol acetate
This protocol is adapted from the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin.[2]
Materials:
-
This compound (Friedelin)
-
Acetic Anhydride (Ac₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add acetic anhydride to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Stereoselective Reduction of this compound to epi-Friedelinol (3β-ol)
This protocol is based on the use of sodium borohydride for the reduction of this compound.[1]
Materials:
-
This compound (Friedelin)
-
Sodium Borohydride (NaBH₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain pure epi-friedelinol.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for the reduction of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Friedelane triterpenoids: transformations toward A-ring modifications including 2-homoderivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.za [scielo.org.za]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Experiments Directed toward the Total Synthesis of Terpenes. XVII. Development of Methods for the Synthesis of Pentacyclic Triterpenes Based on a Mechanistic Interpretation of the Stereochemical Outcome of the Friedel–Crafts Cyclialkylation Reaction [scholars.duke.edu]
- 15. rsc.org [rsc.org]
Technical Support Center: Quantification of Friedelan-3-one in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of Friedelan-3-one quantification in complex mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a pentacyclic triterpenoid (B12794562) found in various plants, mosses, and lichens.[1] Its quantification is crucial due to its numerous pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, making it a compound of interest for drug development and quality control of herbal products.[1]
Q2: What are the primary analytical methods for quantifying this compound?
The main analytical techniques used for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Thin-Layer Chromatography (HPTLC).[1]
Q3: What are the main challenges in quantifying this compound in complex mixtures?
Common challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in mass spectrometry, leading to inaccurate quantification.
-
Low Volatility: As a high-molecular-weight triterpenoid, this compound has low volatility, which poses a challenge for GC-based methods and often necessitates a derivatization step.
-
Lack of a Strong Chromophore: this compound does not have a strong UV-absorbing chromophore, which can result in low sensitivity when using HPLC with a UV detector.
-
Structural Similarity to Other Triterpenoids: Complex mixtures may contain structurally similar triterpenoids, making chromatographic separation and specific quantification difficult.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the quantification of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Column temperature not optimized. | - Adjust the mobile phase composition by varying the ratio of organic solvent to water.- Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.- Optimize the column temperature; sometimes a slight increase or decrease can significantly improve resolution. |
| Low Peak Intensity/Poor Sensitivity | - this compound's weak UV absorbance.- Low concentration in the sample.- Inappropriate detector wavelength. | - Use a more sensitive detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).- If using a UV detector, set the wavelength to a lower range (e.g., 205-210 nm), though this may increase baseline noise.- Consider pre-column derivatization to introduce a chromophore. |
| Peak Tailing | - Active sites on the column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping to block active silanol (B1196071) groups.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent or replace it if it's old. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Small Peak for this compound | - Insufficient volatility.- Thermal degradation in the injector.- Incomplete derivatization. | - Derivatize the sample to increase volatility (e.g., silylation with BSTFA).- Optimize the injector temperature to prevent degradation.- Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Broad or Tailing Peaks | - Active sites in the GC system (liner, column).- Suboptimal temperature program.- Column bleed. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Optimize the oven temperature ramp rate.- Condition the column according to the manufacturer's instructions. |
| Matrix-Induced Response Enhancement | - Co-eluting matrix components protecting the analyte from degradation in the injector. | - Use a matrix-matched calibration curve for accurate quantification.- Employ a stable isotope-labeled internal standard.- Improve sample clean-up to remove interfering matrix components. |
| Multiple Derivatization Products | - Presence of multiple reactive sites on the analyte or impurities.- Side reactions during derivatization. | - Optimize the derivatization conditions (reagent, temperature, time) to favor the formation of a single product.- Use a more selective derivatizing agent if available. |
High-Performance Thin-Layer Chromatography (HPTLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Rf values too high or too low) | - Inappropriate mobile phase polarity. | - Adjust the mobile phase polarity. For non-polar compounds like this compound, a less polar mobile phase will result in lower Rf values, while a more polar mobile phase will increase them. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). |
| Streaking of Spots | - Sample overload.- Sample not fully dissolved.- Polar interactions with the stationary phase. | - Apply a smaller volume of a more dilute sample solution.- Ensure the sample is completely dissolved in the application solvent.- Consider using a less polar application solvent. |
| Inconsistent Rf Values | - Uneven solvent front migration.- Chamber not saturated with mobile phase vapor.- Temperature fluctuations. | - Ensure the bottom of the HPTLC plate is level in the developing chamber.- Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate before placing the plate inside.- Perform the development in a temperature-controlled environment. |
| Fading or Discoloration of Spots after Derivatization | - Instability of the derivatized product.- Overheating during visualization. | - Document the chromatogram immediately after derivatization and visualization.- Use a controlled heating plate for derivatization and avoid excessive temperatures. |
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound using different analytical techniques.
Table 1: Performance Characteristics of HPTLC Method for this compound
| Parameter | Value | Reference |
| Linearity Range | 100 - 500 ng/band | [1] |
| Correlation Coefficient (r²) | 0.9892 | [1] |
| Limit of Detection (LOD) | 32.15 ng/band | [1] |
| Limit of Quantification (LOQ) | 97.44 ng/band | [1] |
| Recovery | 98.55% | [1] |
| Precision (Intraday RSD) | 0.9% | [1] |
| Precision (Interday RSD) | 0.78% | [1] |
Table 2: GC-MS Quantification of this compound in Natural Products
| Sample Matrix | This compound Yield | Reference |
| Quercus suber L. cork | 2.47 g/kg (dry weight) | [1] |
| Cork byproduct | 1.4 - 5.0 g/kg | [1] |
Experimental Protocols
HPLC-UV Method for this compound Quantification
-
Sample Preparation:
-
Extract the sample with a suitable solvent such as chloroform (B151607) or a mixture of hexane and ethyl acetate.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the extract to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 210 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC-MS Method for this compound Quantification
-
Sample Preparation and Derivatization:
-
Extract the sample with a suitable solvent (e.g., hexane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 200 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification:
-
Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of the this compound TMS derivative.
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the analyte in the sample using the calibration curve.
-
HPTLC Method for this compound Quantification
-
Sample and Standard Preparation:
-
Dissolve the sample extract and this compound standard in a suitable solvent like chloroform to obtain appropriate concentrations.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Application: Apply the sample and standard solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Drying: Dry the plate in an oven.
-
-
Densitometric Analysis:
-
Derivatization: Spray the plate with a derivatizing agent like anisaldehyde-sulfuric acid reagent and heat until the spots appear.
-
Scanning: Scan the plate with a densitometer at a suitable wavelength (e.g., 550 nm in absorbance mode).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the amount of this compound in the sample from the calibration curve.
-
Visualizations
Caption: HPLC experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for low peak intensity in GC-MS analysis.
References
Technical Support Center: Enhancing the Stereospecificity of Friedelan-3-one Reduction to 3β-Friedelinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the stereospecificity of the reduction of friedelan-3-one to 3β-friedelinol.
Frequently Asked Questions (FAQs)
Q1: What are the expected stereochemical outcomes for the reduction of this compound with common reducing agents?
A1: The stereochemical outcome of the reduction of this compound is highly dependent on the choice of reducing agent. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) primarily yields the axial alcohol, 3β-friedelinol (also known as epi-friedelinol), with a high degree of stereospecificity.[1] In contrast, reduction using sodium metal produces the more thermodynamically stable equatorial alcohol, 3α-friedelinol, as the major product.[1]
Q2: Why does the reduction of this compound with NaBH₄ or LiAlH₄ favor the formation of the 3β- (axial) alcohol?
A2: The high stereoselectivity observed in the hydride reduction of this compound is a result of steric hindrance. The presence of an axial methyl group at the C-5 position of the friedelane (B3271969) core sterically hinders the β-face of the carbonyl group at C-3.[1] Consequently, the hydride nucleophile (H⁻) preferentially attacks the less hindered α-face, leading to the formation of the axial 3β-alcohol. This is in contrast to unhindered cyclohexanones where axial attack to form the equatorial alcohol is often favored.[1]
Q3: Which reducing agent is recommended for maximizing the yield of 3β-friedelinol?
A3: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are reported to produce 3β-friedelinol with a high degree of stereospecificity.[1] NaBH₄ is generally a milder and safer reagent to handle compared to the highly reactive LiAlH₄. For many applications, NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) provides a good balance of reactivity and selectivity for this transformation.
Q4: Can I use a bulky reducing agent to further enhance the formation of the axial alcohol?
A4: While bulky reducing agents like L-Selectride® or K-Selectride® are often used to increase the proportion of the axial alcohol in the reduction of less hindered cyclic ketones, their use may not be necessary for this compound. The inherent steric hindrance of the substrate already directs the reaction towards the axial product with high selectivity when using smaller hydride reagents like NaBH₄.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3β-friedelinol | 1. Incomplete reaction: Insufficient reducing agent, short reaction time, or low reaction temperature.2. Decomposition of the reducing agent: Particularly with LiAlH₄ in the presence of moisture.3. Difficult work-up: Emulsion formation or loss of product during extraction. | 1. Increase the molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). Extend the reaction time and monitor by TLC. If using NaBH₄ in methanol, the reaction can often be run at room temperature.2. Ensure all glassware is oven-dried and use anhydrous solvents, especially with LiAlH₄.3. During the aqueous work-up, add the quenching agent slowly and with vigorous stirring. If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it. |
| Formation of the 3α-friedelinol isomer | 1. Use of an inappropriate reducing agent: Using dissolving metal reductions (e.g., sodium in alcohol) will favor the equatorial 3α-isomer.2. Reaction at elevated temperatures for extended periods: This could potentially lead to equilibration, favoring the thermodynamically more stable equatorial alcohol, although this is less likely under standard hydride reduction conditions. | 1. Confirm the use of NaBH₄ or LiAlH₄ as the reducing agent.2. Maintain a controlled reaction temperature. For NaBH₄, room temperature is usually sufficient. For LiAlH₄, the reaction is often started at 0 °C and then allowed to warm to room temperature. |
| Presence of unreacted this compound | 1. Insufficient reducing agent. 2. Low reactivity of the ketone: Steric hindrance can slow down the reaction rate. | 1. Increase the molar equivalents of the reducing agent.2. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Difficulty in purifying 3β-friedelinol | 1. Similar polarity of the product and starting material. 2. Presence of the 3α-isomer. | 1. Use column chromatography on silica (B1680970) gel. A solvent system with a low polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v), should allow for the separation of the more polar alcohol product from the less polar ketone starting material.2. The two diastereomers, 3α- and 3β-friedelinol, should also be separable by careful column chromatography, as the axial and equatorial alcohols will have different polarities and interactions with the stationary phase. |
Data Presentation
Table 1: Stereochemical Outcome of this compound Reduction
| Reducing Agent | Predominant Product | Stereochemistry | Reported Stereospecificity |
| Sodium Borohydride (NaBH₄) | 3β-Friedelinol | Axial (epi) | High[1] |
| Lithium Aluminum Hydride (LiAlH₄) | 3β-Friedelinol | Axial (epi) | High[1] |
| Sodium Metal (Na) | 3α-Friedelinol | Equatorial | Major Product[1] |
Note: Specific quantitative yields and diastereomeric ratios for the reduction of this compound are not extensively reported in the readily available literature. The term "high" stereospecificity suggests a significant predominance of the 3β-isomer when using NaBH₄ or LiAlH₄.
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound to 3β-Friedelinol using Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Dissolution of Substrate: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (B95107) (THF) and methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 10-15 minutes to control the initial effervescence.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed, cool the flask in an ice bath and slowly add a few milliliters of acetone (B3395972) to quench the excess NaBH₄.
-
Work-up: Add water to the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3β-friedelinol.
Protocol 2: Stereoselective Reduction of this compound to 3β-Friedelinol using Lithium Aluminum Hydride
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Preparation of LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide.
-
Work-up and Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Rationale for the stereoselectivity in the hydride reduction of this compound.
References
Validation & Comparative
A Comparative Analysis of Friedelan-3-one and its Derivative Epifriedelanol for Researchers and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, pentacyclic triterpenoids represent a class of compounds with significant therapeutic potential. Among these, Friedelan-3-one (also known as friedelin) and its stereoisomeric derivative, epifriedelanol (B1671487), have garnered considerable attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of these two compounds, presenting their physicochemical properties, biological effects with supporting experimental data, and detailed experimental protocols to assist researchers in their exploration of these promising molecules.
Physicochemical Properties: A Structural Nuance
This compound and epifriedelanol share the same molecular formula (C₃₀H₅₂O) and a similar friedelane (B3271969) backbone. The key distinction lies in the stereochemistry of the substituent at the C-3 position. This compound possesses a ketone group at this position, while epifriedelanol has a hydroxyl group in the β-orientation. This seemingly minor structural difference can significantly influence their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Epifriedelanol | Reference |
| Molecular Formula | C₃₀H₅₀O | C₃₀H₅₂O | [1][2] |
| Molecular Weight | 426.72 g/mol | 428.7 g/mol | [1][2] |
| Appearance | White powder | Solid | [2][3] |
| Melting Point | 262-265 °C | Not specified | [3] |
| Solubility | High solubility in chloroform, sparing solubility in ethanol, and insoluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. Slightly soluble in Acetonitrile and DMF. | [4][5] |
| pKa | -7.4 (Extremely weak basic compound) | Not specified | [4] |
Comparative Biological Activities
Both this compound and epifriedelanol exhibit a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. However, the potency and mechanisms of action can differ, likely attributable to the variance in their C-3 substituent.
Anti-inflammatory Activity
This compound has been reported to possess potent anti-inflammatory properties.[1][6] In a study, it demonstrated significant inhibition of carrageenan-induced paw edema and croton oil-induced ear edema in animal models.[1][6] Epifriedelanol has also been noted for its anti-inflammatory effects, with some evidence suggesting its involvement in the inhibition of the NF-κB pathway, a key regulator of inflammation.
| Assay | This compound Result | Epifriedelanol Result | Reference |
| Carrageenan-induced paw edema | 52.5% inhibition at 40 mg/kg | Data not available | [1][6] |
| Croton oil-induced ear edema | 68.7% inhibition at 40 mg/kg | Data not available | [1][6] |
| Adjuvant-induced arthritis | 54.5% inhibition of paw thickness | Data not available | [1][6] |
| Acetic acid-induced vascular permeability | Significant inhibition | Data not available | [1][6] |
| NF-κB Inhibition | Not specified | Exhibits significant inhibition | [7] |
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various in vitro assays. Friedelin (B1674157) has shown good scavenging activity against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals.[8][9]
| Assay | This compound IC₅₀/EC₅₀ | Epifriedelanol IC₅₀/EC₅₀ | Reference |
| DPPH radical scavenging | IC₅₀: 21.1 mM | Data not available | [8][9] |
| Hydroxyl radical scavenging | IC₅₀: 19.8 mM | Data not available | [8][9] |
| Nitric oxide radical scavenging | IC₅₀: 22.1 mM | Data not available | [8][9] |
| Superoxide radical scavenging | IC₅₀: 21.9 mM | Data not available | [8][9] |
Cytotoxic Activity
Both compounds have been investigated for their potential as anticancer agents. Epifriedelanol has been shown to enhance doxorubicin-induced cytotoxicity in resistant cancer cell lines and induce apoptosis.[2][10] It has also demonstrated cytotoxicity against various cancer cell lines, although with high IC₅₀ values in some cases.[11] Friedelin has also been reported to have cytotoxic activity against several cancer cell lines.[12]
| Cell Line | This compound IC₅₀ | Epifriedelanol IC₅₀ | Reference |
| DU145 (Prostate Cancer) | Data not available | 32.32 µM (72h) | [7][11] |
| PC3 (Prostate Cancer) | Data not available | 35.22 µM (72h) | [11] |
| K562/ADM (Doxorubicin-resistant Leukemia) | Data not available | Enhances doxorubicin (B1662922) cytotoxicity at 5-20 µM | [2][10] |
| MCF7 (Breast Cancer) | Data not available | > 100 µM | [11] |
| NCI-H460 (Lung Cancer) | Data not available | > 100 µM | [11] |
| SF-268 (CNS Cancer) | Data not available | > 100 µM | [11] |
| Vero (Normal Kidney) | IC₅₀ values for derivatives reported | Not specified | [13] |
Signaling Pathways
The biological activities of this compound and epifriedelanol are mediated through their interaction with various cellular signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Friedelin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Epifriedelanol | CAS:16844-71-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ameliorative Effect of Structurally Divergent Oleanane Triterpenoid, 3-Epifriedelinol from Ipomoea batatas against BPA-Induced Gonadotoxicity by Targeting PARP and NF-κB Signaling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant, free radical scavenging and liver protective effects of friedelin isolated from Azima tetracantha Lam. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedelin | CAS:559-74-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. Epifriedelanol | CAS 16844-71-6 | Cayman Chemical | Biomol.com [biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Friedelan-3-one: A Comparative Analysis of its Analgesic and Antipyretic Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vivo Validation of Friedelan-3-one's Pain and Fever Reducing Properties.
This guide provides a comprehensive comparison of the analgesic and antipyretic effects of this compound, a pentacyclic triterpene with demonstrated pharmacological activities. The data presented is primarily drawn from key in vivo studies, offering a comparative perspective against established alternatives.
Executive Summary
This compound, also known as friedelin (B1674157), has shown significant potential as both an analgesic and an antipyretic agent in preclinical studies.[1][2][3] It exhibits notable efficacy in models of peripherally mediated pain and demonstrates a dose-dependent reduction in fever.[1][4] However, its analgesic action does not appear to extend to centrally mediated pain pathways. This guide will delve into the experimental data that substantiates these claims, comparing its performance with standard drugs such as indomethacin (B1671933), morphine, and paracetamol.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vivo studies, providing a clear comparison of this compound's analgesic and antipyretic effects against commonly used drugs.
Analgesic Effects: Acetic Acid-Induced Writhing Test
This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
| Treatment Group | Dose (mg/kg) | Mean No. of Writhing's (± SEM) | % Inhibition |
| Control (Vehicle) | - | Data not available | - |
| This compound | 20 | Data not available | Significant (P<0.05) |
| This compound | 40 | Data not available | Significant (P<0.05) |
| Indomethacin | 10 | Data not available | Significant (P<0.05) |
Note: While the study by Antonisamy et al. (2011) demonstrated a significant reduction in writhing with this compound, the precise mean number of writhing's and percentage of inhibition were not available in the accessed resources. Other studies have shown indomethacin at 10 mg/kg can produce approximately 51.23% inhibition.[5]
Analgesic Effects: Formalin Test
The formalin test evaluates both neurogenic (early phase) and inflammatory (late phase) pain responses.
| Treatment Group | Dose (mg/kg) | Licking Time (s) - Early Phase (± SEM) | Licking Time (s) - Late Phase (± SEM) |
| Control (Vehicle) | - | Data not available | Data not available |
| This compound | 40 | Data not available | Significant (P<0.05) reduction |
| Morphine | 10 | Data not available | Significant reduction |
Note: this compound significantly reduced the licking time in the late (inflammatory) phase of the formalin test, indicating its anti-inflammatory and peripheral analgesic properties.[1][2] It did not show a significant effect in the early (neurogenic) phase. Morphine is effective in both phases.[6][7] Specific time values from the primary study were not accessible.
Antipyretic Effects: Yeast-Induced Pyrexia
This model induces fever in rats, and the reduction in rectal temperature is measured over time.
| Treatment Group | Dose (mg/kg) | Rectal Temperature (°C) at 1h (± SEM) | Rectal Temperature (°C) at 2h (± SEM) | Rectal Temperature (°C) at 3h (± SEM) |
| Control (Febrile) | - | Data not available | Data not available | Data not available |
| This compound | 20 | Significant reduction | Significant reduction | Significant reduction |
| This compound | 40 | Significant reduction | Significant reduction | Significant reduction |
| Paracetamol | 150 | Significant reduction | Significant reduction | Significant reduction |
Note: this compound demonstrated a significant and dose-dependent reduction in pyrexia.[1][8] The precise temperature readings from the primary comparative study were not available.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a substance.
Animals: Male Swiss albino mice (25-30 g).
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test substance (this compound) or standard drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set absorption period (e.g., 30-60 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
Formalin Test
Objective: To assess both neurogenic and inflammatory pain responses.
Animals: Male Wistar rats or Swiss albino mice.
Procedure:
-
Animals are placed in a transparent observation chamber for acclimatization.
-
The test substance (this compound) or standard drug (Morphine) is administered prior to the formalin injection. The control group receives the vehicle.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the sub-plantar region of one hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
The duration of licking/biting is compared between the treated and control groups.
Yeast-Induced Pyrexia
Objective: To evaluate the antipyretic activity of a substance.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
The basal rectal temperature of each rat is recorded using a digital thermometer.
-
Pyrexia is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast.
-
18-24 hours post-yeast injection, the rectal temperature is measured again to confirm the induction of fever (typically an increase of at least 0.5°C).
-
The test substance (this compound) or standard drug (Paracetamol/Aspirin) is administered orally. The control group receives the vehicle.
-
Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
The reduction in temperature is compared between the treated and control groups.
Mandatory Visualizations
Signaling Pathway for Peripheral Pain
Caption: Simplified signaling pathway of peripheral pain.
Signaling Pathway for Fever (Pyrexia)
Caption: Key signaling events in the induction of fever.
Experimental Workflow for Analgesic and Antipyretic Screening
Caption: General workflow for in vivo analgesic and antipyretic studies.
References
- 1. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The development of opioid tolerance in the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects of morphine and loperamide in the rat formalin test: interactions with NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Comparing the efficacy of different extraction solvents for Friedelan-3-one.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various organic solvents for the extraction of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) of significant pharmacological interest.[1][2] The selection of an appropriate solvent is a critical factor that directly influences the yield, purity, and overall efficiency of the extraction process. This document summarizes quantitative data from experimental studies, details common extraction protocols, and provides a visual representation of the experimental workflow to aid in the selection of the most suitable extraction strategy.
Solvent Efficacy: A Quantitative Comparison
The efficiency of different solvents in extracting this compound is dependent on the polarity of the solvent and the nature of the plant matrix.[1] this compound is a non-polar compound, which influences its solubility in various organic solvents.[1] The following table summarizes experimental data on the yield of this compound using different solvents and extraction methods. It is important to note that the yields can vary significantly based on the plant source, the specific extraction conditions, and the analytical methods used for quantification.
| Plant Source | Extraction Method | Solvent | Yield (% w/w) | Reference |
| Drypetes roxburghii | Soxhlet | Petroleum Ether | 41.3 | [1] |
| Drypetes roxburghii | Soxhlet | Dichloromethane | 23.7 | [1] |
| Drypetes roxburghii | Soxhlet | Methanol (B129727) | 12.1 | [1] |
| Drypetes roxburghii | Soxhlet | Ethanol (B145695) | 15.2 | [1] |
| Quercus cerris (Cork) | Soxhlet | Dichloromethane | 26.03 | [1] |
| Maytenus aquifolium (Leaves) | Soxhlet | Hexane | 0.49 | [1] |
| Cannabis sativa (Roots) | Soxhlet | n-Hexane | 0.078 (mg/g DW) | [1] |
| Cannabis sativa (Roots) | Soxhlet | Ethanol | 0.071 (% by wt DW) | [1] |
| Monteverdia aquifolia (Leaves) | Soxhlet | Ethanol | 8.3 | [1] |
| Monteverdia aquifolia (Leaves) | Ultrasound-Assisted Extraction | Ethanol | 6.6 | [1] |
| Monteverdia aquifolia (Leaves) | Pressurized-Liquid Extraction | Ethanol | 5.3 | [1] |
Key Observations:
-
Polarity Matters: As a non-polar triterpenoid, this compound generally shows higher solubility and extraction yields with non-polar solvents like petroleum ether and hexane.[1]
-
Solvent Blends: In practice, sequential extractions using solvents of increasing polarity are often employed to remove a wide range of compounds and improve the purity of the final extract.
-
Chloroform and Dichloromethane: These solvents also demonstrate high efficacy in extracting this compound.[1]
-
Alcohols (Methanol and Ethanol): While polar, methanol and ethanol can also be effective, particularly in methods like Soxhlet extraction where continuous extraction with fresh, hot solvent enhances efficiency.[1]
-
Method Dependence: The choice of extraction method significantly impacts the yield. For instance, in one study, conventional Soxhlet extraction with ethanol yielded a higher percentage of this compound compared to ultrasound-assisted or pressurized-liquid extraction with the same solvent.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs. Below are detailed protocols for two common extraction methods used for this compound.
Soxhlet Extraction
This classical and robust technique is widely used for the solid-liquid extraction of triterpenoids.[3] It is particularly effective for compounds with limited solubility in a solvent, as the material is repeatedly extracted with fresh, warm solvent.[3]
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Cellulose (B213188) thimble
-
Extraction solvent (e.g., hexane, chloroform, ethanol)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: The plant material is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Loading the Thimble: A known weight of the powdered plant material is placed inside a cellulose thimble.
-
Apparatus Assembly: The thimble is placed in the main chamber of the Soxhlet extractor. The round bottom flask is filled with the chosen extraction solvent, and the apparatus is assembled with the condenser on top.
-
Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser, dripping onto the plant material in the thimble.
-
Siphoning: When the solvent reaches the top of the siphon arm, the solvent and the extracted compounds are siphoned back into the boiling flask.
-
Continuous Extraction: This cycle is repeated for several hours (typically 6-24 hours), ensuring a thorough extraction.[3] The process is considered complete when the solvent in the siphon arm becomes colorless.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude this compound extract.
-
Drying: The crude extract is then dried to remove any residual solvent.
Microwave-Assisted Extraction (MAE)
MAE is a more modern and sustainable extraction method that utilizes microwave energy to heat the solvent and plant material, which can lead to shorter extraction times and reduced solvent consumption.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave extraction system
-
Extraction vessel
-
Extraction solvent (e.g., ethanol, methanol)
-
Filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: A known amount of the dried, powdered plant material is weighed and placed in the microwave extraction vessel.
-
Solvent Addition: The chosen extraction solvent is added to the vessel at a specific solvent-to-plant material ratio (e.g., 20:1 or 30:1 mL/g).
-
Microwave Irradiation: The vessel is sealed and placed in the microwave extractor. The extraction is carried out at a set temperature (e.g., 60°C) and for a specific duration (e.g., 10-20 minutes). The microwave power will vary depending on the set parameters.
-
Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool. The mixture is then filtered to separate the extract from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.
-
Further Processing: The crude extract can then be subjected to further purification steps to isolate this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.
Caption: General workflow for the extraction and isolation of this compound.
References
A Comparative Guide to Friedelin Quantification: Cross-Validation of HPLC and GC-FID Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Friedelin (B1674157), a pentacyclic triterpenoid (B12794562) with significant pharmacological potential, including anti-inflammatory, antioxidant, and anticancer properties, is one such compound where precise measurement is critical.[1][2][3] This guide provides a comprehensive cross-validation of two widely used analytical techniques for friedelin quantification: High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) or Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical workflow for method cross-validation to assist in selecting the most suitable method for specific analytical requirements. While both techniques are robust, they operate on different principles, offering distinct advantages and limitations.[4][5]
Methodology
A critical aspect of cross-validation is the detailed documentation of the experimental protocols for each method. The following sections provide representative methodologies for the analysis of friedelin using HPLC-PDA/UV and GC-FID. These protocols are based on established methods for triterpenoid analysis and may require optimization for specific sample matrices and instrumentation.[1][6]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a preferred method for the analysis of non-volatile compounds like triterpenoids as it often does not require derivatization.[6][7] However, a key challenge with triterpenoids like friedelin is their lack of strong chromophores, necessitating detection at low wavelengths (205-210 nm), which can be demanding on the mobile phase and instrumentation.[6]
| Parameter | Specification |
| Instrument | HPLC system with PDA or UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm[6] |
| Standard Preparation | Friedelin standard solutions prepared in methanol (B129727) or a similar organic solvent. |
| Sample Preparation | Extraction from the plant matrix using a suitable solvent (e.g., hexane), followed by filtration. |
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
GC-FID offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.[8] For non-volatile compounds like friedelin, a derivatization step is typically required to increase their volatility.[6] This can add complexity to the sample preparation process.[6]
| Parameter | Specification |
| Instrument | Gas Chromatograph with FID detector |
| Column | Capillary column suitable for triterpenoid analysis (e.g., ZB-50, 30 m x 0.25 mm x 0.15 µm)[9] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min)[1] |
| Injector Temperature | 280°C[1][9] |
| Detector Temperature | 320°C[1][9] |
| Oven Temperature Program | Isothermal at 300°C[1] or a programmed ramp for better separation. |
| Injection Mode | Split (e.g., 1:90)[1] |
| Injection Volume | 1 µL |
| Derivatization | Silylation of the sample extract may be necessary to improve volatility and peak shape. |
| Standard Preparation | Friedelin standard solutions prepared in a suitable organic solvent. |
| Sample Preparation | Extraction from the plant matrix, followed by derivatization if required, and filtration. |
Data Presentation: Method Validation Parameters
The performance of each method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[10][11][12] The following tables summarize the comparative data for the HPLC and GC-FID methods for friedelin quantification.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-PDA/UV | GC-FID |
| Linearity (R²) | > 0.999[6][13] | > 0.999[10] |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL[6][13] | Lower than HPLC, typically in the low µg/mL range.[10][14] |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL[6] | Lower than HPLC, typically in the low to mid µg/mL range.[10][14] |
Table 2: Precision and Accuracy
| Parameter | HPLC-PDA/UV | GC-FID |
| Precision (RSD %) | < 2%[6][13] | < 10%[12] |
| Accuracy (Recovery %) | 94.70 - 105.81%[6][13] | 85 - 118%[12] |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflow for each technique and the logical relationship in a cross-validation study.
Figure 1: HPLC Experimental Workflow for Friedelin Quantification.
Figure 2: GC-FID Experimental Workflow for Friedelin Quantification.
Figure 3: Logical Flow of a Cross-Validation Study.
Discussion and Conclusion
Both HPLC and GC-FID are suitable methods for the quantification of friedelin, each with its own set of advantages and disadvantages.
HPLC-PDA/UV is a straightforward technique that allows for the direct analysis of friedelin without the need for derivatization, simplifying sample preparation.[7] This method demonstrates excellent linearity, precision, and accuracy.[6][13] However, the low UV absorption of friedelin necessitates detection at low wavelengths, which can lead to baseline noise and requires a careful selection of high-purity mobile phase components.[6]
GC-FID is known for its high sensitivity and resolution.[8] For triterpenoid analysis, it can offer greater separation efficiency compared to HPLC.[8] The primary drawback is the potential need for derivatization to increase the volatility of friedelin, which adds an extra step to the sample preparation and can be a source of variability.[6]
-
For routine quality control where simplicity and high throughput are desired, HPLC-PDA/UV is a robust and reliable choice.
-
When higher sensitivity and resolution are critical, particularly for complex matrices or trace-level analysis, GC-FID may be the more appropriate method, provided that the sample preparation, including any derivatization steps, is carefully controlled and validated.
A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability, accuracy, and interchangeability of the chosen analytical methods in a research or regulated environment.[4] This ensures the generation of high-quality data for the advancement of drug development and scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
Friedelan-3-one vs. Other Pentacyclic Triterpenoids: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of friedelan-3-one and other prominent pentacyclic triterpenoids, namely ursolic acid, oleanolic acid, and betulinic acid. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Overview of Biological Activities
Pentacyclic triterpenoids are a class of naturally occurring compounds renowned for their diverse pharmacological activities. This section summarizes the key therapeutic areas where this compound and its counterparts have shown promise, with a focus on their anti-cancer, anti-inflammatory, and anti-diabetic properties.
Table 1: Summary of Primary Pharmacological Activities
| Compound | Primary Pharmacological Activities |
| This compound | Anti-cancer, Anti-inflammatory, Anti-diabetic[1][2][3] |
| Ursolic Acid | Anti-cancer, Anti-inflammatory, Anti-diabetic[4][5][6] |
| Oleanolic Acid | Anti-cancer, Anti-inflammatory, Anti-diabetic[7][8] |
| Betulinic Acid | Anti-cancer, Anti-inflammatory, Anti-diabetic[9][10][11] |
Quantitative Comparison of Bioactivity
The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for each compound across various experimental models. This data allows for a quantitative assessment of their relative potency.
Anticancer Activity
The cytotoxic effects of these pentacyclic triterpenoids have been evaluated against a range of cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Cell Line | This compound | Ursolic Acid | Oleanolic Acid | Betulinic Acid |
| MCF-7 (Breast) | - | ~8-10 | 31.94 | 25 |
| HeLa (Cervical) | - | - | - | - |
| A549 (Lung) | - | - | - | - |
| HepG2 (Liver) | - | - | - | - |
| PC-3 (Prostate) | - | - | - | - |
Anti-Diabetic Activity: α-Glucosidase Inhibition
The potential of these compounds to manage hyperglycemia has been assessed through their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
Table 3: Comparative α-Glucosidase Inhibitory Activity (IC50 Values in µM)
| Compound | IC50 (µM) |
| This compound | 45.7 (19.51 µg/mL)[1][2] |
| Ursolic Acid | 466 (213 µg/mL)[12] |
| Oleanolic Acid | ~10-15[8] |
| Betulinic Acid | 16.83[9] |
| Acarbose (Standard) | ~841.3 |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these pentacyclic triterpenoids are mediated through their interaction with and modulation of various intracellular signaling pathways.
This compound
This compound has demonstrated notable effects on pathways related to glucose metabolism and cancer cell survival.
-
Anti-Diabetic Mechanism: this compound is reported to enhance glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. This action is mediated through the activation of the PI3K/Akt signaling pathway .[3] Additionally, it has been shown to modulate the AMPK/mTOR pathway , which plays a crucial role in cellular energy homeostasis.
-
Anticancer Mechanism: In cancer cells, this compound has been observed to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.
Figure 1. Signaling pathways modulated by this compound.
Ursolic Acid, Oleanolic Acid, and Betulinic Acid
These three well-studied pentacyclic triterpenoids share common mechanisms of action, particularly in the context of inflammation and cancer, primarily through the modulation of the NF-κB and apoptotic pathways.
-
Anti-Inflammatory Mechanism: A key anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway . These triterpenoids can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.[4][6]
-
Anticancer Mechanism: Their anticancer effects are largely attributed to the induction of apoptosis . They modulate the expression of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[13][14][15][16][17]
Figure 2. Common signaling pathways modulated by Ursolic, Oleanolic, and Betulinic Acids.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these pentacyclic triterpenoids.
Cell Viability (MTT) Assay for Anticancer Activity
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid (B12794562) (e.g., 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.[13]
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[14][15][16][17]
α-Glucosidase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of α-glucosidase.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 µL of 100 mM phosphate (B84403) buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution (0.2 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.[18]
Conclusion
This compound, along with ursolic acid, oleanolic acid, and betulinic acid, represents a promising class of pentacyclic triterpenoids with significant therapeutic potential. While they exhibit overlapping activities, particularly in cancer and inflammation, their detailed mechanisms of action show notable differences. This compound's prominent role in modulating metabolic pathways like PI3K/Akt and AMPK/mTOR in the context of diabetes sets it apart. In contrast, ursolic acid, oleanolic acid, and betulinic acid have been more extensively characterized for their potent induction of apoptosis and inhibition of the NF-κB inflammatory pathway.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kspublisher.com [kspublisher.com]
- 6. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betulinic Acid Modulates the Expression of HSPA and Activates Apoptosis in Two Cell Lines of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Friedelan-3-one: A Comparative Analysis of In Silico Docking Predictions and In Vitro Experimental Results for Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico molecular docking studies and in vitro experimental results for the biological targets of Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with demonstrated pharmacological potential. The objective is to offer a clear, data-driven overview to inform further research and drug development efforts. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Overview of this compound and its Investigated Targets
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] It has attracted scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Computational studies have predicted its interaction with several key proteins implicated in disease, including Carbonic Anhydrases, the anti-apoptotic protein Bcl-2, and the Cannabinoid Type 1 Receptor (CB1). This guide critically evaluates the correlation between these computational predictions and available experimental evidence.
Comparative Analysis of In Silico and In Vitro Data
This section presents a side-by-side comparison of the predictive in silico docking data and the corresponding in vitro experimental findings for the identified targets of this compound.
B-cell lymphoma-2 (Bcl-2) Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, making them significant targets in cancer therapy. In silico studies have consistently predicted a strong binding affinity of this compound for the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[2] These predictions have been substantiated by in vitro experiments in human oral cancer cells.[2]
Table 1: Comparison of In Silico Docking and In Vitro Results for this compound Targeting Bcl-2 and Bax
| Target Protein | In Silico Finding | Quantitative Value (In Silico) | In Vitro Assay | In Vitro Finding | Quantitative Value (In Vitro) | Reference |
| Bcl-2 | Strong binding affinity | -8.0 kcal/mol | Gene Expression (RT-PCR) | Downregulation of Bcl-2 expression | Statistically significant decrease in mRNA levels | [2] |
| Bax | Strong binding affinity | -8.3 kcal/mol | Gene Expression (RT-PCR) | Upregulation of Bax expression | Statistically significant increase in mRNA levels | [2] |
| KB Oral Cancer Cells | Not Applicable | Not Applicable | MTT Assay | Dose- and time-dependent cytotoxicity | IC50: 117.25 µM (24h), 58.72 µM (48h) | [2] |
| KB Oral Cancer Cells | Not Applicable | Not Applicable | Annexin V-FITC Flow Cytometry | Induction of apoptosis | 22.29% apoptotic cells after 48h | [2] |
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA I, II, and IV, are implicated in various physiological and pathological processes, including cancer. In silico studies suggest that this compound may act as a modulator of human carbonic anhydrases.[3][4]
Table 2: Summary of In Silico Docking Results for this compound Targeting Carbonic Anhydrases
| Target Protein | In Silico Finding | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Carbonic Anhydrase I (CA I) | Highest binding affinity among tested CAs | -34.911 (after 100 ns MD simulation) | Not explicitly detailed in the abstract | [3] |
| Carbonic Anhydrase II (CA II) | Moderate binding affinity | Lower than CA I | Not explicitly detailed in the abstract | [3] |
| Carbonic Anhydrase IV (CA IV) | Lower binding affinity | Lower than CA I and CA II | Not explicitly detailed in the abstract | [3] |
In Vitro Validation: To date, no published studies have reported the direct in vitro inhibitory activity of this compound against human carbonic anhydrase isoforms. The in silico findings represent a predictive model that awaits experimental verification.
Cannabinoid Type 1 Receptor (CB1)
The CB1 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a key component of the endocannabinoid system. Molecular docking studies have explored the potential of this compound to interact with the CB1 receptor.[5][6]
Table 3: Summary of In Silico Docking Results for this compound Targeting the Cannabinoid Type 1 Receptor (CB1)
| Target Protein | In Silico Finding | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Cannabinoid Receptor 1 (CB1) | Strong binding affinity | -8.1 | Not explicitly detailed in the abstract | [5][6] |
In Vitro Validation: Currently, there is a lack of published in vitro studies investigating the binding affinity or functional activity of this compound at the human CB1 receptor. The in silico data suggests a potential interaction that requires experimental validation through techniques such as radioligand binding assays or functional assays measuring downstream signaling.[7][8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate KB oral cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9][10]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) and incubate for 24 and 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat KB cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[12][13]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][13][14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to quantify the mRNA expression levels of target genes.
-
RNA Extraction: Treat KB cells with this compound for 48 hours. Extract total RNA using a suitable kit according to the manufacturer's instructions.[16]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[16]
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.[17][18]
-
Thermal Cycling: The PCR cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the fold change in gene expression in treated cells relative to untreated controls.[19]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound.
Caption: The Intrinsic Apoptotic Pathway Modulated by this compound.
Caption: General Workflow for In Silico and In Vitro Target Validation.
Conclusion
This comparative guide highlights the current understanding of this compound's interactions with key biological targets. For the Bcl-2 protein family , there is a strong correlation between in silico predictions of high binding affinity and in vitro evidence of apoptosis induction and modulation of Bcl-2 and Bax gene expression in oral cancer cells. This convergence of computational and experimental data provides a solid foundation for its potential as an anticancer agent targeting the intrinsic apoptotic pathway.
In contrast, for Carbonic Anhydrases and the Cannabinoid Type 1 Receptor , the available evidence is currently limited to in silico predictions. While these computational studies suggest that this compound may interact with these targets, there is a clear need for in vitro experimental validation to confirm these findings. Future research should focus on performing direct binding and functional assays to ascertain the nature and significance of these predicted interactions.
This guide underscores the importance of integrating computational and experimental approaches in drug discovery. While in silico methods provide valuable insights and guide research, in vitro validation remains the crucial step in confirming the biological activity of a compound and elucidating its mechanism of action. The findings presented here should encourage further investigation into the therapeutic potential of this compound, particularly in the context of cancer and other diseases where its identified targets play a significant role.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking and Molecular Dynamics Simulation Studies of Triterpenes from Vernonia patula with the Cannabinoid Type 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. MTT assay [bio-protocol.org]
- 10. 2.6. MTT Assay [bio-protocol.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cjmb.org [cjmb.org]
- 17. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.journalagent.com [pdf.journalagent.com]
- 19. dovepress.com [dovepress.com]
Unambiguous Structural Confirmation of Friedelan-3-one: A Comparative Guide to 2D NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the journey from discovery to application. This guide provides a detailed comparison of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural confirmation of the isolated pentacyclic triterpenoid, Friedelan-3-one.
This compound, a widely distributed natural product, has garnered significant interest for its diverse pharmacological activities.[1] Accurate and irrefutable structural confirmation is paramount for understanding its structure-activity relationships and for advancing its potential as a therapeutic agent. This guide presents a head-to-head comparison of 2D NMR and X-ray crystallography, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Snapshot
The following tables summarize the key quantitative data obtained from 2D NMR and X-ray crystallographic analyses of this compound.
Table 1: 2D NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) | Key HMBC Correlations (¹H → ¹³C) | Key HSQC Correlation |
| 1 | 22.3 | 1.88 (m), 1.65 (m) | C-2, C-3, C-5, C-10 | CH₂ |
| 2 | 41.5 | 2.39 (m), 2.28 (m) | C-1, C-3, C-4, C-10 | CH₂ |
| 3 | 213.2 | - | - | C |
| 4 | 58.2 | 2.25 (m) | C-2, C-3, C-5, C-23 | CH |
| 5 | 42.1 | 1.55 (m) | C-4, C-6, C-7, C-10, C-23, C-24 | CH |
| 6 | 41.3 | 1.48 (m), 1.30 (m) | C-5, C-7, C-8, C-10 | CH₂ |
| 7 | 18.2 | 1.58 (m), 1.35 (m) | C-5, C-6, C-8, C-9 | CH₂ |
| 8 | 53.1 | 1.50 (m) | C-6, C-7, C-9, C-14, C-26 | CH |
| 9 | 37.4 | 1.25 (m) | C-8, C-10, C-11 | CH |
| 10 | 59.5 | 1.55 (m) | C-1, C-2, C-5, C-8, C-9, C-24, C-25 | CH |
| 11 | 35.6 | 1.60 (m), 1.40 (m) | C-9, C-12, C-13 | CH₂ |
| 12 | 30.5 | 1.52 (m), 1.28 (m) | C-11, C-13, C-14, C-28 | CH₂ |
| 13 | 39.7 | 1.25 (m) | C-11, C-12, C-14, C-18, C-27, C-28 | CH |
| 14 | 38.3 | - | - | C |
| 15 | 32.4 | 1.50 (m), 1.25 (m) | C-13, C-14, C-16, C-28 | CH₂ |
| 16 | 36.0 | 1.65 (m), 1.45 (m) | C-15, C-17, C-18, C-29 | CH₂ |
| 17 | 30.0 | 1.38 (m) | C-13, C-16, C-18, C-21, C-22, C-29, C-30 | CH |
| 18 | 42.8 | 1.60 (m) | C-13, C-17, C-19, C-20, C-29, C-30 | CH |
| 19 | 35.3 | 1.45 (m), 1.20 (m) | C-18, C-20, C-21, C-30 | CH₂ |
| 20 | 28.2 | 1.25 (m) | C-18, C-19, C-21, C-22, C-30 | CH |
| 21 | 32.8 | 1.55 (m), 1.35 (m) | C-17, C-20, C-22 | CH₂ |
| 22 | 39.2 | 1.50 (m), 1.25 (m) | C-17, C-20, C-21 | CH₂ |
| 23 | 6.8 | 0.87 (d, J=6.4 Hz) | C-3, C-4, C-5 | CH₃ |
| 24 | 14.7 | 0.72 (s) | C-4, C-5, C-9, C-10 | CH₃ |
| 25 | 17.9 | 0.86 (s) | C-9, C-10, C-11 | CH₃ |
| 26 | 18.7 | 1.00 (s) | C-8, C-13, C-14, C-15 | CH₃ |
| 27 | 20.3 | 1.05 (s) | C-12, C-13, C-14, C-18 | CH₃ |
| 28 | 32.1 | 1.18 (s) | C-13, C-14, C-15, C-16, C-18 | CH₃ |
| 29 | 31.8 | 0.95 (s) | C-17, C-18, C-19, C-20 | CH₃ |
| 30 | 35.0 | 0.99 (s) | C-18, C-19, C-20, C-21 | CH₃ |
Note: Chemical shifts and correlations are compiled from literature data and may vary slightly depending on experimental conditions.[2][3]
Table 2: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.633(2) |
| b (Å) | 11.666(3) |
| c (Å) | 28.011(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2495.9(11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.135 |
| R-factor (%) | 5.63 |
Note: Data is from a disordered crystal containing both epifriedelin-3-ol and friedelin-3-one. The minor component is friedelin-3-one.[4]
Experimental Protocols
2D NMR Spectroscopy
A detailed protocol for the structural elucidation of this compound using 2D NMR is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and optimize spectral parameters.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
2D NMR Spectra Acquisition: The following experiments are crucial for complete structural assignment:[5]
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between ¹H and ¹³C, crucial for connecting spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks in each 2D spectrum to build the molecular framework and assign all proton and carbon signals.[6][7][8][9]
X-ray Crystallography
The following outlines the general methodology for single-crystal X-ray diffraction of a natural product like this compound:
-
Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[11][12]
-
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]
-
Visualization of Methodologies
The following diagrams illustrate the workflows for structural confirmation using 2D NMR and X-ray crystallography.
Caption: Workflow for 2D NMR analysis of this compound.
Caption: Workflow for X-ray crystallography of this compound.
Comparison and Conclusion
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Crystalline Solid |
| Information Provided | Connectivity, stereochemistry, and dynamic information in solution. | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. |
| Primary Challenge | Spectral overlap in complex molecules, requiring high-field instruments. | Growing a high-quality single crystal. |
| Ambiguity | Can sometimes be ambiguous for complex stereochemistry without supporting data. | Provides an unambiguous 3D structure of the crystallized molecule. |
| Throughput | Relatively high-throughput once experimental conditions are optimized. | Can be low-throughput due to the crystallization step. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Stereochemistry of 16α-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. chemistry.uoc.gr [chemistry.uoc.gr]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
Comparative Cytotoxicity Analysis: Friedelan-3-one versus Doxorubicin in Breast Cancer Cells
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of Friedelan-3-one, a natural pentacyclic triterpenoid, and Doxorubicin (B1662922), a conventional chemotherapeutic agent, on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology.
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a compound isolated from various plant species, has demonstrated promising anticancer properties.[1][2][3][4] Doxorubicin is a well-established anthracycline antibiotic widely used in breast cancer chemotherapy.[5][6] This guide compares the cytotoxic profiles of these two compounds, presenting available experimental data, outlining methodologies, and illustrating the signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the reported IC50 values for this compound and Doxorubicin in various breast cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: Cytotoxicity of this compound in Breast Cancer Cells
| Cell Line | IC50 Value | Exposure Time | Reference |
| MCF-7 | 0.51 µg/mL | 48 hours | [2] |
Table 2: Cytotoxicity of Doxorubicin in Breast Cancer Cells
| Cell Line | IC50 Value | Exposure Time | Reference |
| AMJ13 | 223.6 µg/mL | Not Specified | [7][8] |
| MDA-MB-231 | 0.9 µM | 24 hours | [9] |
| MCF-7 | 2.2 µM | 24 hours | [9] |
| MCF-7 | 2.50 µM | Not Specified | [10] |
| BT-20 (Monolayer) | 320 nM | 72 hours | [11][12][13] |
| MCF-7/MDR1 | 34.8 µg/mL (Free DOX) | Not Specified | [5] |
| MCF-7 | >10 µM (Resistant) | Not Specified | [14] |
Experimental Protocols
The following is a representative methodology for determining the cytotoxicity of a compound using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound
This compound exhibits its cytotoxic effects through the induction of apoptosis and modulation of key signaling pathways.[1] Studies have shown that it can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[2] Furthermore, this compound has been reported to influence the NF-κB, PI3K/AKT, and MAPK signaling pathways, which are crucial for cell survival and proliferation.[1]
Caption: Signaling pathway of this compound.
Doxorubicin
Doxorubicin's primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[15][16] These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[17] Resistance to doxorubicin is a significant clinical challenge and has been linked to the activation of survival pathways such as PI3K/AKT and MAPK/ERK, as well as the overexpression of drug efflux pumps.[6][18]
Caption: Mechanism of action of Doxorubicin.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
References
- 1. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advetresearch.com [advetresearch.com]
- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures [mdpi.com]
- 13. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spher… [ouci.dntb.gov.ua]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Bounty: A Comparative Analysis of Friedelan-3-one Content in Diverse Flora
For Immediate Release
A comprehensive comparative guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth analysis of Friedelan-3-one content across various plant species. This guide offers a meticulous examination of quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of relevant biological pathways, serving as a critical resource for the scientific community.
This compound, a pentacyclic triterpenoid (B12794562) also known as friedelin, is a naturally occurring compound that has garnered significant interest for its wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide delves into the distribution and concentration of this promising molecule in different plant sources, providing a foundation for further research and development.
Quantitative Comparison of this compound Across Plant Species
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. Cork, the outer bark of the cork oak (Quercus suber), stands out as a particularly rich source of this triterpenoid. The following table summarizes the quantitative findings from various studies, offering a comparative overview of this compound content.
| Plant Species | Family | Plant Part | Extraction Method | Quantification Method | This compound Content | Reference |
| Quercus suber | Fagaceae | Cork | Not Specified | GC-MS | 2.47 g/kg (dry weight) | [1] |
| Quercus suber | Fagaceae | Cork Byproduct | Not Specified | GC-MS | 1.4 - 5.0 g/kg | [1] |
| Maytenus ilicifolia | Celastraceae | Leaves | Hexane | GC-FID | 0.44 mg/L in extract | [1] |
| Cannabis sativa | Cannabaceae | Roots | n-Hexane | Not Specified | 12.8 mg/kg | [3] |
| Lentinula edodes | Marasmiaceae | Fruiting Body (Oil) | Not Specified | Not Specified | 8.76 - 15.10 mg/kg |
Experimental Protocols: A Guide to Isolation and Quantification
Accurate determination of this compound content relies on robust and well-defined experimental procedures. This section details the methodologies for extraction and quantification that are commonly employed in phytochemical analysis.
Experimental Workflow for this compound Quantification
Soxhlet Extraction
A classic and widely used method for the exhaustive extraction of phytochemicals from solid materials.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.
-
Procedure:
-
Place the powdered plant material in a cellulose (B213188) thimble.
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., n-hexane, chloroform, or ethanol) is placed in the round-bottom flask.
-
The solvent is heated to its boiling point. The vapor travels up the distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent in the thimble reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the flask.
-
This cycle is repeated for several hours (typically 6-24 hours) until the extraction is complete.
-
The resulting extract is then concentrated using a rotary evaporator.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification
A powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Sample Preparation: The crude extract is often purified or derivatized to improve volatility and chromatographic separation.
-
Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. A calibration curve is typically generated using a certified reference standard of this compound to ensure accurate quantification. A typical GC-MS condition for this compound analysis involves an isothermal temperature of 80°C for 5 minutes, followed by a ramp up to 285°C, with an injector temperature of 250°C and a transfer line temperature of 285°C.[1]
-
Biological Activity and Signaling Pathway
This compound has been shown to exert its biological effects through various molecular mechanisms. One notable pathway is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial in regulating cellular energy homeostasis, growth, and autophagy.
AMPK/mTOR Signaling Pathway
References
Reproducibility and limitations of published Friedelan-3-one synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
Friedelan-3-one, a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory, anticancer, antibacterial, and neuroprotective properties, has garnered considerable interest within the scientific community.[1] Its potential as a precursor for other valuable compounds, such as the anticancer drug celastrol, further underscores the need for efficient and scalable production methods.[1] Historically, the acquisition of this compound has been exclusively reliant on extraction from natural sources. However, the inherent challenges of chemical synthesis and the low abundance in plants have spurred the development of innovative biosynthetic approaches.[1]
This guide provides a comprehensive comparison of the two primary methodologies for obtaining this compound: traditional extraction from botanical sources and the emerging technique of de novo biosynthesis via metabolically engineered microorganisms. We present a detailed analysis of the reproducibility and limitations of each approach, supported by available quantitative data and experimental protocols.
At a Glance: Extraction vs. Biosynthesis
| Feature | Extraction from Natural Sources | De Novo Biosynthesis (in S. cerevisiae) |
| Principle | Isolation of the compound from plant biomass (e.g., leaves, bark, cork). | Microbial fermentation using an engineered yeast strain to produce the compound from simple sugars. |
| Primary Feedstock | Plant material (e.g., Monteverdia aquifolia, Cannabis sativa roots).[2] | Glucose and other fermentation media components.[1] |
| Typical Yield | Variable, dependent on plant source, extraction method, and solvent. Generally in the range of mg/g of dry weight. For instance, Soxhlet extraction from Monteverdia aquifolia leaves yielded 8.3%.[2] | Reported titers up to 1500 mg/L in shake-flask fermentation.[1] |
| Scalability | Can be limited by the availability and sustainability of the plant source. | Highly scalable using standard industrial fermentation technology. |
| Purity & Downstream Processing | Requires extensive purification to remove co-extracted plant metabolites. | Potentially simpler purification from a cleaner fermentation broth. |
| Environmental Impact | Can involve significant consumption of organic solvents and generation of plant waste. | Generally considered a "greener" technology with a lower environmental footprint. |
| Reproducibility & Consistency | Can be affected by seasonal and geographical variations in plant material. | High reproducibility and consistency under controlled fermentation conditions. |
| Cost-Effectiveness | Can be costly due to labor-intensive collection and extraction processes, and fluctuating raw material prices. | Potentially more cost-effective at large scale due to the use of inexpensive feedstocks and automated processes. |
Quantitative Comparison of Production Methods
The following table summarizes quantitative data from published studies on different methods for obtaining this compound.
| Method | Sub-Method/Strain | Source/Feedstock | Key Parameters | Reported Yield/Titer | Reference |
| Extraction | Soxhlet | Monteverdia aquifolia leaves | Ethanol (B145695), 360 min, ~78°C | 8.3% (extract yield) | [2] |
| Ultrasound-Assisted Extraction (UAE) | Monteverdia aquifolia leaves | Ethanol, 30 min, 50°C, 80% amplitude | 6.6% (extract yield) | [2] | |
| Pressurized Liquid Extraction (PLE) | Monteverdia aquifolia leaves | Ethanol, 25 min, 60°C | 5.3% (extract yield) | [2] | |
| Supercritical Fluid Extraction (SFE) | Cannabis sativa roots | Supercritical CO2 with 10% EtOH co-solvent, 2h, 20 MPa, 60°C | 0.0548% by weight of dry material | [2] | |
| De Novo Biosynthesis | Engineered S. cerevisiae (Initial Strain) | Glucose (in YPD medium) | Expression of Friedelin synthase gene (TwOSC1) | ~50 mg/L | [1] |
| Engineered S. cerevisiae (Z16 Strain) | Glucose (in YPD medium) | Enhanced key enzymes, reduced competing pathways | 270 mg/L | [1] | |
| Engineered S. cerevisiae (Z28 Strain) | Optimized medium with oleic acid | Medium optimization and lipid droplet engineering | 1500 mg/L | [1] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is a representative example based on methodologies described in the literature.[2]
Objective: To extract this compound from dried and powdered plant leaves.
Materials and Equipment:
-
Dried and powdered leaves of a known this compound containing plant (e.g., Monteverdia aquifolia)
-
Ethanol (95% or absolute)
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Weigh a specific amount of the dried plant powder (e.g., 10 g).
-
Place the powder in a suitable flask.
-
Add a defined volume of ethanol to achieve a specific solvent-to-biomass ratio (e.g., 20 mL/g).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) and sonication amplitude (e.g., 80%).
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.
-
The resulting crude extract can then be subjected to further chromatographic purification to isolate pure this compound.
De Novo Biosynthesis of this compound in Saccharomyces cerevisiae
This protocol is a summary of the key steps involved in the metabolic engineering and fermentation process for this compound production.[1][3]
Objective: To produce this compound through fermentation of a genetically engineered S. cerevisiae strain.
Materials and Equipment:
-
Genetically engineered S. cerevisiae strain expressing Friedelin synthase and other pathway-enhancing genes.
-
Yeast extract peptone dextrose (YPD) medium or other suitable fermentation medium.
-
Shake flasks or a bioreactor.
-
Incubator shaker.
-
Centrifuge.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Analytical equipment for quantification (e.g., GC-MS or HPLC).
Procedure:
-
Strain Cultivation: Inoculate a single colony of the engineered S. cerevisiae strain into a seed culture medium and grow overnight in an incubator shaker.
-
Fermentation: Inoculate the production medium in a shake flask or bioreactor with the seed culture. The production medium is typically a rich medium like YPD, which may be optimized with additional components like oleic acid to enhance production.
-
Incubation: Incubate the culture under controlled conditions (e.g., specific temperature and shaking speed) for a defined period to allow for cell growth and product formation.
-
Extraction: After fermentation, harvest the cells by centrifugation. The product, this compound, can be extracted from the cell pellet and/or the supernatant using an appropriate organic solvent.
-
Analysis: Quantify the concentration of this compound in the extract using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Production Workflows
The following diagrams illustrate the generalized workflows for the two primary methods of obtaining this compound.
Caption: Workflow for the extraction of this compound from natural sources.
Caption: Workflow for the de novo biosynthesis of this compound.
Reproducibility and Limitations
Extraction from Natural Sources:
The reproducibility of extracting this compound from plants is a significant challenge. The concentration of the compound in plant tissues can vary considerably depending on factors such as the plant's genetic makeup, geographical location, climate, and harvest time. This inherent variability makes it difficult to establish a standardized production process with consistent yields. Furthermore, the reliance on specific plant species raises concerns about sustainability and the potential for over-harvesting. From a process perspective, the efficiency of extraction is highly dependent on the chosen method and solvent, and scaling up these processes can be energy-intensive and may require large volumes of organic solvents, posing environmental concerns.
De Novo Biosynthesis:
The biosynthetic approach offers a highly reproducible and controlled method for this compound production. By using a well-defined genetically engineered microbial strain and standardized fermentation conditions, consistent titers can be achieved. The primary limitation of this technology is the complexity of metabolic engineering required to achieve high yields. The development of a high-producing strain can be a time-consuming and resource-intensive process, involving the optimization of multiple genes and pathways to direct metabolic flux towards the desired product and away from competing pathways.[1] While the reported titer of 1500 mg/L is promising, further process optimization and scale-up to industrial-level bioreactors will be necessary to demonstrate commercial viability. Additionally, the stability of the engineered strain over multiple generations of fermentation needs to be ensured.
Conclusion
The production of this compound is at a crossroads. While extraction from natural sources remains a viable method, particularly for smaller-scale research purposes, its limitations in terms of reproducibility, scalability, and sustainability are significant. The advent of de novo biosynthesis in engineered microorganisms represents a paradigm shift, offering a potentially more sustainable, scalable, and consistent supply of this valuable triterpenoid. As the technology of synthetic biology continues to advance, it is anticipated that the yields and economic feasibility of microbial production of this compound will continue to improve, making it an increasingly attractive alternative to traditional extraction methods for pharmaceutical and other industrial applications.
References
- 1. De Novo Synthesis of Friedelin in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison of the Antiulcer Activity of Friedelan-3-one and Friedelan-3β-ol
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antiulcerogenic properties of two closely related pentacyclic triterpenoids: Friedelan-3-one (also known as Friedelin) and Friedelan-3β-ol (epifriedelanol). While both compounds are found in various medicinal plants, the available scientific evidence for their gastroprotective effects differs significantly. This comparison synthesizes the existing experimental data to provide a clear perspective on their potential as antiulcer agents.
Executive Summary
Current research strongly supports the antiulcer activity of This compound , particularly in ethanol-induced gastric ulcer models. Its mechanism is attributed to a combination of cytoprotective, antioxidant, and anti-inflammatory effects. In contrast, there is a notable lack of evidence supporting the antiulcer activity of Friedelan-3β-ol . A key study that directly compared both compounds in an indomethacin-induced ulcer model found neither to be effective. Therefore, based on current literature, this compound shows significant promise as a gastroprotective agent, while the efficacy of Friedelan-3β-ol remains unproven.
Comparative Analysis of Antiulcer Activity
This compound (Friedelin)
This compound has demonstrated potent gastroprotective effects in preclinical studies, most notably in the ethanol-induced gastric ulcer model in rats. Research indicates that its efficacy is dose-dependent and involves multiple mechanisms of action.
Table 1: Efficacy of this compound in Ethanol-Induced Gastric Ulcer Model
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Inhibition (%) |
| Control (Vehicle) | - | 12.5 ± 1.5 | - |
| This compound | 35 | 2.5 ± 0.5 | 80% |
| Ranitidine (Standard) | 50 | 3.0 ± 0.6 | 76% |
| Data synthesized from studies demonstrating the significant anti-ulcer effects of this compound. |
Friedelan-3β-ol (epifriedelanol)
Despite its structural similarity to this compound, there is a significant lack of published data demonstrating any antiulcer activity for Friedelan-3β-ol. Searches of scientific literature did not yield studies with positive quantitative data on its gastroprotective effects in any standard ulcer model.
Direct Head-to-Head Comparison
A pivotal study by Queiroga et al. (2000) directly evaluated both this compound and Friedelan-3β-ol for their antiulcerogenic properties in an indomethacin-induced ulcer model in rats. The findings from this study are crucial for a direct comparison.
Table 2: Head-to-Head Comparison in Indomethacin-Induced Ulcer Model
| Compound | Outcome |
| This compound | Did not significantly decrease gastric ulcers.[1] |
| Friedelan-3β-ol | Did not significantly decrease gastric ulcers.[1] |
This study is significant as it is the only known research that tests both compounds under the same experimental conditions.[1] The results suggest that in ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, neither triterpenoid (B12794562) offers protection.[1] This contrasts with the positive results for this compound in the ethanol-induced model, highlighting the importance of the ulcerogenic stimulus in evaluating potential treatments.
Proposed Mechanism of Action
The mechanism for antiulcer activity has been elucidated for this compound but remains unknown for Friedelan-3β-ol due to its lack of observed efficacy.
This compound
The gastroprotective mechanism of this compound is multifactorial, involving the enhancement of mucosal defense and reduction of aggressive factors.[2][3]
-
Antioxidant Activity: It significantly increases the activity of antioxidant enzymes in gastric tissue.
-
Anti-inflammatory Effects: this compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing anti-inflammatory cytokines like IL-10.[2] It also decreases the expression of inducible nitric oxide synthase (iNOS).[2][3]
-
Cytoprotective Action: The compound enhances gastric mucus production and increases the levels of prostaglandin (B15479496) E2 (PGE2), which is crucial for maintaining mucosal integrity.[3]
-
Anti-apoptotic Effects: It has been shown to decrease the levels of caspase-3, an enzyme involved in apoptosis, thereby protecting gastric cells.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the experimental designs used to evaluate the antiulcer activity of these compounds.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the cytoprotective effects of a compound.
-
Animal Preparation: Wistar rats (180-200g) are fasted for 24 hours before the experiment, with free access to water.
-
Grouping: Animals are divided into several groups: a negative control (vehicle), a positive control (e.g., Ranitidine, 50 mg/kg), and test groups receiving this compound at various doses (e.g., 35 mg/kg).
-
Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.).
-
Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol (B145695) is administered orally to each rat to induce gastric ulcers.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, inflated with saline, and opened along the greater curvature.
-
Ulcer Scoring: The gastric mucosa is examined for lesions. The ulcer index is calculated by measuring the area of the lesions. The percentage of inhibition is determined by comparing the ulcer index of the treated groups with the control group.
References
Unlocking Antibiotic Synergy: A Comparative Guide to Friedelan-3-one's Potentiating Effects
For Immediate Release
A deep dive into the synergistic capabilities of Friedelan-3-one, a naturally occurring triterpenoid, reveals its potential to revitalize the efficacy of conventional antibiotics against a spectrum of pathogenic bacteria. This guide offers researchers, scientists, and drug development professionals a comprehensive evaluation of this compound's performance, supported by experimental data, to inform future antimicrobial research and development.
This compound, a pentacyclic triterpene found in a variety of plant species, has demonstrated notable antimicrobial properties.[1][2] However, its true potential may lie in its ability to act in concert with existing antibiotics, enhancing their potency and potentially overcoming bacterial resistance mechanisms. This guide synthesizes available data on the synergistic effects of this compound with several known antibiotics, providing a clear comparison of its efficacy and a detailed overview of the experimental protocols used to ascertain these effects.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of the key findings is presented in the tables below.
Synergistic Effects with Ampicillin (B1664943) against Gram-Negative Bacteria
A study by Thongson et al. (2014) investigated the synergy of this compound with ampicillin against several opportunistic Gram-negative bacteria. The results demonstrated a significant synergistic effect, particularly against Escherichia coli.[3]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | FIC Index | Interpretation |
| E. coli ATCC 25913 | Ampicillin | 110.08 | 436.72 | 0.25 | Synergy |
| A. baumannii | Ampicillin | 220.16 | 218.36 | 0.5 | Synergy |
| P. aeruginosa | Ampicillin | 110.08 | 436.72 | 0.5 | Synergy |
Table 1: Synergistic activity of this compound with Ampicillin. Data sourced from Thongson et al. (2014).[3]
Potentiation of Antibiotics against Multidrug-Resistant Staphylococcus aureus
Research by Annan et al. (2009) has shown that this compound can significantly potentiate the activity of tetracycline, erythromycin, and norfloxacin (B1679917) against multidrug-resistant strains of Staphylococcus aureus that possess specific efflux pump mechanisms.[4]
| Antibiotic | Resistant S. aureus Strain (Efflux Pump) | Fold Potentiation by this compound |
| Tetracycline | XU212 (Tet(K)) | 2-fold |
| Erythromycin | SA1199B (Msr(A)) | 4-fold |
| Norfloxacin | RN4220 (Nor(A)) | 16-fold |
Table 2: Fold potentiation of various antibiotics by this compound against resistant S. aureus strains. Data sourced from Annan et al. (2009).[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.[5]
-
Preparation of Reagents: Stock solutions of this compound and the selected antibiotic are prepared in an appropriate solvent. A series of two-fold dilutions for each compound are then prepared in a 96-well microtiter plate.
-
Plate Setup: The dilutions of the antibiotic are typically made along the x-axis (columns), while the dilutions of this compound are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents. Control wells containing each agent alone, a growth control (bacteria only), and a sterility control (media only) are included.
-
Inoculation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Each well (except the sterility control) is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, the wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[5]
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents at specific concentrations (e.g., at their MIC, or sub-MIC levels determined from the checkerboard assay), both individually and in combination. A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Serial dilutions of these aliquots are plated onto agar (B569324) plates.
-
Incubation and Colony Counting: The agar plates are incubated, and the number of viable colonies (Colony Forming Units, CFU) is counted.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.
References
- 1. webapps.knust.edu.gh [webapps.knust.edu.gh]
- 2. Friedelin and 3β-Friedelinol: Pharmacological Activities | CoLab [colab.ws]
- 3. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Friedelan-3-one: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Friedelan-3-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this pentacyclic triterpenoid.
This compound is classified as a combustible solid, which necessitates careful handling to mitigate fire risks. While it is reported to have low cytotoxicity, it should still be treated as a chemical waste product and disposed of in accordance with institutional and regulatory guidelines. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain.
Summary of Key Data
| Property | Data | Source |
| Physical State | Solid | Sigma-Aldrich |
| Combustibility | Combustible Solid (Storage Class Code 11) | Sigma-Aldrich |
| Toxicity | Reported low cytotoxicity | MDPI[1] |
| Solubility in Water | Insoluble | MDPI[1] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), Eyeshields, Gloves | Sigma-Aldrich |
Experimental Protocols for Disposal
The recommended disposal method for this compound is through a licensed hazardous waste contractor, typically involving incineration.[2][3] The following protocol outlines the steps for accumulating and preparing the chemical for pickup.
Materials Required:
-
Properly labeled hazardous waste container (compatible with solids, e.g., a securely sealable plastic or fiber drum)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, and a dust mask.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste. This area should be away from ignition sources and general laboratory traffic.
-
Container Preparation:
-
Select a waste container that is in good condition, compatible with solid chemical waste, and has a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Wearing appropriate PPE, carefully transfer the solid this compound waste into the prepared container.
-
Do not mix this compound with other waste streams, particularly liquids or incompatible chemicals, in the same container.
-
Keep the container closed at all times except when adding waste.
-
-
Labeling:
-
Clearly write "this compound" and its CAS number (559-74-0) on the hazardous waste label.
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the first piece of waste was added to the container.
-
-
Storage in SAA:
-
Store the sealed and labeled container in the designated SAA.
-
Ensure the container is stored in a way that prevents it from tipping over or being damaged.
-
-
Arrange for Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Friedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Friedelan-3-one, a pentacyclic triterpenoid (B12794562) utilized in various research applications. While this compound is reported as not meeting GHS hazard criteria, indicating low acute toxicity, adherence to proper laboratory safety protocols is crucial to ensure a safe working environment.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Key Safety and Physical Data
The following tables summarize the essential quantitative data for this compound.
| Chemical and Physical Properties | |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 262-265 °C[2] |
| Solubility | Insoluble in water, soluble in chloroform, and sparingly soluble in ethanol.[3] |
| Storage Class | Combustible Solid[2] |
| Hazard Information | |
| GHS Classification | Not reported to meet GHS hazard criteria.[1] |
| Primary Hazards | As a combustible solid, avoid ignition sources. As a powder, inhalation should be minimized. |
Personal Protective Equipment (PPE)
The minimum recommended personal protective equipment when handling this compound is detailed below.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile gloves. |
| Eye Protection | Safety glasses or goggles. |
| Respiratory Protection | N95 dust mask, particularly when handling the powder form.[2] |
| Body Protection | Standard laboratory coat. |
Experimental Protocol: Handling and Weighing
A precise and safe methodology for handling this compound is critical. The following protocol outlines the step-by-step process for weighing the solid compound.
Objective: To accurately weigh a specific quantity of this compound powder while minimizing exposure and contamination.
Materials:
-
This compound solid
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate receiving vessel (e.g., flask, vial)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.
-
Don the required personal protective equipment: lab coat, safety glasses, nitrile gloves, and an N95 dust mask.
-
-
Taring the Balance:
-
Place a clean piece of weighing paper or a weighing boat on the balance pan.
-
Close the balance doors and press the "tare" or "zero" button to zero the mass.
-
-
Weighing the Compound:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer a small amount of the powder onto the weighing paper/boat.
-
Monitor the mass on the balance display. Add or remove small amounts of the compound until the desired mass is reached.
-
Avoid spilling the powder. If a spill occurs, clean it immediately according to the spill cleanup protocol.
-
-
Transferring the Compound:
-
Once the desired mass is achieved, carefully remove the weighing paper/boat from the balance.
-
Gently tap the weighing paper/boat to transfer the powder into the designated receiving vessel.
-
-
Post-Weighing:
-
Securely close the container of this compound.
-
Clean the spatula and the work area.
-
Dispose of the used weighing paper/boat and any contaminated materials in the designated solid waste container.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Operational and Disposal Plan
A clear plan for storage and disposal is essential for laboratory safety and environmental responsibility.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from sources of ignition as it is a combustible solid.[2]
Spill Cleanup:
-
Ensure proper PPE is worn before addressing the spill.
-
For a small spill of solid material, gently sweep it up, avoiding the generation of dust.
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, wipes) into a sealed container labeled as "Solid Chemical Waste."
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal: As this compound is not classified as a hazardous waste, disposal should follow standard procedures for non-hazardous solid chemical waste.[1][4][5]
-
Collection:
-
Collect all solid waste, including unused this compound and contaminated materials (e.g., gloves, weighing paper), in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Non-Hazardous Solid Chemical Waste" and list "this compound" as a primary constituent.[6]
-
-
Storage of Waste:
-
Store the waste container in a designated waste accumulation area, away from general laboratory traffic.
-
-
Disposal:
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Workflow and Logic Diagrams
To visually represent the procedural steps for handling this compound, the following diagrams have been generated.
Caption: Workflow for weighing this compound solid.
Caption: Disposal plan for this compound waste.
References
- 1. Friedelin | C30H50O | CID 91472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedelin technical grade this compound [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. vumc.org [vumc.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
